molecular formula C8H7N3O2 B1457442 3-Methyl-4-nitro-7-azaindole CAS No. 1363380-52-2

3-Methyl-4-nitro-7-azaindole

Cat. No.: B1457442
CAS No.: 1363380-52-2
M. Wt: 177.16 g/mol
InChI Key: VSUOHIJYKFLZLY-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-7-azaindole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3O2/c1-5-4-10-8-7(5)6(11(12)13)2-3-9-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUOHIJYKFLZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268198
Record name 3-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1363380-52-2
Record name 3-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-4-nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Methyl-4-nitro-7-azaindole in Medicinal Chemistry

This compound, with the CAS Number 4893-92-9, is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery.[1] As a derivative of 7-azaindole, it belongs to a class of compounds recognized as "privileged structures." This designation stems from their ability to serve as versatile scaffolds for the development of potent and selective modulators of various biological targets.[2][3] The 7-azaindole core is a bioisostere of indole, and the strategic placement of a nitrogen atom in the benzene ring portion can enhance solubility, modulate pKa, and provide an additional hydrogen bond acceptor, potentially leading to improved pharmacokinetic properties and target binding affinity.[4]

The introduction of a methyl group at the 3-position and a nitro group at the 4-position of the 7-azaindole core further diversifies its chemical personality. The methyl group can influence steric interactions within a binding pocket, while the electron-withdrawing nitro group significantly impacts the electronic distribution of the aromatic system, opening up unique avenues for chemical modification and functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design. These properties dictate its behavior in various chemical environments and biological systems.

Molecular Structure and Basic Information:

PropertyValueSource
IUPAC Name 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine[1]
CAS Number 4893-92-9[1]
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Appearance Off-white to yellow solidInferred from related compounds
Melting Point Not explicitly available in literature.
Solubility Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols. Low solubility in water is anticipated.Inferred from general azaindole properties

Spectroscopic Data (Predicted and Inferred from Related Structures):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings, as well as a characteristic singlet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating nature of the pyrrole nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the nitro group (C4) is expected to be significantly downfield shifted.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring (around 3300-3400 cm⁻¹), aromatic C-H stretches, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 177.16). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the bicyclic ring system.

Synthesis of this compound

The synthesis of this compound can be approached through multi-step sequences that construct the azaindole core and subsequently introduce the desired functional groups. A plausible and commonly employed strategy involves the initial synthesis of a substituted pyridine precursor, followed by the annulation of the pyrrole ring.

A logical synthetic pathway would commence with a suitably substituted pyridine, such as 2-amino-3-nitropyridine derivatives, which can then be elaborated to form the pyrrole ring. The starting material, 2-amino-4-methyl-3-nitropyridine, can be converted into a pyrrolyl derivative using 2,5-dimethoxytetrahydrofuran in glacial acetic acid, which upon subsequent cyclization, can afford the target compound.[1]

An alternative and powerful approach for the synthesis of the 7-azaindole nucleus involves transition metal-catalyzed cross-coupling reactions.[5] Methodologies such as the Sonogashira, Heck, and Suzuki couplings have proven effective in constructing the bicyclic system from appropriately functionalized pyridine precursors.[5]

The nitration of the 7-azaindole ring system is a key step. Direct nitration of 7-azaindole typically occurs at the C3 position of the electron-rich pyrrole ring. To achieve nitration at the C4 position on the pyridine ring, a common strategy involves the initial formation of the 7-azaindole N-oxide. The N-oxide deactivates the pyridine ring towards electrophilic attack to a lesser extent than the parent pyridine and directs nitration to the C4 position. Subsequent deoxygenation of the N-oxide would yield the 4-nitro-7-azaindole.

Below is a generalized, illustrative synthetic protocol based on established methodologies for azaindole synthesis and functionalization.

Experimental Protocol: Synthesis of this compound (Illustrative)

Step 1: Synthesis of 3-Methyl-7-azaindole

A detailed protocol for the synthesis of substituted 7-azaindoles can be adapted from literature procedures, often involving the cyclization of a substituted aminopyridine. For instance, a one-pot reaction between 2-fluoro-3-methylpyridine and an appropriate aldehyde can yield 7-azaindole derivatives.[6]

Step 2: N-Oxidation of 3-Methyl-7-azaindole

  • Dissolve 3-Methyl-7-azaindole in a suitable solvent such as acetic acid or dichloromethane.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product.

Step 3: Nitration of 3-Methyl-7-azaindole-N-oxide

  • Dissolve the 3-Methyl-7-azaindole-N-oxide in concentrated sulfuric acid at 0 °C.

  • Add a nitrating agent, such as fuming nitric acid, dropwise while maintaining the low temperature.

  • Stir the reaction mixture at low temperature for a specified period, monitoring by TLC.

  • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

Step 4: Deoxygenation of this compound-N-oxide

  • Dissolve the nitro-N-oxide in a suitable solvent like chloroform or acetic acid.

  • Add a deoxygenating agent, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).

  • Heat the reaction mixture to reflux until the reaction is complete as indicated by TLC.

  • After cooling, work up the reaction to isolate the final product, this compound.

Diagram: Synthetic Pathway to this compound

G cluster_0 Synthesis of 3-Methyl-7-azaindole cluster_1 Functionalization Starting_Material Substituted 2-Aminopyridine Cyclization Pyrrole Ring Formation Starting_Material->Cyclization Various Methods 3_Methyl_7_azaindole 3-Methyl-7-azaindole Cyclization->3_Methyl_7_azaindole N_Oxidation N-Oxidation (e.g., m-CPBA) 3_Methyl_7_azaindole->N_Oxidation N_Oxide 3-Methyl-7-azaindole N-oxide N_Oxidation->N_Oxide Nitration Nitration (HNO3/H2SO4) Nitro_N_Oxide This compound N-oxide Nitration->Nitro_N_Oxide Deoxygenation Deoxygenation (e.g., PCl3) Final_Product This compound Deoxygenation->Final_Product N_Oxide->Nitration Nitro_N_Oxide->Deoxygenation G Start This compound Amine 4-Amino-3-methyl-7-azaindole Start->Amine Reduction (e.g., H2/Pd-C) Amide Amide Derivatives Amine->Amide Acylation Sulfonamide Sulfonamide Derivatives Amine->Sulfonamide Sulfonylation Urea Urea/Thiourea Derivatives Amine->Urea Reaction with Isocyanates/Isothiocyanates

Sources

An In-Depth Technical Guide to the Synthesis of 3-Methyl-4-nitro-7-azaindole from Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 3-Methyl-4-nitro-7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is logically bifurcated into two primary stages: the construction of the 3-methyl-7-azaindole core from readily available substituted pyridines, and the subsequent regioselective nitration at the C4 position. This document delves into the mechanistic underpinnings of various synthetic routes, explains the causality behind experimental choices, and furnishes detailed procedural insights for researchers and professionals in the field of organic synthesis and pharmaceutical development. The 7-azaindole core is a privileged structure in numerous therapeutic agents, particularly kinase inhibitors, making efficient and scalable synthetic routes to its derivatives highly valuable.[1][2]

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of indole and purine, rendering it a versatile scaffold for interaction with a multitude of biological targets. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, allow for a range of molecular interactions, including hydrogen bonding and π-stacking. Consequently, 7-azaindole derivatives have been integral to the development of numerous FDA-approved drugs and clinical candidates, particularly in oncology. The introduction of specific substituents, such as a methyl group at the C3 position and a nitro group at the C4 position, can further modulate the molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide focuses on the synthesis of this compound, a key intermediate for the elaboration of more complex pharmaceutical agents.

Synthesis of the 3-Methyl-7-azaindole Core from Substituted Pyridines

The construction of the pyrrole ring onto a pre-existing pyridine core is a common strategy for synthesizing 7-azaindoles. However, the electron-deficient nature of the pyridine ring often renders classical indole syntheses, such as the Fischer indole synthesis, low-yielding. More robust methods are therefore required. Below are three field-proven strategies starting from substituted pyridines.

Strategy A: Sonogashira Coupling and Cyclization from 2-Amino-3-halopyridines

This strategy is a versatile and widely used method for the synthesis of 2,3-disubstituted 7-azaindoles. The key steps involve a palladium-catalyzed Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization.

Workflow Diagram:

sonogashira_cyclization start 2-Amino-3-methylpyridine step1 Halogenation (e.g., NBS, NIS) start->step1 intermediate1 2-Amino-3-halo-X-methylpyridine step1->intermediate1 step2 Sonogashira Coupling (Propyne or protected equivalent, Pd catalyst, Cu(I) cocatalyst, base) intermediate1->step2 intermediate2 2-Amino-3-(prop-1-yn-1-yl)pyridine derivative step2->intermediate2 step3 Intramolecular Cyclization (Base or acid catalysis) intermediate2->step3 product 3-Methyl-7-azaindole step3->product

Caption: Sonogashira Coupling and Cyclization Pathway.

Causality and Experimental Choices:

  • Starting Material: 2-Amino-3-methylpyridine is a commercially available and convenient starting point. Halogenation at the 3-position (e.g., with N-bromosuccinimide or N-iodosuccinimide) activates this position for the subsequent cross-coupling reaction.

  • Sonogashira Coupling: This reaction is highly efficient for forming carbon-carbon bonds between sp-hybridized carbons of the alkyne and sp2-hybridized carbons of the pyridine ring. The use of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) cocatalyst (e.g., CuI) is crucial for the catalytic cycle. Propyne gas can be used directly, or a more manageable equivalent like 2-butyn-1-ol followed by oxidation and decarboxylation can be employed.

  • Cyclization: The intramolecular cyclization of the resulting 2-amino-3-alkynylpyridine is the key ring-forming step. This can be promoted by either base (e.g., potassium tert-butoxide) or acid (e.g., TFA/TFAA), which facilitates the nucleophilic attack of the amino group onto the alkyne.[3]

Experimental Protocol (Illustrative):

  • Halogenation: To a solution of 2-amino-3-methylpyridine in a suitable solvent (e.g., acetonitrile), add N-iodosuccinimide portion-wise at room temperature. Stir until the reaction is complete (monitored by TLC). Work-up involves quenching the reaction and extracting the product.

  • Sonogashira Coupling: To a solution of the 2-amino-3-iodo-X-methylpyridine and a suitable propyne equivalent in a degassed solvent (e.g., THF/triethylamine), add Pd(PPh₃)₄ and CuI. Heat the reaction mixture under an inert atmosphere until completion.

  • Cyclization: The crude 2-amino-3-(prop-1-yn-1-yl)pyridine derivative is dissolved in a suitable solvent (e.g., DMF) and treated with a base like potassium tert-butoxide at elevated temperature to effect cyclization.

StepKey ReagentsTypical ConditionsYield (Illustrative)
HalogenationNIS, MeCNRoom temperature, 2-4 h>90%
Sonogashira CouplingPropyne source, Pd(PPh₃)₄, CuI, Et₃N/THF60-80 °C, 6-12 h70-85%
CyclizationKOtBu, DMF100-120 °C, 2-6 h80-95%
Strategy B: Domino Reaction of 2-Fluoro-3-methylpyridine

A more recent and elegant approach involves a one-pot domino reaction between a 2-fluoro-3-methylpyridine and an aldehyde, mediated by a strong base. This method allows for the direct formation of the 7-azaindole or 7-azaindoline ring system with control over the final product based on the choice of the alkali-amide base.[4][5]

Workflow Diagram:

domino_reaction start 2-Fluoro-3-methylpyridine reaction Domino Reaction (Deprotonation, Addition, S_NAr, Elimination) start->reaction reagent Aldehyde (e.g., Benzaldehyde) reagent->reaction base Alkali Amide Base (e.g., KN(SiMe₃)₂) base->reaction product 2-Substituted-3-methyl-7-azaindole reaction->product

Caption: Alkali-Amide Mediated Domino Reaction.

Causality and Experimental Choices:

  • Starting Materials: 2-Fluoro-3-methylpyridine is the key precursor, where the fluorine atom acts as a good leaving group for the final intramolecular nucleophilic aromatic substitution (SNAr) step.

  • Base Selection: The choice of the alkali metal counterion in the bis(trimethylsilyl)amide base is critical for selectivity. Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) favors the formation of the aromatized 7-azaindole, while the lithium analogue (LiN(SiMe₃)₂) tends to yield the corresponding 7-azaindoline.[4][5] This is attributed to the differing Lewis acidity and aggregation states of the lithium and potassium amides, which influence the reaction pathway.

  • Mechanism: The reaction proceeds via deprotonation of the methyl group of the picoline by the strong base, followed by addition to the aldehyde. The resulting alkoxide then undergoes an intramolecular SNAr reaction, displacing the fluoride, and subsequent elimination leads to the aromatic 7-azaindole.

Experimental Protocol (Illustrative):

  • To a solution of 2-fluoro-3-methylpyridine and the desired aldehyde in an anhydrous solvent like diisopropyl ether under an inert atmosphere, add a solution of KN(SiMe₃)₂.

  • Heat the reaction mixture at a suitable temperature (e.g., 110 °C) for several hours.

  • After completion, the reaction is quenched, and the product is isolated and purified by chromatography.

Starting MaterialsBaseSolventTemperatureProductYield (Illustrative)
2-Fluoro-3-methylpyridine, BenzaldehydeKN(SiMe₃)₂Diisopropyl ether110 °C2-Phenyl-3-methyl-7-azaindole~80-90%

Regioselective Nitration of 3-Methyl-7-azaindole

Direct electrophilic nitration of the 7-azaindole ring system is challenging due to the high reactivity of the pyrrole moiety, which can lead to polymerization or nitration at multiple positions, primarily C3. To achieve selective nitration at the C4 position of the electron-deficient pyridine ring, a strategic activation of the pyridine ring is necessary.

The Critical Role of N-Oxidation

The most effective strategy for directing nitration to the C4 position is the formation of the 7-azaindole-N-oxide. The N-oxide group is electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack. However, it is also a π-donor through resonance, which activates the C4 and C6 positions for electrophilic substitution.

Reaction Mechanism:

nitration_mechanism start 3-Methyl-7-azaindole step1 N-Oxidation (e.g., m-CPBA, H₂O₂) start->step1 intermediate1 3-Methyl-7-azaindole-N-oxide step1->intermediate1 step2 Nitration (HNO₃/H₂SO₄) intermediate1->step2 intermediate2 Sigma Complex Intermediate step2->intermediate2 step3 Deprotonation intermediate2->step3 product_n_oxide This compound-N-oxide step3->product_n_oxide step4 Deoxygenation (e.g., PCl₃, PPh₃) product_n_oxide->step4 final_product This compound step4->final_product

Caption: N-Oxide Directed Nitration Pathway.

Causality and Experimental Choices:

  • N-Oxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are commonly used for the N-oxidation of pyridinic nitrogens. This step is crucial for activating the C4 position.[6]

  • Nitration Conditions: A mixture of concentrated nitric acid and sulfuric acid is typically used to generate the nitronium ion (NO₂⁺), the active electrophile. The reaction is usually carried out at low temperatures to control the exothermic nature of the reaction and minimize side products. The N-oxide directs the nitronium ion to the C4 position.[2]

  • Deoxygenation: After nitration, the N-oxide is removed to yield the final product. This is typically achieved using reducing agents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).

Experimental Protocol (Illustrative):

  • N-Oxidation: Dissolve 3-methyl-7-azaindole in a suitable solvent (e.g., dichloromethane) and add m-CPBA portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Nitration: To a mixture of concentrated sulfuric acid and nitric acid at 0 °C, slowly add the 3-methyl-7-azaindole-N-oxide. Maintain the low temperature for the duration of the reaction.

  • Work-up and Deoxygenation: The reaction mixture is carefully poured onto ice and neutralized. The crude this compound-N-oxide is then dissolved in a solvent like chloroform and treated with PCl₃ at reflux to remove the N-oxide.

StepKey ReagentsTypical ConditionsYield (Illustrative)
N-Oxidationm-CPBA, DCM0 °C to RT, 4-8 h85-95%
NitrationHNO₃, H₂SO₄0-5 °C, 1-2 h70-85%
DeoxygenationPCl₃, CHCl₃Reflux, 2-4 h>90%

Conclusion and Future Perspectives

The synthesis of this compound from substituted pyridines is a multi-step process that requires careful consideration of the synthetic strategy to achieve good yields and high purity. The construction of the 3-methyl-7-azaindole core can be efficiently accomplished through modern synthetic methodologies such as Sonogashira coupling/cyclization or domino reactions of fluorinated picolines. The key to the regioselective introduction of the nitro group at the C4 position lies in the strategic use of N-oxidation to direct the electrophilic aromatic substitution. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers in the synthesis of this valuable intermediate. Future research may focus on developing more atom-economical and greener synthetic routes, potentially through C-H activation methodologies, to further streamline the synthesis of this important class of compounds.

References

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. Available at: [Link]

  • the leimgruber-batcho indole synthesis. Heterocycles. Available at: [Link]

  • Leimgruber–Batcho indole synthesis. Wikipedia. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. Available at: [Link]

  • 4-Nitro-3-(Trifluoromethyl)-7-Azaindole-7-Oxide. MySkinRecipes. Available at: [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH National Library of Medicine. Available at: [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Baxendale Group - Durham University. Available at: [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Preparation of 7‐azaindoline and 7‐azaindole via 3‐methylpyridine. ResearchGate. Available at: [Link]

Sources

Solubility Profiling of 3-Methyl-4-nitro-7-azaindole: A Framework for Pre-formulation and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, frequently utilized to optimize the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The introduction of specific substituents, such as a methyl group and a nitro group, creates novel chemical entities like 3-Methyl-4-nitro-7-azaindole, whose properties are not yet extensively documented. Solubility is a critical determinant of a compound's developability, influencing everything from in vitro assay performance to in vivo bioavailability and formulation strategies. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound in a range of organic solvents. Eschewing a simple data summary, this paper establishes a foundational understanding of the underlying physicochemical principles, presents a validated experimental protocol for thermodynamic solubility measurement, and offers insights into data interpretation. The methodologies described herein are designed to be self-validating and serve as a gold-standard approach for the characterization of novel chemical entities in a drug discovery pipeline.

The Strategic Importance of the 7-Azaindole Scaffold and Solubility Analysis

The 7-azaindole ring system, a bioisostere of indole, has emerged as a cornerstone in the design of therapeutic agents, particularly kinase inhibitors.[1][3] Its structure, which incorporates both a hydrogen-bond donor (the pyrrole-like NH) and a hydrogen-bond acceptor (the pyridine nitrogen), allows it to form key interactions with biological targets, often mimicking the binding of purines like adenine.[3] The strategic placement of a nitrogen atom in the indole's benzene ring can significantly modulate a molecule's properties, including its pKa, lipophilicity, and metabolic stability, often leading to improved aqueous solubility and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles compared to their indole counterparts.[2][3]

The specific compound of interest, this compound, presents a unique combination of functional groups:

  • 7-Azaindole Core: Provides the fundamental scaffold with hydrogen bonding capabilities.

  • 3-Methyl Group: A small, lipophilic group that can influence crystal packing and interactions with non-polar environments.

  • 4-Nitro Group: A potent electron-withdrawing group that significantly increases the molecule's polarity and introduces a strong hydrogen bond acceptor site.

Understanding the solubility of this molecule is not a trivial pursuit; it is a critical early step in drug development. Poor solubility can lead to erratic assay results, underestimated potency, low and variable oral bioavailability, and significant challenges in developing a viable drug formulation. Therefore, a rigorous, early-stage assessment of solubility in a diverse set of organic solvents is imperative to inform downstream decision-making.

Theoretical Foundations: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires analyzing the specific intermolecular forces at play between the solute (this compound) and the solvent.

The key to solubility is overcoming the solute-solute interactions within the crystal lattice and replacing them with favorable solute-solvent interactions. For this compound, the following interactions are paramount:

  • Hydrogen Bonding: The pyrrole-like N-H is a strong hydrogen bond donor. The pyridine nitrogen and the two oxygens of the nitro group are strong hydrogen bond acceptors. Solvents capable of participating in hydrogen bonding (e.g., alcohols) are expected to be effective.

  • Dipole-Dipole Interactions: The nitro group imparts a strong dipole moment on the molecule. Polar aprotic solvents (e.g., DMSO, DMF, Acetone) will interact favorably with this dipole.

  • van der Waals Forces: The aromatic rings and the methyl group contribute to weaker, non-polar interactions, suggesting some solubility in less polar solvents, though this is likely to be limited by the highly polar nitro group.

cluster_solute This compound cluster_solvents Solvent Classes Solute C₈H₇N₃O₂ NH N-H (Donor) Protic Protic (e.g., Methanol) NH->Protic Strong H-Bond N_pyridine Pyridine N (Acceptor) N_pyridine->Protic Strong H-Bond Aprotic Polar Aprotic (e.g., DMSO, THF) N_pyridine->Aprotic Dipole-Dipole NO2 Nitro O (Acceptor) NO2->Protic Strong H-Bond NO2->Aprotic Dipole-Dipole Aromatic Aromatic System (π-π / van der Waals) Aromatic->Aprotic π-π Stacking Nonpolar Non-Polar (e.g., Toluene) Aromatic->Nonpolar van der Waals

Caption: Intermolecular forces governing solubility.

A Rationale for Solvent Selection

An effective initial solubility screen utilizes a diverse panel of solvents that covers a wide range of polarities and hydrogen bonding capabilities. This approach provides a comprehensive picture of the compound's physicochemical character.

Table 1: Recommended Solvent Panel for Initial Solubility Screening

Solvent ClassExample SolventDielectric Constant (ε)CharacterRationale for Inclusion
Polar Protic Methanol (MeOH)32.7H-bond donor & acceptorProbes strong hydrogen bonding interactions. Common in synthesis and purification.
Ethanol (EtOH)24.5H-bond donor & acceptorSimilar to methanol but slightly less polar; widely used in formulations.
Polar Aprotic Acetonitrile (ACN)37.5H-bond acceptor, significant dipoleHigh polarity, common HPLC mobile phase, useful for analytical method development.
Acetone20.7H-bond acceptor, moderate dipoleCommon laboratory solvent with intermediate polarity.
Tetrahydrofuran (THF)7.5H-bond acceptor, low polarityExplores solubility in an ether-type solvent, common in organic reactions.
Dimethyl Sulfoxide (DMSO)46.7Strong H-bond acceptor, very high polarityOften a "universal" solvent for poorly soluble compounds; stock solution preparation.
Non-Polar Toluene2.4Aromatic, non-polarAssesses solubility in aromatic, non-polar environments.
Dichloromethane (DCM)9.1Halogenated, weakly polarCommon extraction and reaction solvent.
Ester Ethyl Acetate (EtOAc)6.0H-bond acceptor, intermediate polarityWidely used in chromatography and extraction.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To ensure data is reliable and reflects the true equilibrium state, the shake-flask method is the industry gold standard. It is designed to measure thermodynamic solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with excess solid.

Step-by-Step Methodology
  • Material Preparation:

    • Accurately weigh a sufficient amount of this compound (e.g., 5-10 mg) into a series of inert glass vials (e.g., 2 mL HPLC vials). The amount should be in clear excess of what is expected to dissolve.

    • Prepare a calibrated stock solution of the compound in a high-solubility solvent (e.g., DMSO) for creating an HPLC calibration curve.

  • Solvent Addition & Equilibration:

    • Add a precise volume (e.g., 1.0 mL) of each selected solvent from Table 1 to the corresponding vial containing the solid compound.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) to ensure constant agitation.

    • Causality Check: Agitation is critical to maximize the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium. The process should run for a minimum of 24 hours. For crystalline compounds with low solubility, 48-72 hours may be necessary to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let heavy solids settle.

    • To separate the saturated supernatant from the excess solid, use one of the following methods:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). This is a reliable method to pellet the excess solid.

      • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the liquid. Trustworthiness Check: Pre-saturate the filter by discarding the first ~200 µL of filtrate to prevent compound adsorption onto the filter membrane, which would artificially lower the measured concentration.

  • Sample Preparation & Quantification:

    • Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. A large dilution factor (e.g., 100-fold) is often required.

    • Quantify the concentration of this compound in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve with at least five standards should be used to ensure accuracy.

  • Data Calculation:

    • Calculate the original concentration in the saturated solution using the following formula:

      • Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

start Start: Weigh Excess Solid add_solvent Add Precise Volume of Solvent start->add_solvent equilibrate Equilibrate on Shaker (24-72h at 25°C) add_solvent->equilibrate phase_sep Phase Separation equilibrate->phase_sep centrifuge Centrifuge (e.g., 14,000 rpm) phase_sep->centrifuge Option A filter Filter (0.22 µm) (Discard first volume) phase_sep->filter Option B dilute Dilute Supernatant (Known Dilution Factor) centrifuge->dilute filter->dilute hplc Quantify Concentration (Validated HPLC-UV Method) dilute->hplc calculate Calculate Solubility (mg/mL or mM) hplc->calculate end End: Report Data calculate->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Data Presentation and Interpretation

The results of the solubility screen should be compiled into a clear, concise table. This allows for rapid comparison and the drawing of structure-solubility relationships.

Table 2: Example Data Summary for this compound

SolventSolubility (mg/mL)Solubility (mM)Qualitative ClassInterpretation
DMSO >100 (Hypothetical)>613Very SolubleStrong H-bond acceptance and high polarity effectively solvate the molecule.
Methanol 25.5 (Hypothetical)156.3SolubleStrong H-bonding interactions (donor and acceptor) lead to good solubility.
Acetone 15.2 (Hypothetical)93.2SolublePolar aprotic nature and H-bond acceptance are favorable.
Ethyl Acetate 5.8 (Hypothetical)35.6Sparingly SolubleModerate polarity and H-bond acceptance result in moderate solubility.
Acetonitrile 4.1 (Hypothetical)25.1Sparingly SolubleDespite high polarity, its weaker H-bond accepting ability compared to others limits solubility.
THF 3.3 (Hypothetical)20.2Sparingly SolubleLower polarity and steric hindrance around the ether oxygen limit strong interactions.
DCM 1.2 (Hypothetical)7.4Slightly SolubleLimited by the molecule's high polarity and the solvent's inability to H-bond effectively.
Toluene <0.1 (Hypothetical)<0.6InsolubleMismatch in polarity ("like dissolves unlike") results in very poor solubility.

Note: Data are hypothetical and for illustrative purposes only.

From this profile, a clear picture emerges: this compound is a polar compound whose solubility is dominated by its ability to form hydrogen bonds. It exhibits high solubility in polar solvents, particularly those that are strong hydrogen bond acceptors (DMSO, alcohols, acetone), and very poor solubility in non-polar hydrocarbon solvents. This information is invaluable for selecting solvents for chemical reactions, purification (crystallization), and for the initial stages of formulation development.

Conclusion and Strategic Application

This guide has outlined a robust, scientifically-grounded framework for determining and understanding the solubility of this compound. By combining theoretical analysis with a rigorous experimental protocol, researchers can generate high-quality, reliable data essential for advancing a compound through the drug discovery and development process. The resulting solubility profile serves as a critical roadmap, guiding decisions in process chemistry, analytical method development, and pre-formulation activities, ultimately de-risking the compound's path toward a potential therapeutic agent.

References

  • Subota, A.I., et al. (n.d.). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate. Available at: [Link]

  • Mérour, J.Y., & Joseph, B. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • Politzer, P., & Grice, M.E. (n.d.). Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds. DTIC. Available at: [Link]

  • Kulkarni, V.M., et al. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central (PMC). Available at: [Link]

  • Al-Trawneh, M. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Saber, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PubMed Central (PMC). Available at: [Link]

  • Rochais, C., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Semantic Scholar. Available at: [Link]

  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Basnet, A., & Thapa, P. (n.d.). Azaindole Therapeutic Agents. PubMed Central (PMC). Available at: [Link]

  • ResearchGate. (n.d.). Prediction of Toxicity of Nitroaromatic Compounds through Their Molecular Structures. Available at: [Link]

  • Kelly, P.M., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

  • Himanen, L., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Available at: [Link]

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Unraveling the Mechanism of 3-Methyl-4-nitro-7-azaindole as a Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Kinase Inhibition

The 7-azaindole core is a well-established and highly valued scaffold in the design of kinase inhibitors.[1][2] Its structural resemblance to the adenine moiety of ATP allows it to effectively compete for the ATP-binding site on a wide range of kinases.[1][2] The defining feature of the 7-azaindole ring system is the presence of two nitrogen atoms that can form crucial hydrogen bond interactions with the hinge region of the kinase, mimicking the binding of the natural substrate.[1][3] This bidentate hydrogen bonding pattern provides a strong anchor for the inhibitor, leading to potent inhibition.[1] The versatility of the 7-azaindole scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] Numerous 7-azaindole derivatives have been investigated as inhibitors of various kinases, with some, like the BRAF inhibitor Vemurafenib, achieving FDA approval for cancer therapy.[5][6]

This technical guide delves into the hypothesized mechanism of action of a specific derivative, 3-Methyl-4-nitro-7-azaindole, as a kinase inhibitor. While specific biological data for this compound is not yet publicly available, its structural features allow for a well-reasoned prediction of its inhibitory mechanism based on the extensive knowledge of the 7-azaindole class of inhibitors.

Hypothesized Mechanism of Action of this compound

The kinase inhibitory activity of this compound is predicated on its ability to function as an ATP-competitive inhibitor. The core of its mechanism lies in the interaction of the 7-azaindole nucleus with the kinase hinge region, supplemented by the electronic and steric influences of the methyl and nitro substituents.

Core Interaction: Hinge Binding

The foundational interaction of this compound with a target kinase is the formation of two hydrogen bonds between the 7-azaindole ring and the backbone of the kinase hinge region. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) proton serves as a hydrogen bond donor. This critical interaction anchors the molecule in the ATP-binding pocket.

Hinge_Binding cluster_inhibitor This compound cluster_kinase Kinase Hinge Region Inhibitor 7-Azaindole Core N1H N1-H N7 N7 Hinge_CO Backbone C=O N1H->Hinge_CO H-bond (donor) Hinge_NH Backbone N-H Hinge_NH->N7 H-bond (acceptor)

Caption: Bidentate hydrogen bonding of the 7-azaindole core to the kinase hinge region.

Role of the 3-Methyl Group

The methyl group at the 3-position of the 7-azaindole ring is a common substitution in kinase inhibitors.[5] Its primary role is likely to be steric, influencing the orientation of the inhibitor within the ATP-binding pocket and potentially creating favorable van der Waals interactions with hydrophobic residues. This can contribute to both the potency and selectivity of the inhibitor.

Influence of the 4-Nitro Group

The nitro group at the 4-position is a strong electron-withdrawing group, which can significantly impact the electronic properties of the 7-azaindole ring system.[7] This can modulate the strength of the hydrogen bonds formed with the hinge region. Furthermore, the nitro group itself can participate in interactions with the target kinase. For instance, it could form hydrogen bonds or other electrostatic interactions with specific amino acid residues in the active site. The presence of a nitro group has been shown in some cases to enhance the biological activity of 7-azaindole derivatives.[7]

Inhibitor_Binding_Model cluster_kinase_pocket Kinase ATP-Binding Pocket Inhibitor This compound 7-Azaindole Core 3-Methyl Group 4-Nitro Group Hinge Hinge Region Inhibitor:f0->Hinge H-bonds Hydrophobic_Pocket Hydrophobic Pocket Inhibitor:f1->Hydrophobic_Pocket van der Waals Specific_Interactions Specific Residue Interactions Inhibitor:f2->Specific_Interactions Electrostatic/H-bonds

Caption: Hypothesized binding mode of this compound in a kinase active site.

Experimental Protocols for Characterization

To validate the hypothesized mechanism of action and to characterize the kinase inhibitory profile of this compound, a series of biochemical and cellular assays are required.

Protocol 1: Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol outlines a luminescent kinase assay to determine the IC50 value of this compound against a representative serine/threonine kinase.

Materials:

  • This compound

  • Recombinant human kinase (e.g., CDK2/Cyclin A)

  • Kinase substrate peptide (e.g., a peptide with a phosphorylation site for the chosen kinase)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 20 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for Target Engagement (Example: Western Blot for Phospho-Protein)

This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of a downstream substrate of a target kinase in a cellular context.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., a cell line with an activating mutation).

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phosphorylated forms of the downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total form of the substrate to confirm equal protein loading.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Quantitative Data Summary (Hypothetical)

As no experimental data is currently available for this compound, the following table is a hypothetical representation of the type of data that would be generated from the aforementioned assays.

Kinase TargetIC50 (nM)Cellular EC50 (nM)
Kinase X50250
Kinase Y>10,000>10,000
Kinase Z8003,500

Conclusion

This compound is a promising, yet uncharacterized, member of the 7-azaindole class of kinase inhibitors. Based on the well-understood mechanism of this scaffold, it is hypothesized to act as an ATP-competitive inhibitor, with the 7-azaindole core forming key hydrogen bonds with the kinase hinge region. The methyl and nitro substituents are expected to modulate the potency and selectivity of the compound through steric and electronic effects. The experimental protocols outlined in this guide provide a clear path for the synthesis, characterization, and biological evaluation of this compound to elucidate its true potential as a kinase inhibitor and to inform future drug development efforts.

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed Central. (URL: [Link])

  • Azaindole Therapeutic Agents - PMC - PubMed Central. (URL: [Link])

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. (URL: [Link])

  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed. (URL: [Link])

  • 3-methyl-7-azaindole (C8H8N2) - PubChemLite. (URL: [Link])

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (URL: [Link])

  • 3-methyl-6-nitro-1H-indole | C9H8N2O2 | CID 3358854 - PubChem. (URL: [Link])

  • Azaindole synthesis - Organic Chemistry Portal. (URL: [Link])

  • 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054 - PubChem. (URL: [Link])

  • SciFinder - CAS.org. (URL: [Link])

  • (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives - ResearchGate. (URL: [Link])

  • 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem. (URL: [Link])

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Theoretical Exploration of the Electronic Structure of 3-Methyl-4-nitro-7-azaindole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 3-Methyl-4-nitro-7-azaindole, a novel heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established computational methodologies and the extensive body of research on related 7-azaindole derivatives, this document outlines the expected electronic properties of the molecule, offering critical insights for researchers and scientists engaged in drug development.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purine and indole systems and engage in crucial hydrogen bonding interactions with biological targets.[1][2] The introduction of a methyl group at the 3-position and a nitro group at the 4-position is anticipated to significantly modulate the electronic landscape of the parent 7-azaindole core, thereby influencing its photophysical properties, reactivity, and potential as a kinase inhibitor or other therapeutic agent.[1][3]

This guide will delve into the theoretical underpinnings of the molecule's ground and excited state properties, leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) as the primary investigative tools. These computational approaches have been successfully employed to elucidate the electronic spectra and properties of various azaindole derivatives.[4][5][6]

Part 1: Ground State Electronic Structure

The ground state electronic properties of this compound are fundamental to understanding its stability, reactivity, and intermolecular interactions. Our theoretical approach is grounded in DFT, a robust method for calculating the electronic structure of molecules.

Computational Methodology: A Self-Validating Protocol

To ensure the reliability of our theoretical predictions, we propose a computational protocol that has been validated against experimental data for analogous molecules like indole and 7-azaindole.[5][6]

Step-by-Step Computational Protocol:

  • Geometry Optimization: The molecular geometry will be optimized using DFT with the B3LYP functional and a 6-311G(d,p) basis set.[4] This level of theory has demonstrated excellent agreement with experimental rotational constants for 7-azaindole.[5]

  • Frequency Analysis: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. This is crucial for predicting non-covalent interactions with biological targets.

Predicted Molecular Geometry and Substituent Effects

The 7-azaindole core is expected to be largely planar. The introduction of the methyl group at the C3 position will likely introduce minimal steric hindrance and act as an electron-donating group, increasing the electron density in the pyrrole ring. Conversely, the nitro group at the C4 position is a strong electron-withdrawing group and is expected to significantly lower the electron density in the pyridine ring. The interplay of these two substituents is predicted to create a pronounced electronic push-pull effect across the molecule.

Frontier Molecular Orbitals and Chemical Reactivity

The HOMO is anticipated to be localized primarily on the electron-rich pyrrole ring, influenced by the electron-donating methyl group. The LUMO is expected to be concentrated on the electron-deficient pyridine ring and the nitro group. This spatial separation of the FMOs is a hallmark of intramolecular charge transfer (ICT) character upon electronic excitation.

Table 1: Predicted Ground State Electronic Properties of this compound

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy Relatively high (less negative) due to the electron-donating methyl group.Indicates a propensity to donate electrons (act as a nucleophile).
LUMO Energy Significantly lowered due to the strong electron-withdrawing nitro group.Indicates a propensity to accept electrons (act as an electrophile).
HOMO-LUMO Energy Gap (ΔE) Expected to be relatively small.A smaller gap suggests higher chemical reactivity, lower kinetic stability, and a red-shift in the absorption spectrum compared to unsubstituted 7-azaindole.
Dipole Moment A significant dipole moment is predicted, with the negative pole oriented towards the nitro group and the pyridine nitrogen.Influences solubility and the nature of intermolecular interactions, particularly with polar biological targets.
Molecular Electrostatic Potential (MEP) Negative potential (red/yellow) localized on the nitro group oxygens and the pyridine nitrogen. Positive potential (blue) around the pyrrole N-H and methyl group hydrogens.Provides a visual guide to the regions of the molecule most likely to engage in hydrogen bonding and other electrostatic interactions.[7][8]

Part 2: Excited State Properties and Photophysics

The excited state dynamics of 7-azaindole and its derivatives are of particular interest due to the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT).[9][10] Understanding the photophysical behavior of this compound is crucial for applications in fluorescent probing and for assessing potential phototoxicity.

Theoretical Approach: Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is the workhorse for calculating the electronic absorption spectra and investigating the nature of electronic transitions.

Step-by-Step TD-DFT Protocol:

  • Vertical Excitation Energy Calculation: Using the optimized ground state geometry, the vertical excitation energies and oscillator strengths for the lowest singlet excited states will be calculated using TD-DFT at the B3LYP/6-311G(d,p) level of theory.

  • Simulation of UV-Vis Absorption Spectrum: The calculated excitation energies and oscillator strengths will be used to simulate the UV-Vis absorption spectrum.

  • Analysis of Electronic Transitions: The nature of the electronic transitions (e.g., n→π, π→π, ICT) will be determined by analyzing the molecular orbitals involved in each excitation.

Predicted UV-Vis Absorption Spectrum

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions. Due to the anticipated small HOMO-LUMO gap and the intramolecular charge transfer character, a significant red-shift in the main absorption band compared to the parent 7-azaindole is predicted.

The Potential for Excited-State Intramolecular Proton Transfer (ESIPT)

The 7-azaindole core possesses both a proton donor (the pyrrole N-H) and a proton acceptor (the pyridine N7).[2] This arrangement facilitates ESIPT, a process where a proton is transferred from the pyrrole nitrogen to the pyridine nitrogen in the excited state, leading to the formation of a transient tautomer with distinct fluorescent properties.[9][10]

The presence of the electron-withdrawing nitro group at the 4-position is expected to increase the acidity of the pyrrole N-H proton in the excited state, potentially enhancing the driving force for ESIPT. Conversely, the methyl group at the 3-position may have a more subtle electronic influence on this process.

ESIPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_ground_tautomer Ground State (S0) GS_N Normal Form (N) ES_N Excited Normal Form (N) GS_N->ES_N Absorption (hν) ES_N->GS_N Fluorescence (N) ES_T Excited Tautomer (T) ES_N->ES_T ESIPT (k_ESIPT) GS_T Tautomer Form (T) ES_T->GS_T Fluorescence (T) GS_T->GS_N Back Proton Transfer

Caption: Proposed photocycle for this compound involving ESIPT.

Part 3: Implications for Drug Development

The theoretical insights into the electronic structure of this compound have direct implications for its potential as a therapeutic agent.

  • Target Binding: The predicted MEP map provides a roadmap for designing derivatives with enhanced binding affinity to specific biological targets. The distinct electron-rich and electron-poor regions can be exploited to form specific hydrogen bonds and other non-covalent interactions within a protein's active site.

  • Structure-Activity Relationship (SAR): The computational model serves as a foundation for understanding the SAR of this class of compounds.[3] By systematically modifying the substituents and calculating the resulting changes in electronic properties, a more rational approach to drug design can be undertaken.

  • Pharmacokinetics (ADME): Properties such as the dipole moment and polar surface area, which can be derived from the electronic structure calculations, are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound. By employing a combination of DFT and TD-DFT, we can predict the molecule's ground and excited state properties with a high degree of confidence. These theoretical insights are invaluable for guiding the synthesis of novel 7-azaindole derivatives and for accelerating the discovery of new therapeutic agents. The proposed computational protocols provide a robust and self-validating system for generating reliable data to inform drug development programs.

References

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  • Mathpati, R. S., & Ghule, V. D. (2022). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry, 46(1), 235-249. Available at: [Link]

  • Prajapati, A. K., et al. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules, 26(5), 1475. Available at: [Link]

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  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Chong, D. P. (2019). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. International Journal of Molecular Sciences, 20(21), 5327. Available at: [Link]

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  • Chao, I., et al. (2011). Excited-state intermolecular proton transfer reactions of 7-azaindole(MeOH)(n) (n = 1-3) clusters in the gas phase: on-the-fly dynamics simulation. The Journal of Physical Chemistry A, 115(49), 14129-14136. Available at: [Link]

  • Prajapati, A. K., et al. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. PubMed. Available at: [Link]

  • Lu, C. Y., & Lee, Y. T. (2005). Proton transfer of excited 7-azaindole in reverse-micellar methanol nanopools: even faster than in bulk methanol. The Journal of Physical Chemistry B, 109(16), 8049-8052. Available at: [Link]

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  • El-Bakri, Y., et al. (2018). Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1667-1674. Available at: [Link]

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physicochemical characteristics of 3-Methyl-4-nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Methyl-4-nitro-7-azaindole

This guide provides a comprehensive technical overview of the predicted , a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and foundational chemical principles to offer a robust predictive profile. We will delve into its synthesis, structural elucidation, and key physicochemical properties, providing field-proven insights into the causality behind experimental choices.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole framework is recognized as a "privileged structure" in medicinal chemistry.[1] As a bioisostere of indole and purine, it is a common motif in a multitude of biologically active compounds, particularly as kinase inhibitors.[1][2] The strategic placement of a nitrogen atom in the six-membered ring enhances hydrogen bonding capabilities and modulates physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy.[1] The introduction of a methyl group at the 3-position and a nitro group at the 4-position is anticipated to further influence the electronic distribution and steric profile of the 7-azaindole core, potentially leading to novel biological activities and improved pharmacokinetic properties. This guide aims to provide a detailed predictive analysis of these characteristics.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized based on established methodologies for the functionalization of the 7-azaindole ring system. The following multi-step synthesis is proposed, starting from the commercially available 3-methyl-7-azaindole.

Synthesis_of_this compound start 3-Methyl-7-azaindole step1 N-Oxidation m-CPBA, CH2Cl2 start->step1 intermediate1 3-Methyl-7-azaindole-N-oxide step1->intermediate1 step2 Nitration HNO3/H2SO4 intermediate1->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: N-Oxidation of 3-Methyl-7-azaindole

  • Dissolve 3-methyl-7-azaindole in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methyl-7-azaindole-N-oxide.

Causality: The N-oxidation of the pyridine ring is a crucial step to direct the subsequent electrophilic nitration to the 4-position. The N-oxide activates the pyridine ring for electrophilic substitution.[3][4]

Step 2: Nitration of 3-Methyl-7-azaindole-N-oxide

  • Carefully add 3-methyl-7-azaindole-N-oxide to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

  • Stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) for a specified duration, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Causality: The strong acidic conditions of the nitrating mixture facilitate the introduction of the nitro group onto the electron-rich pyridine N-oxide ring.

Structural Elucidation and Predicted Spectroscopic Profile

The structural identity of this compound can be confirmed through a combination of spectroscopic techniques. The following is a predictive summary of the expected spectral data.

Technique Predicted Observations
¹H NMR Aromatic protons on the pyridine and pyrrole rings with characteristic chemical shifts influenced by the electron-withdrawing nitro group and electron-donating methyl group. A singlet for the methyl protons.
¹³C NMR Resonances for the carbon atoms of the bicyclic system and the methyl group, with downfield shifts for carbons near the nitro group.
IR (cm⁻¹) Characteristic peaks for N-H stretching (~3400-3300), aromatic C-H stretching (~3100-3000), C=C and C=N stretching (~1600-1450), and strong asymmetric and symmetric NO₂ stretching (~1550-1475 and ~1360-1290).[5][6]
Mass Spec. Expected molecular ion peak and fragmentation pattern corresponding to the loss of the nitro group and other fragments.

Predicted Physicochemical Characteristics

The introduction of the methyl and nitro groups onto the 7-azaindole scaffold will significantly impact its physicochemical properties.

Property Predicted Characteristic Rationale
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Expected to be a yellow to orange crystalline solid.Nitroaromatic compounds are often colored.
Melting Point Moderately high, likely above 200 °C.Aromatic, planar structure with potential for strong intermolecular interactions.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.The polar nitro group enhances polarity, but the aromatic system maintains some lipophilicity.[7]
Stability Potentially sensitive to light and high temperatures.Nitroaromatic compounds can undergo photodegradation and thermal decomposition.[8]

Reactivity and Chemical Properties

The electronic nature of this compound is dictated by the interplay of the electron-donating methyl group and the strongly electron-withdrawing nitro group.

Caption: Electronic effects of substituents on the 7-azaindole ring.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient, and the presence of the nitro group will further deactivate it towards electrophilic attack. The pyrrole ring remains the more electron-rich portion of the molecule.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group will activate the pyridine ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is a common strategy in medicinal chemistry to introduce an amino functionality, which can serve as a handle for further derivatization.

Potential Applications in Drug Discovery

Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, this compound represents a valuable building block for the synthesis of novel therapeutic agents. The nitro group can be a key pharmacophore or can be converted to an amino group to explore structure-activity relationships.[9] Its derivatives could be investigated for a range of biological targets, including but not limited to protein kinases, with potential applications in oncology and inflammatory diseases.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the . The proposed synthesis, along with the predicted spectroscopic and physicochemical data, offers a solid foundation for researchers and drug development professionals. It is imperative that these predicted properties are validated through empirical studies to fully elucidate the potential of this promising molecule.

References

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The Strategic Deployment of 3-Methyl-4-nitro-7-azaindole in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of 3-methyl-4-nitro-7-azaindole as a high-value fragment for contemporary drug discovery campaigns. We will dissect its structural attributes, potential synthetic routes, and strategic application in fragment-based drug design (FBDD), offering a Senior Application Scientist's perspective on maximizing its utility.

The 7-Azaindole Scaffold: A Privileged Player in Medicinal Chemistry

The 7-azaindole core, a bioisostere of indole and purine, is a well-established "privileged structure" in medicinal chemistry.[1] Its ability to form bidentate hydrogen bonds with the hinge region of kinases has rendered it a highly successful scaffold in the development of kinase inhibitors.[2] Notably, the blockbuster drug Vemurafenib, a BRAF kinase inhibitor, emerged from an FBDD program centered on the 7-azaindole fragment, underscoring the scaffold's power.[2][3] The strategic placement of a nitrogen atom in the indole ring system can modulate physicochemical properties such as solubility, pKa, and lipophilicity, offering advantages in drug optimization.[4][5]

Deconstructing this compound: A Fragment with Purpose

The subject of this guide, this compound, is a carefully orchestrated fragment designed for effective target engagement and facile chemical elaboration.

Physicochemical Properties

While extensive experimental data for this specific fragment is not widely published, we can infer its key properties based on its constituent parts.

PropertyValue/DescriptionRationale for FBDD
Molecular Formula C₈H₇N₃O₂-
Molecular Weight 177.16 g/mol [6]Compliant with the "Rule of Three" for fragments (MW < 300 Da).
Hydrogen Bond Donors 1 (pyrrole N-H)[6]Essential for forming key interactions with protein targets.
Hydrogen Bond Acceptors 3 (pyridine N, two O from nitro)[6]Provides multiple points for directed interactions.
LogP (predicted) Likely to be low to moderateA balance of solubility and permeability is crucial for a good fragment.
Topological Polar Surface Area (TPSA) Expected to be elevated due to the nitro groupInfluences solubility and membrane permeability.
The Strategic Significance of Substitution

The 3-methyl and 4-nitro substituents are not arbitrary additions; they are strategically placed to enhance the fragment's utility.

  • The 3-Methyl Group: This small alkyl group serves as a valuable vector for chemical elaboration. It can be a launching point for synthetic modifications to grow the fragment into a more potent lead compound. Its presence can also subtly influence the electronic properties and conformation of the azaindole ring.

  • The 4-Nitro Group: The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic distribution of the aromatic system.[7] This can modulate the pKa of the 7-azaindole core and influence its binding affinity. While the nitro group is often flagged as a potential toxicophore due to in vivo reduction to reactive hydroxylamines and nitrosoamines, it can also be a key pharmacophoric feature.[8][9] In some contexts, the nitro group can be a bioisosteric replacement for other functional groups or serve as a handle for further chemical modification. Its presence offers a clear path for future medicinal chemistry efforts, including its potential replacement with other groups like a trifluoromethyl group to improve metabolic stability.[5]

Synthesis of this compound

A general representation of a potential synthetic workflow is outlined below:

synthesis_workflow start Substituted Pyridine Precursor step1 Introduction of Nitro Group start->step1 step2 Pyrrole Ring Formation (e.g., Bartoli or Batcho-Leimgruber) step1->step2 product This compound step2->product

Caption: A potential synthetic workflow for this compound.

Application in Fragment-Based Drug Design: A Step-by-Step Guide

The true value of this compound lies in its application within an FBDD campaign. Here, we outline a comprehensive, self-validating workflow.

Fragment Library Curation and Initial Screening
  • Inclusion in Library: this compound should be included in a diverse fragment library, particularly one targeting kinases or other ATP-binding proteins.

  • Primary Screening: High-throughput screening using biophysical techniques is essential to identify initial hits.

    • Surface Plasmon Resonance (SPR): Ideal for real-time, label-free detection of binding to an immobilized target protein.[6]

    • Microscale Thermophoresis (MST): A solution-based technique that measures changes in molecular movement along a temperature gradient upon ligand binding.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR methods like Saturation Transfer Difference (STD) or Carr-Purcell-Meiboom-Gill (CPMG) can effectively screen for weak binders.[11]

Hit Validation and Characterization

A crucial step to eliminate false positives and prioritize promising fragments.

  • Orthogonal Screening: Hits from the primary screen should be validated using a secondary, different biophysical method.

  • Dose-Response Analysis: Determine the binding affinity (typically in the micromolar to millimolar range for fragments) using the chosen biophysical techniques.

  • X-ray Crystallography: The gold standard for understanding the binding mode of the fragment. Soaking the target protein crystals with this compound can reveal its precise orientation in the binding pocket and key interactions.

From Fragment to Lead: The Path of Chemical Elaboration

Once a validated hit, the journey to a potent lead compound begins.

  • Structure-Based Design: Utilize the co-crystal structure to guide the design of new analogs. The 3-methyl group provides a clear vector for growth into adjacent pockets of the binding site.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of derivatives to probe the SAR. Modifications can be made at the 3-methyl position, the 4-nitro position (e.g., reduction to an amine, or replacement with other electron-withdrawing groups), and other positions on the azaindole ring.

  • Lead Optimization: Iteratively improve the potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead compounds. This may involve replacing the nitro group to mitigate potential toxicity concerns.

The general workflow for an FBDD campaign is illustrated below:

fbdd_workflow cluster_screening Screening & Hit ID cluster_validation Hit Validation cluster_optimization Hit-to-Lead lib Fragment Library screen Biophysical Screening (SPR, MST, NMR) lib->screen hits Initial Hits screen->hits validate Orthogonal Screening hits->validate affinity Affinity Measurement validate->affinity structure X-ray Crystallography affinity->structure sbd Structure-Based Design structure->sbd sar SAR by Chemistry sbd->sar sar->sbd lead_opt Lead Optimization sar->lead_opt lead Lead Compound lead_opt->lead

Caption: A comprehensive workflow for a fragment-based drug discovery campaign.

Conclusion

This compound represents a strategically designed fragment with significant potential in modern drug discovery. Its 7-azaindole core provides a proven scaffold for target interaction, while the methyl and nitro substituents offer well-defined vectors for chemical optimization and modulation of physicochemical properties. While the nitro group necessitates careful consideration regarding potential toxicity, it also presents a clear opportunity for medicinal chemists to explore bioisosteric replacements and further refine the molecule's profile. By employing a rigorous, multi-faceted FBDD workflow, researchers can effectively leverage the unique attributes of this fragment to discover and develop novel therapeutics.

References

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  • Yang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
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An In-Depth Technical Guide to the Potential Biological Targets of 3-Methyl-4-nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The 7-azaindole core is a quintessential example of such a scaffold.[1] Its structural resemblance to both purines and indoles allows it to serve as a versatile bioisostere, capable of engaging with a multitude of biological targets through well-defined hydrogen bonding patterns.[2][3] This guide delves into the specific case of 3-Methyl-4-nitro-7-azaindole, a derivative whose potential has yet to be fully elucidated. Lacking direct, extensive literature on this precise molecule, we will proceed with a hypothesis-driven approach, grounded in the rich pharmacology of the broader 7-azaindole class. This document serves as a strategic roadmap for researchers, outlining the most probable biological targets and providing robust, validated methodologies for their investigation.

Molecular Profile: this compound

The parent 7-azaindole scaffold is an exceptional hydrogen-bond donor and acceptor, a property critical to its biological activity.[4] The specific substitutions at the 3 and 4 positions of the ring system in our subject compound are expected to significantly modulate its physicochemical and pharmacological properties.

  • 3-Methyl Group: This small alkyl group can influence the molecule's interaction with target proteins in several ways. It may provide beneficial van der Waals contacts within a hydrophobic sub-pocket, enhance metabolic stability, or sterically direct the molecule's orientation within a binding site to favor a more potent conformation.

  • 4-Nitro Group: As a potent electron-withdrawing group, the nitro moiety dramatically alters the electronic landscape of the azaindole ring. This can impact the pKa of the pyrrole nitrogen and the pyridine nitrogen, potentially tuning the strength of hydrogen bonds with target residues. Furthermore, the nitro group can serve as a valuable synthetic handle; its reduction to an amine provides a vector for further chemical elaboration to explore structure-activity relationships (SAR).[5]

Given these features, we can logically infer the most likely classes of biological targets.

Primary Hypothesized Target Class: The Human Kinome

The most prolific and validated role of the 7-azaindole scaffold is as an ATP-competitive kinase inhibitor.[3][6] This is due to its remarkable ability to mimic the adenine moiety of ATP, forming two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[7][8] The N7 nitrogen of the pyridine ring and the N1-H of the pyrrole ring are perfectly positioned to interact with the backbone amide and carbonyl groups of the hinge residues.[7] This interaction is the anchor point for numerous potent and selective kinase inhibitors, including the FDA-approved drugs Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor).[2][8]

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 7-Azaindole Inhibitor hinge_acceptor Hinge Residue (Backbone C=O) hinge_donor Hinge Residue (Backbone N-H) atp_pocket ATP Pocket gatekeeper Gatekeeper Residue azaindole 7-Azaindole Core N7 N1-H azaindole:f2->hinge_acceptor H-Bond (Donor) azaindole:f1->hinge_donor H-Bond (Acceptor) azaindole->atp_pocket Occupies Pocket

Caption: 7-Azaindole as a kinase hinge-binding motif.

2.1 Priority Kinase Families for Investigation

Based on extensive precedent, the following kinase families represent the highest-priority potential targets for this compound:

  • RAF Kinases (e.g., BRAF, CRAF): The success of Vemurafenib makes this family a primary candidate.[2][7]

  • Receptor Tyrosine Kinases (RTKs):

    • FGFR (Fibroblast Growth Factor Receptor): Multiple 7-azaindole derivatives are potent FGFR inhibitors.[8][9]

    • ALK (Anaplastic Lymphoma Kinase): A known target for azaindole-based therapeutics.[6][10]

    • CSF1R (Colony-Stimulating Factor 1 Receptor): The target of Pexidartinib.[8]

    • c-Met: A well-established target for this scaffold.[6]

  • Non-Receptor Tyrosine Kinases:

    • JAK (Janus Kinase): Several JAK inhibitors feature the azaindole core.[6]

  • Other Serine/Threonine Kinases:

    • ATR (Ataxia Telangiectasia and Rad3-related): A target in the DNA damage response pathway.[11]

    • CDKs (Cyclin-Dependent Kinases): Derivatives have shown potent inhibition of CDK2 and CDK9.[11]

    • HPK1 (Hematopoietic Progenitor Kinase 1): An emerging immuno-oncology target.[12]

2.2 Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a homogenous, luminescence-based assay to quantify kinase activity by measuring the amount of ADP produced.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, converting ATP to ADP. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration and thus to kinase activity.

Materials:

  • This compound (test compound)

  • Recombinant human kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 10 mM stock.

  • Assay Plate Setup: Add 1 µL of each compound dilution, DMSO vehicle, or positive control to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Buffer.

    • Prepare a 2X ATP solution in Kinase Buffer.

    • Add 2 µL of the 2X Kinase/Substrate solution to each well.

    • Initiate the reaction by adding 2 µL of the 2X ATP solution to each well.

    • Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the normalized percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary and Exploratory Biological Targets

While kinases are the primary hypothesis, the versatility of the 7-azaindole scaffold warrants investigation into other target classes where it has shown activity.

  • Bcl-2 Family Proteins: The anti-apoptotic protein Bcl-2 is the target of Venetoclax, a successful drug that contains a 7-azaindole moiety.[2] This demonstrates the scaffold's ability to disrupt protein-protein interactions (PPIs).

    • Suggested Assay: Fluorescence Polarization (FP) assay using a fluorescently labeled peptide (e.g., from the BH3 domain of a pro-apoptotic protein like BIM) that binds to Bcl-2. Inhibition is detected by a decrease in the polarization signal.

  • Pyruvate Kinase M2 (PKM2): Recent studies have identified 7-azaindole derivatives as potent activators of PKM2, an enzyme implicated in cancer metabolism.[13] This represents a distinct, non-kinase mechanism.

    • Suggested Assay: A coupled-enzyme activity assay where the pyruvate produced by PKM2 is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

  • G-Protein Coupled Receptors (GPCRs): Certain 7-azaindoles have been developed as antagonists for chemokine receptors like CCR2, which are involved in inflammatory diseases.[11][14]

    • Suggested Assay: A competitive radioligand binding assay using cell membranes expressing the target receptor and a known radiolabeled antagonist.

A Strategic Workflow for Target Identification and Validation

A systematic, tiered approach is essential to confidently identify and validate the biological target(s) of this compound.

Sources

Methodological & Application

Strategic Functionalization of the 3-Methyl-4-nitro-7-azaindole Core: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Authored by: A Senior Application Scientist

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole and purine systems in numerous clinically relevant molecules, particularly kinase inhibitors.[1][2] Its unique electronic properties and hydrogen bonding capabilities often lead to enhanced binding affinity and improved physicochemical profiles.[1] This application note provides a detailed guide to the experimental functionalization of the 3-methyl-4-nitro-7-azaindole core, a versatile intermediate for creating diverse compound libraries. We will explore key synthetic strategies, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and direct C-H activation, offering field-proven insights into reaction mechanisms and detailed, step-by-step protocols for laboratory execution.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

7-Azaindoles, or pyrrolopyridines, are cornerstone motifs in modern drug discovery.[1][3] Their importance is highlighted by their presence in FDA-approved drugs such as the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax.[1] The pyridine nitrogen introduces a hydrogen bond acceptor, modulates the pKa of the pyrrole N-H, and alters the overall dipole moment compared to a standard indole, which can be leveraged to achieve target-specific interactions and desirable ADME properties.

The this compound core is a particularly interesting starting point. The substituents serve distinct electronic roles that guide the functionalization strategy:

  • 4-Nitro Group: A powerful electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr). It also serves as a synthetic handle that can be reduced to a versatile amino group.

  • 3-Methyl Group: A weakly electron-donating group that can influence the regioselectivity of certain reactions and can itself be a site for further modification.

This guide focuses on predictable and scalable reactions to modify the C2, C5, and C6 positions of the core, as well as transformations of the nitro group itself.

Core Functionalization Strategies: Mechanisms and Methodologies

The functionalization of the this compound core can be approached through several high-yield, robust methodologies. The choice of strategy is dictated by the desired final structure and the position to be functionalized.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

Causality and Rationale: The presence of the strongly deactivating nitro group at the C4 position makes the pyridine ring highly electron-deficient. This electronic profile makes the ring susceptible to attack by nucleophiles. While direct displacement of the nitro group is possible under harsh conditions, a more controlled approach involves first installing a good leaving group, such as a halogen, at a position activated by the nitro group (e.g., C4 or C5). For instance, a 4-chloro-7-azaindole can be synthesized from the parent 7-azaindole N-oxide and POCl3.[1] Subsequent reaction with a nucleophile readily displaces the chloride.

This SNAr pathway is typically a two-step addition-elimination process, proceeding through a resonance-stabilized Meisenheimer complex. The reaction is often favored for electron-rich nucleophiles and is a cornerstone of heterocyclic chemistry.[4]

SNAr_Mechanism sub 3-Me-4-NO2-5-X-Azaindole (X = Leaving Group) meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu- nuc Nucleophile (Nu-) product Functionalized Product meisenheimer->product - X- lg Leaving Group (X-)

Caption: General workflow for SNAr on an activated 7-azaindole core.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

Causality and Rationale: Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-O bond formation in modern organic synthesis.[3][5] These methods offer exceptional functional group tolerance and predictable regioselectivity. The key requirement is the pre-installation of a halide (typically Br or I) or triflate onto the azaindole core, which then participates in the catalytic cycle with a suitable coupling partner.

For the this compound system, halogenation at the C6 position is a common strategy to introduce a versatile synthetic handle. The resulting 6-bromo derivative is an excellent substrate for Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, particularly for electron-deficient heterocyclic systems.[6]

Suzuki_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd2_complex R-Pd(II)L2-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r_r R-Pd(II)L2-R' transmetal->pd2_r_r red_elim Reductive Elimination pd2_r_r->red_elim red_elim->pd0 product Ar-Ar' red_elim->product r_x Ar-X r_x->ox_add boronic Ar'-B(OR)2 boronic->transmetal base Base base->transmetal

Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Typical Cross-Coupling Conditions & Outcomes

Coupling ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃Dioxane/H₂O80-11070-95%
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (2-5)-Et₃NDMF60-8065-90%
Buchwald-Hartwig Amine/AmidePd₂(dba)₃ (2-4)Xantphos (4-8)Cs₂CO₃Toluene90-12075-92%

Note: Yields are estimates based on similar systems and may vary.[6][7][8]

Strategy 3: Direct C-H Activation

Causality and Rationale: Direct C-H activation has emerged as an elegant and atom-economical strategy that circumvents the need for pre-functionalization (i.e., halogenation).[5] These reactions typically employ transition metal catalysts (e.g., Rh, Ru, Pd) that coordinate to a directing group on the substrate to selectively cleave a specific C-H bond. For 7-azaindoles, the pyridine nitrogen or a substituent on the pyrrole nitrogen can act as the directing group.

Rhodium(III)-catalyzed C-H activation, often assisted by a silver oxidant, is a well-established method for annulating alkynes onto the 7-azaindole core, typically at the C6 position.[9][10] This approach involves a concerted metalation-deprotonation (CMD) mechanism, followed by alkyne insertion and reductive elimination.[9] It provides a powerful route to complex, polycyclic derivatives in a single step.

CH_Activation_Workflow start 7-Azaindole Core + Alkyne cmd C-H Activation via CMD Mechanism start->cmd catalyst [RhCp*Cl2]2 AgSbF6, Base catalyst->cmd insertion Alkyne Insertion cmd->insertion reductive_elim Reductive Elimination & Cyclization insertion->reductive_elim product Annulated Product reductive_elim->product

Caption: Simplified workflow for Rh(III)-catalyzed C-H activation/annulation.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems for researchers. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Coupling at the C6-Position

Principle: This protocol describes the palladium-catalyzed C-C bond formation between 6-bromo-3-methyl-4-nitro-7-azaindole and an arylboronic acid. The reaction is robust and tolerates a wide range of functional groups on the boronic acid partner.[8][11]

Materials and Reagents:

ReagentM.W.AmountMolesEq.
6-Bromo-3-methyl-4-nitro-7-azaindole256.05256 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Palladium(II) Acetate224.5011.2 mg0.050.05
SPhos410.5241.0 mg0.100.10
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • To a 25 mL oven-dried Schlenk flask, add 6-bromo-3-methyl-4-nitro-7-azaindole (256 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • In a separate vial, dissolve palladium(II) acetate (11.2 mg, 0.05 mmol) and SPhos (41.0 mg, 0.10 mmol) in 1,4-dioxane (8 mL).

  • Add the catalyst/ligand solution to the Schlenk flask, followed by water (2 mL).

  • Seal the flask and degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours.

  • Self-Validation: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS, observing the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Safety: Palladium compounds are toxic. Dioxane is a flammable solvent and a suspected carcinogen. Handle all reagents with care.

Protocol 2: Reduction of the 4-Nitro Group to a 4-Amino Group

Principle: The versatile 4-nitro group can be efficiently reduced to the corresponding 4-amino group using tin(II) chloride. The resulting amine is a key intermediate for further derivatization, such as acylation, sulfonylation, or Sandmeyer reactions.

Materials and Reagents:

ReagentM.W.AmountMolesEq.
This compound derivative-1.0 mmol1.01.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.651.13 g5.05.0
Ethanol (EtOH)-15 mL--
Saturated aq. NaHCO₃-As needed--
Ethyl Acetate (EtOAc)-As needed--

Procedure:

  • Suspend the this compound derivative (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask.

  • Add tin(II) chloride dihydrate (1.13 g, 5.0 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours.

  • Self-Validation: Monitor the reaction by TLC. The product amine will have a significantly different Rf and may be visualized with a ninhydrin stain.

  • Cool the reaction to room temperature and carefully pour it into a beaker containing ice.

  • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the mixture until the pH is ~8 (cessation of gas evolution).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Safety: The neutralization step is exothermic and releases CO₂ gas. Perform this step slowly and with caution in a large beaker.

Concluding Remarks for the Research Professional

The this compound core is a highly adaptable platform for the synthesis of novel chemical entities. The electronic dichotomy of the scaffold—an electron-rich pyrrole ring fused to an electron-deficient, nitro-activated pyridine ring—allows for a range of orthogonal functionalization strategies. By leveraging robust methodologies such as palladium-catalyzed cross-coupling and nucleophilic substitution, researchers can rapidly access diverse libraries of compounds. The protocols and strategic insights provided herein serve as a validated starting point for chemists in the pharmaceutical and agrochemical industries to explore the rich chemical space offered by this privileged heterocyclic system.

References

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  • Ghosh, S., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 51(30), 11435-11444. [Link]

  • Subota, A. I., et al. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate. [Link]

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  • Li, X., et al. (2016). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters, 18(15), 3482–3485. [Link]

  • Minakata, S., et al. (n.d.). Functionalization of 7-Azaindole. J-STAGE. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7833–7850. [Link]

  • Al-Tel, T. H. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Leboho, T., et al. (2014). Acid-catalyzed synthesis of 7-azaindoles. Molecules, 19(8), 12595-12607. [Link]

  • Iddon, B., et al. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1437-1443. [Link]

  • Kumar, A., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 18(14), 1189-1203. [Link]

  • Arcadi, A., et al. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Ren, Y., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 24(34), 8492-8501. [Link]

  • Somei, M., et al. (2008). Nucleophilic Substitution Reaction in Indole Chemistry. Heterocycles, 76(2), 989-994. [Link]

  • Ng, H. L., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8683–8694. [Link]

  • Knochel, P., et al. (2011). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 50(44), 10425-10428. [Link]

  • Kumar, S., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 1265-1273. [Link]

  • Langer, P., et al. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. [Link]

  • Wang, J., et al. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 27(20), 6848. [Link]

  • Somei, M., et al. (2009). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. Heterocycles, 77(2), 971. [Link]

Sources

using 3-Methyl-4-nitro-7-azaindole in a kinase inhibitor screening assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Utilizing 3-Methyl-4-nitro-7-azaindole in a Kinase Inhibitor Screening Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the 7-Azaindole Scaffold in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them significant targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][2] The development of small-molecule kinase inhibitors has been a major focus of drug discovery, with a significant number of these inhibitors designed to be ATP-competitive.[3][4] Within this landscape, the 7-azaindole scaffold has emerged as a "privileged" structure, recognized for its exceptional ability to function as a hinge-binding motif.[3][5] The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can form a bidentate hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[3][5] This has led to the successful development of several approved drugs, including the B-RAF inhibitor vemurafenib.[3][6]

This application note details the use of a specific derivative, this compound, as a potential inhibitor in a kinase screening assay. The addition of a methyl group and a nitro group to the core 7-azaindole structure can modulate its electronic properties, solubility, and steric interactions within the ATP-binding pocket, potentially leading to altered potency and selectivity. This document will provide a comprehensive guide for researchers on how to effectively incorporate this compound into a high-throughput screening workflow, using a luminescence-based assay as a primary example, and will also discuss alternative assay formats.

Scientific Principles of Kinase Inhibition Assays

The core principle of a kinase inhibitor screening assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor. A reduction in kinase activity in the presence of the compound indicates inhibition. Several robust methods are available for this, each with its own advantages and considerations.[7][8]

  • Luminescence-Based Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[9][10] A thermostable luciferase is used to generate a light signal proportional to the ATP concentration.[11] High kinase activity results in low ATP levels and thus a low luminescent signal. Conversely, effective inhibition of the kinase leads to a higher concentration of remaining ATP and a brighter signal.[12]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™): This method involves a fluorescently labeled substrate and a phospho-specific antibody labeled with a FRET donor (e.g., terbium). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[13]

  • Fluorescence Polarization (FP) Assays: In this format, a small fluorescently labeled peptide substrate is used. When phosphorylated, it is bound by a larger, specific antibody. This increase in molecular size slows the rotation of the fluorescent peptide, leading to an increase in the polarization of the emitted light.[14][15]

For the purpose of this guide, we will focus on a luminescence-based assay due to its high sensitivity, broad applicability, and straightforward "mix-and-read" protocol, which is well-suited for high-throughput screening (HTS).[8][10]

Experimental Workflow: Luminescence-Based Kinase Assay

The following diagram outlines the general workflow for a kinase inhibitor screening assay using a luminescence-based readout.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_compound Compound Dilution (this compound) add_compound Dispense Compound/ Controls to Plate prep_compound->add_compound prep_kinase Kinase & Substrate Prep add_kinase Add Kinase/Substrate Mix prep_kinase->add_kinase prep_atp ATP Solution Prep initiate_reaction Initiate with ATP prep_atp->initiate_reaction add_compound->add_kinase add_kinase->initiate_reaction incubation Incubate at RT initiate_reaction->incubation add_detection Add Luminescence Detection Reagent incubation->add_detection detect_signal Measure Luminescence add_detection->detect_signal calc_inhibition Calculate % Inhibition detect_signal->calc_inhibition plot_curve Generate Dose-Response Curve & IC50 calc_inhibition->plot_curve G cluster_assay TR-FRET Assay kinase_reaction Kinase Reaction (Kinase + Substrate + ATP) stop_reaction Stop Reaction with EDTA kinase_reaction->stop_reaction add_detection_mix Add Detection Mix (Tb-Antibody + Acceptor) stop_reaction->add_detection_mix incubation Incubate at RT add_detection_mix->incubation read_fret Read TR-FRET Signal incubation->read_fret

Caption: Key steps in a TR-FRET kinase assay detection workflow.

In this format, after the kinase reaction, a stop solution containing EDTA is added, followed by a detection mix containing a terbium-labeled phospho-specific antibody. [16]The plate is then read on a TR-FRET-compatible plate reader.

Conclusion and Further Steps

This application note provides a comprehensive framework for utilizing this compound in a kinase inhibitor screening assay, with a detailed protocol for a luminescence-based approach. The 7-azaindole scaffold is a well-established hinge-binding motif, making this compound a promising candidate for kinase inhibition. [1][3]Following initial screening and hit confirmation, subsequent steps would involve:

  • Selectivity Profiling: Screening the compound against a panel of other kinases to determine its selectivity profile. [8]* Mechanism of Action Studies: Performing assays with varying ATP concentrations to confirm if the inhibition is ATP-competitive.

  • Biophysical Assays: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target kinase.

By following these protocols and considerations, researchers can effectively evaluate the inhibitory potential of this compound and advance their drug discovery programs.

References

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • Shapiro, P. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 13–28. Retrieved from [Link]

  • Bara, T., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(10), 2464. Retrieved from [Link]

  • Bara, T., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Retrieved from [Link]

  • Perez, O. D. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]

  • Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biological Chemistry, 287(33), 27895–27902. Retrieved from [Link]

  • Hussein, M. A., et al. (2018). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. Retrieved from [Link]

  • Digital CSIC. (2020). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Retrieved from [Link]

  • MedChemComm (RSC Publishing). (2017). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Kinase Screening and Profiling. Retrieved from [Link]

  • ACS Publications. (2016). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • ResearchGate. (2014). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

  • Tesi di dottorato. (2022). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]

  • Auld, D. S., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 8(4), 227–243. Retrieved from [Link]

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]

  • ResearchGate. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. Retrieved from [Link]

  • Molecules. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Retrieved from [Link]

  • Bioinformatics. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Retrieved from [Link]

  • IntechOpen. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of 3-Methyl-4-nitro-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 7-Azaindole Scaffold in Oncology

The 7-azaindole framework is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][2] These heterocyclic compounds are bioisosteres of indole and purine systems, allowing them to mimic the structure of adenosine triphosphate (ATP).[2][3] This mimicry is key to their predominant mechanism of action: the inhibition of protein kinases.[1][4]

A majority of biologically active 7-azaindole derivatives function as ATP-competitive inhibitors. The scaffold's nitrogen at position 7 and the pyrrole -NH group can form critical hydrogen bonds with the hinge region of a kinase's ATP-binding pocket, effectively blocking ATP from binding and preventing the subsequent phosphorylation of substrate proteins.[4] Given that dysregulation of kinase signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, is a hallmark of many cancers, 7-azaindole derivatives are a focal point of drug discovery efforts.[1][5][6]

This guide provides a comprehensive, step-by-step protocol for the initial cell-based characterization of novel 3-Methyl-4-nitro-7-azaindole derivatives. The workflow is designed to first assess the cytotoxic potential of the compounds and then to elucidate the underlying mechanisms of action, including induction of apoptosis, cell cycle arrest, and impact on key cancer-related signaling pathways.

Experimental Workflow: A Multi-Faceted Approach to Characterization

A logical and sequential series of assays is crucial for building a comprehensive profile of a novel compound. This workflow begins with a broad assessment of cell viability and progressively narrows the focus to specific molecular mechanisms.

workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A MTT Cell Viability Assay (Determine IC50) B Caspase-Glo 3/7 Assay (Quantify Apoptosis) A->B Based on IC50 values C Cell Cycle Analysis (Flow Cytometry) A->C Based on IC50 values D Western Blot Analysis (Probe Signaling Pathways e.g., PI3K/AKT, MAPK) B->D C->D

Figure 1. Recommended experimental workflow for the characterization of this compound derivatives.

Part 1: Assessment of Cytotoxicity via MTT Assay

The initial step is to determine the cytotoxic effect of the this compound derivatives on a panel of cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[11]

Protocol: MTT Cell Proliferation Assay

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS).[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • 96-well flat-bottom plates.

  • Multi-channel pipette.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivatives in complete medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.01 to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle control (e.g., DMSO) wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10][11]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][11] The incubation time may need to be optimized depending on the cell line.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][11]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[10][11]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative XMCF-7485.2
Derivative YA5494812.8
StaurosporineMCF-7480.01

Part 2: Investigating the Mechanism of Cell Death

Once the cytotoxic potential is established, the next step is to determine the mode of cell death induced by the compounds. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.[12] Specifically, caspase-3 and caspase-7 are critical executioner caspases.

Protocol: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method to measure the combined activities of caspase-3 and caspase-7.[13] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[14]

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega or equivalent).

  • White-walled 96-well plates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the this compound derivatives at concentrations around their IC50 values (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[14][15] Allow the reagent to equilibrate to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[14]

  • Incubation and Measurement:

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7. Data should be expressed as a fold change in caspase activity relative to the vehicle-treated control.

Part 3: Analyzing Effects on Cell Cycle Progression

Many anti-cancer compounds exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and determining the distribution of cells throughout the cell cycle phases.[16][17]

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A).

  • 70% ice-cold ethanol.

  • PBS.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the this compound derivatives at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.[18]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet twice with PBS.[18]

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[18]

    • The PI fluorescence will be proportional to the DNA content.

Data Analysis: The resulting data is visualized as a histogram of cell count versus fluorescence intensity. Software analysis is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Treatment% G0/G1% S% G2/M
Vehicle Control652510
Derivative X (IC50)201565

Part 4: Probing Key Signaling Pathways

Given that 7-azaindole derivatives are often kinase inhibitors, it is essential to investigate their impact on relevant signaling pathways.[19] The PI3K/AKT and MAPK/ERK pathways are central to cell proliferation, survival, and growth, and are frequently dysregulated in cancer.[5][6] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways, as a decrease in phosphorylation indicates pathway inhibition.[5][20]

signaling_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PI3K PI3K AKT p-AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RTK->RAS RTK->PI3K Azaindole 3-Methyl-4-nitro- 7-azaindole Derivative Azaindole->RAF Inhibition Azaindole->PI3K Inhibition

Figure 2. Potential inhibition of MAPK and PI3K/AKT pathways by 7-azaindole derivatives.

Protocol: Western Blot Analysis of p-AKT and p-ERK

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[5]

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells in 6-well plates with the compound for a short duration (e.g., 1-6 hours) to observe direct effects on signaling.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clear the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[5]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total AKT or total ERK) or a loading control (e.g., β-actin or GAPDH).

Data Analysis: The band intensities are quantified using densitometry software. The level of the phosphorylated protein is normalized to the level of the corresponding total protein to determine the extent of pathway inhibition.

Conclusion

This application note provides a robust and logical framework for the initial in vitro characterization of novel this compound derivatives. By systematically evaluating cytotoxicity, apoptosis induction, cell cycle effects, and impact on key oncogenic signaling pathways, researchers can build a comprehensive biological profile of these promising compounds. The detailed protocols herein serve as a validated starting point for drug development professionals, ensuring scientific integrity and reproducibility in the quest for new cancer therapeutics.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide. [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide-protocol]
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • National Institutes of Health. Assaying cell cycle status using flow cytometry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5797489/]
  • BroadPharm. Protocol for Cell Viability Assays. [URL: https://broadpharm.com/blogs/articles/protocol-for-cell-viability-assays]
  • ATCC. MTT Cell Proliferation Assay. [URL: https://www.atcc.
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  • Benchchem. The Core Mechanism of 7-Azaindole: A Technical Guide for Researchers. [URL: https://www.benchchem.com/blog/the-core-mechanism-of-7-azaindole-a-technical-guide-for-researchers/]
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  • Cayman Chemical. Methods for Detecting Kinase Activity. [URL: https://www.caymanchem.com/news/methods-for-detecting-kinase-activity]
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [URL: https://www.creative-biolabs.com/immuno-oncology/cell-based-kinase-assay-service.htm]
  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [URL: https://www.reactionbiology.
  • The University of Sheffield. Cell Cycle Tutorial Contents. [URL: https://www.sheffield.ac.uk/flow/tutorials/cellcycletutorial]
  • National Institutes of Health. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004381/]
  • National Institutes of Health. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5515486/]
  • Biocompare. Cell Cycle Analysis with Flow Cytometry. [URL: https://www.biocompare.com/Bench-Tips/363143-Cell-Cycle-Analysis-with-Flow-Cytometry/]
  • BD Biosciences. Cell Cycle Protocols. [URL: https://www.bdbiosciences.
  • National Institutes of Health. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143588/]
  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [URL: https://celtarys.com/biochemical-assays-for-kinase-activity/]
  • Creative Diagnostics. Kinase Activity Assay. [URL: https://www.creative-diagnostics.com/kinase-activity-assay.htm]
  • Promega Corporation. Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. [URL: https://www.promega.com/-/media/files/resources/protcards/caspase-glo-3-7-assay-quick-protocol.pdf]
  • Boster Biological Technology. Caspase-3, 7 Activity Assay Kit. [URL: https://www.bosterbio.com/products/caspase-3-7-activity-assay-kit-ar1183.html]
  • National Institutes of Health. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3098522/]
  • National Institutes of Health. Azaindole Therapeutic Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7990499/]
  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [URL: https://www.mdpi.com/1420-3049/23/10/2471]
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  • ResearchGate. Western blot analysis of proteins in the mitogen-activated protein... [URL: https://www.researchgate.
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  • Semantic Scholar. The importance of indole and azaindole scaffold in the development of antitumor agents. [URL: https://www.semanticscholar.org/paper/The-importance-of-indole-and-azaindole-scaffold-in-Lougiakis-Sakalis/064e7c75a40a8315183424d868997a3c3f2b4505]
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Sources

Application Notes & Protocols for the Large-Scale Synthesis of 3-Methyl-4-nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-Methyl-4-nitro-7-azaindole, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. Recognizing the absence of a standardized, large-scale protocol in existing literature, this guide puts forth a robust and scientifically grounded synthetic strategy. The proposed pathway is designed with scalability, safety, and efficiency at its core, drawing upon established chemical principles and analogous transformations within the azaindole family. Each step is detailed with explicit protocols, causal explanations for experimental choices, and considerations for process optimization. This document is intended to serve as a foundational resource for the production of this compound, facilitating its availability for further research and development.

Introduction and Strategic Overview

The 7-azaindole scaffold is a privileged heterocyclic motif frequently incorporated into pharmaceutically active compounds due to its ability to act as a bioisostere of indole and engage in unique hydrogen bonding patterns.[1] The introduction of methyl and nitro substituents onto this core structure, as in this compound, can significantly modulate its physicochemical and pharmacological properties. However, the synthesis of specifically substituted azaindoles, particularly on a large scale, presents notable challenges. The electron-deficient nature of the pyridine ring can impede classical indole formation methodologies, often resulting in poor yields or requiring harsh reaction conditions unsuitable for industrial production.[2]

This guide proposes a multi-step synthetic route designed to be both efficient and scalable. The strategy involves the initial construction of the 3-methyl-7-azaindole core, followed by a regioselective nitration at the C4 position. This approach allows for controlled introduction of the desired functionalities and leverages well-documented reactions that have been successfully implemented on a large scale for related compounds.[3]

Proposed Synthetic Workflow

The overall strategy is a three-step process commencing with a commercially available 2-amino-3-methylpyridine derivative.

G A 2-Amino-3-methyl-5-bromopyridine (Starting Material) B Step 1: Sonogashira Coupling (Introduction of Alkyne) A->B TMS-acetylene, Pd(PPh3)4, CuI, Et3N C 5-Bromo-3-(trimethylsilylethynyl)-2-aminopyridine B->C D Step 2: Acid-Catalyzed Cyclization (Formation of Azaindole Core) C->D H2SO4 or TFA E 6-Bromo-3-methyl-7-azaindole D->E F Step 3: Regioselective Nitration (Introduction of Nitro Group) E->F HNO3, H2SO4 G 6-Bromo-3-methyl-4-nitro-7-azaindole F->G H Step 4: Debromination (Optional) (Final Product Formation) G->H H2, Pd/C I This compound (Target Compound) H->I

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Materials and Equipment

All reagents should be of ACS grade or higher and used as received unless otherwise noted. Reactions should be conducted in appropriately sized glass reactors equipped with mechanical stirring, temperature control (heating mantles and cooling baths), and an inert atmosphere manifold (Nitrogen or Argon). Standard laboratory personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory. All operations should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 5-Bromo-3-(trimethylsilylethynyl)-2-aminopyridine

Rationale: The initial step involves the introduction of an alkyne moiety, which is essential for the subsequent cyclization to form the pyrrole ring of the azaindole. The Sonogashira cross-coupling reaction is a highly reliable and scalable method for forming carbon-carbon bonds between sp-hybridized carbons and aryl halides.[4] The use of a trimethylsilyl (TMS) protecting group on the acetylene prevents self-coupling and other side reactions.

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-3-methyl-5-bromopyridine187.041.0 kg5.35
Ethynyltrimethylsilane98.220.63 kg (0.88 L)6.42
Tetrakis(triphenylphosphine)palladium(0)1155.5662 g0.054
Copper(I) iodide (CuI)190.4520.4 g0.107
Triethylamine (Et3N)101.192.16 kg (2.98 L)21.4
Tetrahydrofuran (THF), anhydrous72.1110 L-

Procedure:

  • To a 20 L jacketed glass reactor purged with nitrogen, add 2-amino-3-methyl-5-bromopyridine (1.0 kg, 5.35 mol), tetrakis(triphenylphosphine)palladium(0) (62 g, 0.054 mol), and copper(I) iodide (20.4 g, 0.107 mol).

  • Add anhydrous tetrahydrofuran (10 L) followed by triethylamine (2.16 kg, 21.4 mol).

  • Begin vigorous stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Slowly add ethynyltrimethylsilane (0.63 kg, 6.42 mol) to the reaction mixture over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield 5-bromo-3-(trimethylsilylethynyl)-2-aminopyridine as a crystalline solid.

Step 2: Synthesis of 6-Bromo-3-methyl-7-azaindole

Rationale: This step involves an acid-catalyzed intramolecular cyclization, also known as an electrophilic hydroamination, to construct the pyrrole ring. The TMS group is cleaved in situ under the acidic conditions, and the resulting terminal alkyne undergoes cyclization. Strong acids like sulfuric acid or trifluoroacetic acid are effective catalysts for this transformation.[4]

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-3-(trimethylsilylethynyl)-2-aminopyridine285.241.0 kg3.51
Sulfuric Acid (98%)98.085.0 L-

Procedure:

  • To a 10 L reactor equipped with a mechanical stirrer and a cooling bath, add concentrated sulfuric acid (5.0 L).

  • Cool the acid to 0-5 °C.

  • In small portions, carefully add 5-bromo-3-(trimethylsilylethynyl)-2-aminopyridine (1.0 kg, 3.51 mol) to the cold sulfuric acid over 2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Once the addition is complete, stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by HPLC.

  • Carefully pour the reaction mixture onto crushed ice (10 kg) in a separate 50 L vessel with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 8-9, keeping the temperature below 20 °C.

  • The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to afford 6-bromo-3-methyl-7-azaindole.

Step 3: Synthesis of 6-Bromo-3-methyl-4-nitro-7-azaindole

Rationale: The nitration of the 7-azaindole ring is a critical step. The position of nitration is directed by the existing substituents and the reaction conditions. Nitration of the 7-azaindole N-oxide has been shown to favor the 4-position.[5] However, direct nitration of 7-azaindole can also yield the 3-nitro isomer. The presence of the methyl group at C3 is expected to sterically hinder nitration at this position and electronically favor substitution at C4. A standard nitrating mixture of nitric acid and sulfuric acid is proposed.

G cluster_0 Nitration Mechanism 6-Bromo-3-methyl-7-azaindole 6-Bromo-3-methyl-7-azaindole Protonated Azaindole Protonated Azaindole 6-Bromo-3-methyl-7-azaindole->Protonated Azaindole H2SO4 Nitronium Ion Attack at C4 Nitronium Ion Attack at C4 Protonated Azaindole->Nitronium Ion Attack at C4 Sigma Complex Sigma Complex Nitronium Ion Attack at C4->Sigma Complex 6-Bromo-3-methyl-4-nitro-7-azaindole 6-Bromo-3-methyl-4-nitro-7-azaindole Sigma Complex->6-Bromo-3-methyl-4-nitro-7-azaindole -H+ HNO3 + 2H2SO4 HNO3 + 2H2SO4 NO2+ + H3O+ + 2HSO4- NO2+ + H3O+ + 2HSO4- HNO3 + 2H2SO4->NO2+ + H3O+ + 2HSO4- Generation of Nitronium Ion

Caption: Simplified mechanism for the nitration of 6-bromo-3-methyl-7-azaindole.

ReagentMolar Mass ( g/mol )QuantityMoles
6-Bromo-3-methyl-7-azaindole213.060.5 kg2.35
Sulfuric Acid (98%)98.082.5 L-
Nitric Acid (70%)63.010.23 L3.52

Procedure:

  • In a 5 L reactor, add concentrated sulfuric acid (2.5 L) and cool to -5 to 0 °C.

  • Slowly add 6-bromo-3-methyl-7-azaindole (0.5 kg, 2.35 mol) to the cold acid, maintaining the temperature below 5 °C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding 70% nitric acid (0.23 L, 3.52 mol) to concentrated sulfuric acid (0.5 L) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the azaindole over 2-3 hours, keeping the internal temperature at 0 °C.

  • After the addition, stir the reaction mixture at 0 °C for an additional 2 hours.

  • Monitor the reaction by HPLC.

  • Carefully quench the reaction by pouring it onto crushed ice (5 kg).

  • Neutralize the solution with 50% aqueous sodium hydroxide to pH 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 2 L).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 6-bromo-3-methyl-4-nitro-7-azaindole.

Step 4 (Optional): Debromination to this compound

Rationale: The final step, if the bromo-group is not desired in the final product, is a catalytic hydrogenation to remove the bromine atom. Palladium on carbon is a standard catalyst for this type of dehalogenation.

ReagentMolar Mass ( g/mol )QuantityMoles
6-Bromo-3-methyl-4-nitro-7-azaindole258.060.4 kg1.55
Palladium on Carbon (10% w/w)-40 g-
Sodium Acetate82.030.26 kg3.10
Methanol32.044 L-
Hydrogen Gas2.0250 psi-

Procedure:

  • To a hydrogenation vessel, add 6-bromo-3-methyl-4-nitro-7-azaindole (0.4 kg, 1.55 mol), 10% palladium on carbon (40 g), sodium acetate (0.26 kg, 3.10 mol), and methanol (4 L).

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by HPLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by recrystallization from ethanol to yield the final product, this compound.

Process Safety and Large-Scale Considerations

  • Hazardous Reagents: Concentrated acids (sulfuric and nitric acid) are highly corrosive. The nitrating mixture is a powerful oxidizing agent and can react violently with organic materials. Handle with extreme care.

  • Exothermic Reactions: The addition of reagents in steps 2 and 3 is highly exothermic and requires strict temperature control to prevent runaway reactions.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be conducted in a properly rated and grounded apparatus.

  • Waste Disposal: Acidic and basic aqueous waste, as well as organic solvent waste, must be disposed of in accordance with local environmental regulations.

  • Purification: On a large scale, recrystallization is generally preferred over chromatography for purification due to cost and efficiency. Solvent selection for recrystallization should be optimized at a smaller scale.

Characterization

The identity and purity of the intermediates and the final product should be confirmed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point: To check for the purity of the crystalline solid.

Conclusion

The synthetic route detailed in these application notes provides a comprehensive and scalable pathway to this compound. By employing well-established and robust chemical transformations, this protocol is designed to be a reliable starting point for researchers and process chemists. Careful attention to the reaction conditions and safety precautions outlined is paramount for the successful and safe execution of this synthesis on a large scale. Further optimization of each step may be necessary to meet specific yield and purity requirements for industrial production.

References

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • Alcaide, B., Almendros, P., & Redondo, M. C. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Reddy, B. V. S., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. Available at: [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Krasavin, M., et al. (2013). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole. Available at: [Link]

  • Jubilant Ingrevia Limited. (n.d.). 7-Azaindole Safety Data Sheet. Available at: [Link]

  • Kisel, A. A., & Gultyai, P. A. (2021). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Synlett. Available at: [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • O'Shea, D. F., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Digital CSIC. (2021). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Available at: [Link]

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Application Notes and Protocols: High-Purity Isolation of 3-Methyl-4-nitro-7-azaindole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of 3-Methyl-4-nitro-7-azaindole, a key intermediate in contemporary drug discovery programs. The inherent physicochemical properties of this molecule, namely the presence of a basic pyridine nitrogen and a highly polar nitro group, present unique challenges for chromatographic separation, including peak tailing and strong retention on silica gel. This document outlines a robust, optimized protocol for normal-phase flash column chromatography, designed to yield high-purity fractions suitable for downstream applications. The causality behind experimental choices, troubleshooting strategies, and a detailed, step-by-step protocol are provided to ensure reproducible and efficient purification.

Introduction: The Chromatographic Challenge

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a scaffold for the development of kinase inhibitors and other therapeutic agents.[1][2][3] The successful synthesis of this intermediate is frequently followed by a critical purification step to remove unreacted starting materials, reagents, and byproducts. The molecular architecture of this compound, featuring a basic azaindole core and an electron-withdrawing nitro group, results in a polar molecule prone to strong interactions with the stationary phase.

Standard silica gel chromatography can be hampered by the Lewis basicity of the pyridine nitrogen in the azaindole ring, which interacts strongly with the acidic silanol groups on the silica surface.[1] This can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase. Therefore, a carefully designed purification strategy is paramount. This guide will detail a normal-phase chromatography protocol that mitigates these challenges to achieve efficient separation.

Physicochemical Properties and Method Selection

PropertyAnalysisImplication for Chromatography
Molecular Structure Contains a polar nitro group and a basic azaindole nitrogen.High polarity suggests strong retention on polar stationary phases like silica gel. Normal-phase chromatography is a suitable approach.[4][5]
Solubility Generally soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).Allows for a range of solvents to be used for sample loading and as part of the mobile phase.
Basicity (pKa) The pyridine nitrogen is basic and can be protonated.Strong interaction with acidic silica gel can cause peak tailing. The use of a basic modifier in the mobile phase may be necessary to improve peak shape.[1][6]

Based on these properties, a normal-phase flash chromatography method using silica gel as the stationary phase was selected. The mobile phase will consist of a gradient of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate), with the potential addition of a stronger eluent like methanol for highly retained impurities.

Detailed Purification Protocol

This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel column (particle size 40-63 µm)

  • Automated flash chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • HPLC-grade solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Triethylamine (TEA) (optional, as a mobile phase modifier)

  • Rotary evaporator

  • NMR spectrometer or LC-MS for fraction analysis

Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Product TLC TLC Analysis of Crude SamplePrep Sample Preparation TLC->SamplePrep Determine loading solvent SampleLoad Sample Loading SamplePrep->SampleLoad ColumnEquil Column Equilibration ColumnEquil->SampleLoad Elution Gradient Elution SampleLoad->Elution FractionCollect Fraction Collection Elution->FractionCollect FractionAnalysis Fraction Analysis (TLC/LC-MS) FractionCollect->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Identify pure fractions SolventRemoval Solvent Removal Pooling->SolventRemoval FinalProduct Pure this compound SolventRemoval->FinalProduct

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in DCM or EtOAc.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound.[6]

    • Expert Insight: A common mobile phase for similar nitro-aza-indole compounds is a gradient of ethyl acetate in hexanes. For instance, a gradient of 20-80% EtOAc/Hexane is a good starting point for method development.

  • Sample Preparation and Loading:

    • Dissolve the crude material in a minimal amount of DCM.

    • Add a small amount of silica gel to the dissolved sample to create a slurry.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This technique, known as dry loading, often results in better peak resolution compared to liquid injection.

    • Load the dry sample onto the column. As a general guideline, the mass of the crude material should not exceed 1-5% of the mass of the silica gel in the column for optimal separation.[4]

  • Column Equilibration and Elution:

    • Equilibrate the silica gel column with the initial mobile phase (e.g., 95:5 Hexane:EtOAc) for at least 5 column volumes.

    • Begin the elution with a shallow gradient. A suggested gradient is as follows:

Time (min)% Hexane% Ethyl Acetate
0-2955
2-1595 → 505 → 50
15-2050 → 2050 → 80
20-252080
  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting and Optimization

ProblemProbable CauseSuggested Solution
Peak Tailing Strong interaction between the basic azaindole nitrogen and acidic silica gel.Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to the mobile phase to neutralize the acidic sites on the silica gel.[1][6]
Poor Resolution The polarity of the mobile phase is too high, or the gradient is too steep.Use a shallower gradient to allow for better separation of closely eluting impurities.
Compound Stuck on Column The mobile phase is not polar enough to elute the highly polar compound.After the initial gradient, flush the column with a more polar solvent system, such as 5-10% methanol in DCM, to elute any strongly retained compounds.[7]
Co-elution of Impurities Impurities have similar polarity to the desired product.Try a different solvent system. For example, replacing ethyl acetate with dichloromethane can alter the selectivity of the separation.[4]

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound by automated flash column chromatography. By understanding the physicochemical properties of the target molecule and anticipating potential chromatographic challenges, researchers can successfully obtain high-purity material essential for advancing drug discovery and development efforts. The key to a successful separation lies in careful method development using TLC, appropriate sample loading, and a well-designed solvent gradient.

References

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Retrieved January 21, 2026, from [Link]

  • Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech. Retrieved January 21, 2026, from [Link]

  • Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC. PubMed. Retrieved January 21, 2026, from [Link]

  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved January 21, 2026, from [Link]

  • Column chromatography. Columbia University. Retrieved January 21, 2026, from [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale. Thieme. Retrieved January 21, 2026, from [Link]

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. Retrieved January 21, 2026, from [Link]

  • Supporting Information Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivat. Beilstein Journals. Retrieved January 21, 2026, from [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Synthesis of Amino-Substituted Indoles using The Bartoli Reaction. The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved January 21, 2026, from [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved January 21, 2026, from [Link]

  • How can residues of indole be removed from a reaction mixture without using column chromatography? ResearchGate. Retrieved January 21, 2026, from [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. Frontiers. Retrieved January 21, 2026, from [Link]

  • Best 7-Azaindole Manufacturers & Suppliers in USA. Alkali Metals. Retrieved January 21, 2026, from [Link]

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Application Note: 3-Methyl-4-nitro-7-azaindole as a Strategic Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning them the designation of "privileged structures." The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) ring system is a quintessential example of such a scaffold. As a bioisostere of both indole and the purine system, 7-azaindole offers a unique combination of properties that make it exceptionally valuable in drug design.[1][2] The introduction of a nitrogen atom into the indole's benzene ring enhances aqueous solubility and metabolic stability, while also providing an additional hydrogen bond acceptor—features that can profoundly improve a molecule's pharmacokinetic profile and target binding affinity.[1][3]

Among the various applications of this scaffold, its role in the development of protein kinase inhibitors is particularly prominent.[2][3] Kinases, which regulate a vast array of cellular processes, are a major class of drug targets, especially in oncology. The 7-azaindole core brilliantly mimics the adenine base of adenosine triphosphate (ATP), the natural substrate for kinases. It forms two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, effectively anchoring the inhibitor and providing a robust foundation for achieving high potency.[2]

This application note focuses on a specific, strategically functionalized derivative: 3-Methyl-4-nitro-7-azaindole . This compound is not merely an inhibitor itself, but a versatile chemical intermediate engineered for the efficient discovery and optimization of potent and selective kinase inhibitors. The methyl group at the C3 position provides a vector for probing steric interactions within the active site, while the nitro group at the C4 position is a key synthetic handle, readily converted to an amino group. This C4-amino functionality serves as a crucial attachment point for a variety of side chains, enabling chemists to systematically explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and cell permeability.

Core Application: A Gateway to Potent PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4][5] Its frequent deregulation in various cancers has made it a prime target for therapeutic intervention.[5][6] The 7-azaindole scaffold has proven to be a highly effective core for developing PI3K inhibitors, with several derivatives demonstrating potent activity at both the molecular and cellular levels.[4][7]

The strategic value of this compound lies in its direct utility for building a library of PI3K inhibitors. The C4 position of the 7-azaindole ring points towards the solvent-exposed region of the PI3K active site, making it an ideal location for introducing substituents that can enhance selectivity and potency. By reducing the 4-nitro group to a 4-amino group, a nucleophilic site is created for coupling various chemical moieties, such as substituted aryl rings, aliphatic chains, or complex heterocyclic systems.

Mechanism of Action: Hinge Binding

Molecular modeling and co-crystal structures reveal that the potency of 7-azaindole-based inhibitors is derived from their ability to form two hydrogen bonds between the azaindole's N7 and N1-H atoms and the backbone amide and carbonyl groups of a key valine residue (Val882 in PI3Kγ) in the kinase hinge region.[2][4] This bidentate interaction is a hallmark of many potent, ATP-competitive kinase inhibitors.

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor Val_NH Valine Backbone (NH) Val_CO Valine Backbone (C=O) Azaindole N1-H Azaindole->Val_CO H-Bond C4_Sub C4-Substituent (Points to Solvent Region) Azaindole->C4_Sub Pyridine_N N7 Pyridine_N->Val_NH H-Bond

Diagram of 7-azaindole hinge binding.

Experimental Protocols

The following protocols provide a representative workflow for utilizing this compound in a kinase inhibitor discovery program.

Protocol 1: Synthesis of 4-Amino-3-methyl-7-azaindole from the Nitro Precursor

This protocol details the critical reduction step that transforms the versatile intermediate into a scaffold ready for coupling. The choice of reducing agent is key; stannous chloride (SnCl₂) is effective and common, though catalytic hydrogenation is also a viable, often cleaner, alternative.

Rationale: The electron-withdrawing nitro group must be converted to an electron-donating, nucleophilic amino group to enable subsequent coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination, or Suzuki coupling after diazotization). Zinc in acetic acid is another effective method reported for reducing nitro groups on the azaindole scaffold without damaging the core structure.[8]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add absolute ethanol to create a suspension (approx. 10-15 mL per gram of starting material).

  • Add stannous chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and slowly basify by adding saturated NaHCO₃ solution with stirring until the pH is ~8-9 and effervescence ceases. Caution: This neutralization is exothermic.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 4-Amino-3-methyl-7-azaindole can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Protocol 2: Synthesis of a Representative Kinase Inhibitor via Suzuki Coupling

This protocol demonstrates how the 4-amino intermediate can be elaborated into a more complex molecule, a common strategy in kinase inhibitor synthesis.[3][8] Here, we convert the amine to a bromide via a Sandmeyer reaction, followed by a Suzuki coupling.

Rationale: The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. By converting the versatile amino group to a halide, we create an electrophilic site for palladium-catalyzed coupling with a boronic acid or ester, allowing for the introduction of diverse (hetero)aryl fragments to probe the SAR.

Materials:

  • 4-Amino-3-methyl-7-azaindole

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite (t-BuONO)

  • Acetonitrile (ACN)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/Water)

Procedure:

Step A: Sandmeyer Reaction (Amino to Bromo)

  • Cool a stirred solution of CuBr₂ (1.5 eq) in acetonitrile (ACN) to 0°C.

  • Add tert-butyl nitrite (1.5 eq) dropwise.

  • Add a solution of 4-Amino-3-methyl-7-azaindole (1.0 eq) in ACN dropwise over 15-20 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into aqueous ammonia and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude 4-Bromo-3-methyl-7-azaindole by silica gel chromatography.

Step B: Suzuki Coupling

  • In a reaction vial, combine 4-Bromo-3-methyl-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05-0.1 eq).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvents (e.g., a 4:1 mixture of Dioxane:Water).

  • Seal the vial and heat to 80-100°C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the final compound by silica gel chromatography to yield the target inhibitor.

G Start This compound Amino 4-Amino-3-methyl-7-azaindole Start->Amino Protocol 1: Reduction (SnCl2) Bromo 4-Bromo-3-methyl-7-azaindole Amino->Bromo Protocol 2A: Sandmeyer (CuBr2) Final Final Kinase Inhibitor (e.g., 4-Aryl-3-methyl-7-azaindole) Bromo->Final Protocol 2B: Suzuki Coupling

Synthetic workflow for inhibitor synthesis.
Protocol 3: In Vitro Kinase Inhibition Assay (Kinase-Glo® Platform)

This protocol outlines a method to determine the potency (IC₅₀) of a synthesized inhibitor against a target kinase using Promega's Kinase-Glo® Luminescent Kinase Assay.[9][10]

Rationale: This is a homogeneous, high-throughput assay that measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.[11][12] Luminescence is inversely proportional to kinase activity. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescent signal.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Target kinase (e.g., PI3Kγ) and its specific substrate

  • Synthesized inhibitor compound, dissolved in DMSO

  • ATP solution

  • Kinase assay buffer (specific to the kinase)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare the Kinase-Glo® Reagent by combining the buffer and lyophilized substrate as per the manufacturer's protocol.[13] Allow it to equilibrate to room temperature before use.

  • Compound Dilution: Perform a serial dilution of the inhibitor stock solution (e.g., 10 mM in DMSO) to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In each well of a white microplate, add the components in the following order:

      • Kinase assay buffer.

      • Inhibitor solution at various concentrations (or DMSO for 'no inhibitor' and 'no kinase' controls).

      • Kinase enzyme (omit for 'no kinase' control).

      • Substrate.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for the recommended reaction time (e.g., 30-60 minutes).

  • Detection:

    • Add a volume of prepared Kinase-Glo® Reagent equal to the volume in the reaction wells.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the 'no kinase' background from all other readings.

    • Normalize the data by setting the 'no inhibitor' control as 0% inhibition and the highest inhibitor concentration (or a known potent inhibitor) as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Potency of Azaindole-Based Inhibitors

The 7-azaindole scaffold has been successfully employed to generate highly potent inhibitors against numerous kinases. The table below summarizes the activity of selected 7-azaindole derivatives, illustrating the scaffold's broad applicability.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Isoindolinone-basedPI3Kγ50[14]
Sulfonamide-basedPI3Kγ<1[4][7]
Pyrazole-substitutedAurora B/C30[3]
Phenyl-substitutedc-Met2[3]
Multi-targetedDYRK1A16[2]

Logical & Pathway Visualization

G cluster_0 Drug Discovery Workflow Idea Scaffold Selection: This compound Synth Chemical Synthesis (Protocols 1 & 2) Idea->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify Screen In Vitro Biological Assay (Protocol 3) Purify->Screen SAR Data Analysis & SAR (IC50 Determination) Screen->SAR Optimize Lead Optimization (ADME, PK, Selectivity) SAR->Optimize Optimize->Synth Iterative Design Cycles

Overall drug discovery workflow.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTORC1 AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K Inhibition

Simplified PI3K/AKT/mTOR signaling pathway.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link][4][5]

  • Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation. Bioorganic Chemistry. Available at: [Link][6]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][14]

  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega GmbH. Available at: [Link][10]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link][7]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PubMed. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Azaindole Therapeutic Agents. PMC - PubMed Central. Available at: [Link]

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Synthesis of 3-Methyl-4-nitro-7-azaindole Derivatives for SAR Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Azaindole Scaffold in Kinase Inhibition

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, primarily due to its role as a bioisostere of both indole and purine. This unique structural feature allows it to mimic the adenine core of ATP, making it an exceptional hinge-binding motif for a wide range of protein kinases.[1][2] Kinase inhibitors featuring this core, such as the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib, have demonstrated clinical success, underscoring the scaffold's therapeutic potential.[3][4]

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of kinase inhibitors. The strategic introduction of substituents onto the 7-azaindole core allows for the exploration of specific interactions within the ATP-binding pocket. The C4 position of the 7-azaindole ring, in particular, projects into a region of the kinase domain that can be exploited to enhance selectivity and potency. The introduction of a nitro group at this position serves as a crucial synthetic handle, enabling the generation of a diverse library of derivatives for comprehensive SAR exploration. Subsequent reduction to an amine or nucleophilic aromatic substitution (SNAr) allows for the installation of various functionalities, each probing different aspects of the target's binding site.

This application note provides a detailed, two-step synthetic protocol for the preparation of 3-methyl-4-nitro-7-azaindole, a key intermediate for SAR studies. It further outlines a strategy for the diversification of this intermediate to generate a library of analogues for screening against kinase targets.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved in two key steps from the commercially available starting material, 3-methyl-7-azaindole. The strategy hinges on the activation of the pyridine ring towards electrophilic nitration by first forming the N-oxide. This directs the subsequent nitration to the C4 position.

Synthetic_Workflow SM 3-Methyl-7-azaindole INT 3-Methyl-7-azaindole-7-oxide SM->INT Step 1: N-Oxidation PROD This compound INT->PROD Step 2: Nitration SAR SAR Library (C4-Derivatives) PROD->SAR Diversification

Caption: Overall workflow for the synthesis of this compound and its subsequent diversification for SAR studies.

Part 1: Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis of the key intermediate, this compound.

Protocol 1: Synthesis of 3-Methyl-7-azaindole-7-oxide (Intermediate)

Causality and Experimental Choices: The N-oxidation of the pyridine nitrogen at position 7 is a critical first step. This transformation serves two primary purposes: 1) it electronically deactivates the pyrrole ring towards electrophilic attack, and 2) it activates the C4 and C6 positions of the pyridine ring for electrophilic substitution. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and relatively safe peroxy acid for the N-oxidation of heterocyclic amines.[5] Dichloromethane (DCM) is chosen as the solvent due to its inertness under the reaction conditions and its ability to dissolve the starting material. The reaction is performed at room temperature to ensure selectivity and prevent over-oxidation or degradation. A standard aqueous workup with sodium thiosulfate is employed to quench any unreacted m-CPBA, and a basic wash with sodium bicarbonate removes the resulting m-chlorobenzoic acid byproduct.[6]

Materials:

  • 3-Methyl-7-azaindole (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-methyl-7-azaindole (1.0 g, 7.57 mmol) in dichloromethane (50 mL) in a round-bottom flask, add m-CPBA (2.13 g, ~9.08 mmol, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, dilute the reaction mixture with DCM (50 mL).

  • Wash the organic layer sequentially with 10% aqueous Na₂S₂O₃ solution (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of 0-10% methanol in dichloromethane) to afford 3-methyl-7-azaindole-7-oxide as a white to pale yellow solid.

Protocol 2: Synthesis of this compound (Final Product)

Causality and Experimental Choices: The nitration of the N-oxide intermediate is performed using a classic mixed acid system of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as both a solvent and a dehydrating agent, generating the highly electrophilic nitronium ion (NO₂⁺) in situ. The pre-formed N-oxide directs the nitronium ion to the C4 position.[7] The reaction is conducted at elevated temperatures (typically 125-130 °C) to overcome the activation energy for the nitration of the electron-deficient pyridine ring. The workup procedure involves carefully quenching the reaction mixture on ice, followed by neutralization with a base (sodium carbonate) to precipitate the product. Acetone is used to selectively dissolve the organic product from the inorganic salts.

Materials:

  • 3-Methyl-7-azaindole-7-oxide (1.0 eq)

  • Fuming nitric acid (HNO₃, >90%)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ice

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Acetone

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The addition of sulfuric acid to nitric acid is highly exothermic.

  • Prepare the nitrating mixture by slowly and carefully adding concentrated H₂SO₄ (6 mL) to fuming HNO₃ (2.5 mL) in a flask cooled in an ice bath. Allow the mixture to come to room temperature.

  • In a separate three-neck flask equipped with a reflux condenser and a thermometer, add 3-methyl-7-azaindole-7-oxide (1.0 g, 6.75 mmol).

  • Heat the flask containing the N-oxide to 60 °C.

  • Slowly add the prepared nitrating acid dropwise to the N-oxide over 30 minutes, ensuring the internal temperature is maintained.

  • After the addition is complete, heat the reaction mixture to 125-130 °C and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice in a beaker.

  • Slowly and carefully neutralize the acidic solution by adding saturated aqueous Na₂CO₃ solution in portions until the pH is approximately 7-8. A yellow solid should precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Transfer the crude solid to a flask and add acetone to dissolve the product, leaving the insoluble inorganic salts behind.

  • Filter the mixture and concentrate the acetone filtrate under reduced pressure.

  • The resulting yellow solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Part 2: Characterization and Data Analysis

The structural confirmation of the synthesized compounds is crucial. The following table summarizes the expected characterization data for the final product, this compound, based on data from analogous compounds.[8]

Table 1: Predicted Characterization Data for this compound

Analysis Expected Results
Appearance Yellow Solid
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~12.0 (br s, 1H, NH), ~8.5 (d, 1H, H-6), ~8.0 (d, 1H, H-5), ~7.8 (s, 1H, H-2), ~2.5 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): ~148, ~142, ~138, ~130, ~125, ~120, ~118, ~10 (CH₃)
Mass Spec (ESI+) m/z: 178.06 [M+H]⁺

Interpreting the Data:

  • ¹H NMR: The disappearance of the C4-H signal (typically around 7.0-7.5 ppm in the starting material) and the downfield shift of the remaining aromatic protons (H-5 and H-6) are indicative of the successful introduction of the electron-withdrawing nitro group at the C4 position. The broad singlet around 12.0 ppm corresponds to the indole N-H proton.

  • ¹³C NMR: The carbon spectrum will show the presence of 8 distinct carbon signals. The C4 signal will be significantly shifted due to the attachment of the nitro group.

  • Mass Spectrometry: The detection of the protonated molecular ion at m/z 178.06 confirms the molecular weight of the target compound.

Part 3: SAR Insights and Derivative Synthesis Strategy

The this compound is a versatile platform for generating a library of analogues for SAR studies, particularly for kinase inhibitor discovery. The C4 position can be readily modified to probe interactions with the solvent-exposed region of the kinase ATP-binding site.

Diversification Strategy:

The primary diversification route involves the reduction of the C4-nitro group to an amine. This amine can then be further functionalized through various reactions to introduce a wide range of substituents.

SAR_Diversification Nitro This compound Amino 4-Amino-3-methyl-7-azaindole Nitro->Amino Reduction (e.g., Fe/NH₄Cl, H₂/Pd-C) Amide Amides / Sulfonamides Amino->Amide Acylation / Sulfonylation (RCOCl, RSO₂Cl) Urea Ureas / Thioureas Amino->Urea Reaction with Isocyanates Alkylated N-Alkylated Amines Amino->Alkylated Reductive Amination (RCHO, NaBH(OAc)₃)

Sources

Comprehensive Analytical Protocols for the Characterization of 3-Methyl-4-nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Methyl-4-nitro-7-azaindole is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The 7-azaindole scaffold is a recognized pharmacophore, and the introduction of a nitro group can modulate the electronic properties and biological activity of the molecule.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound for research and development purposes. This document provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating and are grounded in established analytical principles.

Physicochemical Properties (Predicted)

A foundational understanding of the physicochemical properties of this compound is crucial for method development. These properties are predicted based on its chemical structure.

PropertyPredicted Value/CharacteristicImplication for Analytical Method Development
Molecular Formula C₈H₇N₃O₂---
Molecular Weight 177.16 g/mol Guides mass spectrometry analysis.
Appearance Expected to be a yellow solid.[2]Visual inspection is a preliminary identification step.
Solubility Likely soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO, DMF).Informs solvent selection for sample preparation in chromatography and spectroscopy.
Polarity Moderately polar due to the nitro group and the azaindole core.Influences the choice of stationary and mobile phases in chromatographic separations.[3][4]

Chromatographic Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying this compound. The presence of the nitroaromatic chromophore allows for sensitive UV detection.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. The analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column. Given the polar nature of this compound, a standard C18 column with a water/acetonitrile or water/methanol mobile phase is a suitable starting point.

Workflow for RP-HPLC Method Development:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-4-nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 3-Methyl-4-nitro-7-azaindole is a critical process in the development of novel therapeutics, particularly kinase inhibitors.[1][2] However, achieving high yields can be challenging due to the sensitive nature of the 7-azaindole core and the regioselectivity required for the nitration step. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome common obstacles and improve synthetic outcomes. Our approach is based on a multi-step pathway that ensures precise control over the introduction of substituents.

Section 1: The Recommended Synthetic Pathway

The most reliable method for synthesizing this compound involves a three-stage process starting from 3-methyl-7-azaindole. This strategy leverages the formation of an N-oxide intermediate to direct the electrophilic nitration to the desired C4 position of the pyridine ring, a common strategy for functionalizing this position.[3][4]

Synthesis_Workflow Start 3-Methyl-7-azaindole Step1 Stage 1: N-Oxidation Start->Step1 Intermediate 3-Methyl-7-azaindole-N-oxide Step1->Intermediate Step2 Stage 2: Regioselective Nitration Intermediate->Step2 Product_N_Oxide This compound-N-oxide Step2->Product_N_Oxide Step3 Stage 3: Deoxygenation Product_N_Oxide->Step3 Final_Product This compound Step3->Final_Product Regioselectivity_Troubleshooting Problem Problem: 3-Nitro Isomer is the Major Product Cause1 Cause: Incorrect Acid Medium Used Problem->Cause1 Cause2 Cause: Reaction Temperature Too High Problem->Cause2 Solution1 Solution: Use HNO3 in Trifluoroacetic Acid (TFA) or Trifluoroacetic Anhydride (TFAA) Cause1->Solution1 Reference [4] indicates H2SO4 can lead to 3-nitration. Solution2 Solution: Maintain Strict Temperature Control at 0°C Cause2->Solution2 Higher temperatures can reduce selectivity.

Caption: Troubleshooting flowchart for addressing incorrect nitration regioselectivity.

Q: The reaction produced a dark, tar-like substance with a very low yield of any identifiable product. What caused this decomposition?

A: This indicates significant degradation of the material, which is common during nitration if not properly controlled.

  • Exothermic Reaction: Nitration is highly exothermic. The nitrating mixture (e.g., HNO₃/TFAA) must be added slowly to the solution of the N-oxide, which should be pre-cooled to 0°C in an ice bath. A rapid increase in temperature will "burn" the substrate.

  • Nitrating Agent Strength: Using fuming nitric acid or an overly aggressive nitrating agent can be too harsh for the azaindole system. A standard mixture of concentrated HNO₃ in TFAA is generally sufficient.

  • Work-up Procedure: The reaction must be quenched carefully by pouring it slowly onto crushed ice. This dissipates heat and dilutes the strong acid, preventing degradation during work-up.

Stage 3: Deoxygenation

Q: The deoxygenation reaction is incomplete, and I have a mixture of product and the N-oxide starting material. How can I resolve this?

A: Incomplete deoxygenation is usually a matter of reagent choice or reaction conditions.

  • Reagent: Phosphorus trichloride (PCl₃) in a solvent like chloroform is a highly effective reagent for this transformation.

  • Reaction Time and Temperature: The reaction may require gentle heating (reflux) to go to completion. Monitor by TLC to determine the necessary reaction time.

  • Stoichiometry: Ensure at least 1.5 to 2.0 equivalents of the deoxygenating agent are used to drive the reaction forward.

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-7-azaindole-N-oxide

  • Dissolve 3-methyl-7-azaindole (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of substrate).

  • To this solution, add m-CPBA (1.2 eq) portion-wise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (2x) to remove excess acid, followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound-N-oxide

  • In a flask equipped with a dropping funnel, dissolve the crude 3-methyl-7-azaindole-N-oxide (1.0 eq) in trifluoroacetic acid (TFA, approx. 5 mL per 1 g).

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add concentrated nitric acid (65-70%, 1.5 eq) dropwise to the solution, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction at 0°C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Section 5: Data Summary

Table 1: Summary of Reaction Conditions and Expected Yields

StageKey ReagentsSolventTemperatureTypical TimeExpected Yield
N-Oxidation m-CPBADCMRoom Temp4-6 h>90%
Nitration HNO₃, TFATFA0 °C2-3 h60-75%
Deoxygenation PCl₃ChloroformReflux2-4 h>85%

Section 6: Mechanistic Insights

The key to the regioselectivity of the nitration step lies in the electronic nature of the N-oxide intermediate. The resonance structures show an accumulation of negative charge at the C4 position, making it the most nucleophilic site for attack by the electrophilic nitronium ion (NO₂⁺).

Caption: Simplified mechanism of C4 nitration on the N-oxide intermediate. Note: Actual chemical structures would replace the placeholder images.

Section 7: References

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at:

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at:

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. Available at: [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available at: [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available at: [Link]

  • Scalable synthesis and properties of 7-methyl- 4-azaindole. ResearchGate. Available at: [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • Scientific Letter: Recent Advances in the Synthesis of Azaindoles. Atlanchim Pharma. Available at: [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health. Available at: [Link]

  • The known syntheses of 7-methyl-4-azaindole (6). ResearchGate. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. Available at: [Link]

  • Preparation method for 4-substituted-7-azaindole. Google Patents. Available at:

Sources

Technical Support Center: Nitration of 3-Methyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the complexities inherent in the nitration of 3-methyl-7-azaindole. This resource is meticulously curated for researchers, scientists, and professionals in drug development who are encountering challenges in this specific electrophilic aromatic substitution. Here, we dissect common experimental hurdles, offering causality-driven troubleshooting and validated protocols to enhance reaction efficiency, regioselectivity, and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of 3-methyl-7-azaindole, providing in-depth explanations and actionable solutions.

Problem 1: Low to No Yield of the Desired Nitro Product

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting material.

  • Formation of a complex mixture of unidentifiable products or polymeric tars.

Root Cause Analysis & Solutions:

The 7-azaindole scaffold contains a pyridine ring, which is electron-deficient, and a pyrrole ring, which is electron-rich. The nitrogen lone pair in the pyridine ring is basic and readily protonated under strong acidic conditions typically used for nitration (e.g., HNO₃/H₂SO₄). This protonation forms a pyridinium salt, which severely deactivates the entire ring system towards electrophilic attack, often halting the reaction or requiring harsh conditions that lead to decomposition.[1]

  • Solution A: Employ Milder Nitrating Agents. Avoid the pitfalls of strong acids by using less aggressive nitrating agents. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can be effective at lower temperatures and avoids the strongly acidic environment that promotes deactivation.[2] Another alternative is the use of trifluoroacetyl nitrate, which is a powerful electrophilic nitrating agent that can be effective even for deactivated systems.[3]

  • Solution B: N-Oxide Strategy. A strategic approach to direct nitration to the pyridine ring involves the initial formation of the 7-azaindole N-oxide. By treating the 3-methyl-7-azaindole with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA), the N-oxide is formed. This functional group activates the pyridine ring for electrophilic substitution, particularly at the 4-position, and can be subsequently removed if necessary.[4]

  • Solution C: Temperature Optimization. While low temperatures are crucial to control exothermic nitration reactions and prevent side product formation, a temperature that is too low can significantly reduce the reaction rate.[5] If using milder reagents, a carefully controlled increase in temperature might be necessary. It is critical to monitor the reaction closely by TLC or LC-MS to find the optimal balance.

Problem 2: Poor Regioselectivity - Formation of Multiple Isomers

Symptoms:

  • ¹H NMR and LC-MS analyses indicate the presence of multiple nitro-isomers (e.g., nitration at C4, C5, C6).

Root Cause Analysis & Solutions:

The regiochemical outcome of the nitration of 3-methyl-7-azaindole is a delicate balance of electronic and steric effects. The pyrrole ring is inherently more electron-rich and susceptible to electrophilic attack. However, the conditions of the reaction can drastically alter the site of nitration.

  • Understanding the Positions:

    • C3-Position: In the parent 7-azaindole, the C3 position is the most nucleophilic.[4] However, in your substrate, this position is blocked by a methyl group.

    • Pyridine Ring (C4, C5, C6): Under strongly acidic conditions, protonation of the pyridine nitrogen deactivates the entire molecule but particularly the pyrrole ring, which can lead to nitration on the less deactivated benzene-like portion of the pyridine ring.[6]

  • Solution A: Control of Acidity. As discussed, strong acids favor nitration on the pyridine ring. To achieve selectivity, modulating the acid strength is key. Using nitrating systems in organic solvents can sometimes offer better regioselectivity.[5]

  • Solution B: Directing Group Strategies. While the inherent electronics of the 3-methyl-7-azaindole direct away from the C3 position, other positions can be targeted through strategic functionalization. For instance, if a specific isomer is desired, it may be necessary to employ a multi-step synthesis involving protecting groups or other directing groups to block more reactive sites.[6]

Problem 3: Product Degradation or Polymerization

Symptoms:

  • Formation of dark, insoluble materials (tars) in the reaction flask.

  • Low recovery of any identifiable organic material after workup.

Root Cause Analysis & Solutions:

Indole and its derivatives, including azaindoles, are susceptible to acid-catalyzed polymerization.[6] The electron-rich pyrrole ring can be protonated, initiating a chain reaction that leads to insoluble polymeric byproducts.

  • Solution A: Strict Temperature Control. This is the most critical parameter to manage. The nitration reaction is highly exothermic. The reaction vessel must be adequately cooled (e.g., using an ice-salt bath or a cryocooler) to maintain the desired temperature, typically between -10°C and 5°C. The nitrating agent should be added dropwise to control the rate of heat generation.

  • Solution B: Use of N-Protecting Groups. Introducing a protecting group on the pyrrole nitrogen can mitigate polymerization by reducing the electron density of the pyrrole ring and its susceptibility to protonation. Common protecting groups include acetyl, tosyl, or Boc groups. These groups can be removed after the nitration step.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 3-methyl-7-azaindole more challenging than the nitration of a simple benzene derivative?

The 7-azaindole nucleus presents a more complex electronic landscape than benzene. It is a heterocyclic system with two fused rings of differing electronic character. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles.[1] Conversely, the pyrrole ring is electron-rich. This dichotomy, coupled with the basicity of the pyridine nitrogen, leads to the challenges of deactivation and poor regioselectivity that are not typically encountered with simple arenes.[7]

Q2: What are the expected positions of nitration on the 3-methyl-7-azaindole ring?

With the C3 position blocked by the methyl group, electrophilic attack will be directed to other positions. Under non-acidic or mildly acidic conditions, the electron-rich pyrrole ring might still be reactive at other positions if sterically accessible. However, under the more common strongly acidic nitrating conditions, the pyridine ring is the more likely site of reaction. The precise location (C4, C5, or C6) will depend on the specific reagents and conditions employed. For the parent 7-azaindole, nitration has been reported at the 3-position and, via the N-oxide, at the 4-position.[4]

Q3: How can I purify the resulting nitro-3-methyl-7-azaindole isomers?

The separation of regioisomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find the optimal separation conditions on silica gel.

  • Recrystallization: If a solid product is obtained and one isomer is significantly more abundant or has lower solubility, recrystallization from a suitable solvent system can be an effective purification method.[6]

  • Preparative HPLC: For difficult separations or to obtain highly pure samples for biological testing, preparative high-performance liquid chromatography (HPLC) may be necessary.

Q4: What spectroscopic techniques are most useful for characterizing the nitrated products?

  • ¹H and ¹³C NMR Spectroscopy: These are essential for determining the structure and regiochemistry of the product. The position of the nitro group will cause characteristic shifts in the signals of the adjacent protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product, confirming the addition of a single nitro group.

  • Infrared (IR) Spectroscopy: The presence of the nitro group will be indicated by characteristic strong absorption bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ corresponding to asymmetric and symmetric NO₂ stretching vibrations, respectively.

  • UV-Vis Spectroscopy: The introduction of a nitro group, a strong chromophore, will cause a significant shift in the UV-Vis absorption spectrum of the molecule.[8]

Experimental Protocols & Data

Table 1: Recommended Nitrating Systems and Conditions
Nitrating Agent SystemTypical SolventTemperature RangeKey Considerations
HNO₃ / H₂SO₄Sulfuric Acid-5 to 5 °CHigh risk of deactivation and polymerization; may favor pyridine ring nitration.[9]
Acetyl Nitrate (HNO₃/Ac₂O)Acetic Anhydride-10 to 10 °CMilder conditions; reduces risk of polymerization.[2][10]
Trifluoroacetyl NitrateDichloromethane-78 to 0 °CPotent, non-acidic nitrating agent; good for less reactive substrates.[3]
N-Oxide then NitrationTrifluoroacetic Acid0 °CDirects nitration to the 4-position of the pyridine ring.[4]
Protocol: Nitration using Acetyl Nitrate

This protocol is a general guideline and may require optimization for your specific setup.

1. Preparation of the Nitrating Agent (Acetyl Nitrate):

  • In a separate flask, cool acetic anhydride to below 10°C in an ice bath.

  • Slowly add fuming nitric acid dropwise to the cooled acetic anhydride with vigorous stirring. Maintain the temperature below 10°C throughout the addition.

  • The resulting solution of acetyl nitrate should be used immediately.

2. Nitration Reaction:

  • Dissolve 3-methyl-7-azaindole in a suitable solvent (e.g., acetic anhydride or dichloromethane) in a reaction flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to the desired reaction temperature (e.g., -10°C to 0°C) using an appropriate cooling bath.

  • Slowly add the freshly prepared acetyl nitrate solution dropwise to the 3-methyl-7-azaindole solution, ensuring the internal temperature does not rise significantly.

  • Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing the Challenges

Diagram 1: The Deactivation Pathway of 7-Azaindole

deactivation_pathway Azaindole 3-Methyl-7-Azaindole Protonated Protonated 7-Azaindole (Pyridinium Salt) Azaindole->Protonated Protonation at N7 Acid Strong Acid (e.g., H₂SO₄) Acid->Protonated Deactivated Deactivated Ring System (Poor Nucleophile) Protonated->Deactivated Inductive Effect NoReaction Low or No Reaction Deactivated->NoReaction troubleshooting_workflow Start Start Nitration Experiment CheckYield Analyze Yield & Purity Start->CheckYield LowYield Low Yield / No Reaction CheckYield->LowYield No PoorSelectivity Multiple Isomers CheckYield->PoorSelectivity No Polymerization Polymerization / Tar CheckYield->Polymerization No Success Successful Nitration CheckYield->Success Yes Sol_Yield1 Use Milder Nitrating Agent LowYield->Sol_Yield1 Sol_Yield2 Optimize Temperature LowYield->Sol_Yield2 Sol_Selectivity1 Modify Acidity PoorSelectivity->Sol_Selectivity1 Sol_Selectivity2 N-Oxide Strategy PoorSelectivity->Sol_Selectivity2 Sol_Polymer1 Strict Temperature Control Polymerization->Sol_Polymer1 Sol_Polymer2 Use N-Protecting Group Polymerization->Sol_Polymer2 Sol_Yield1->Start Re-run Sol_Yield2->Start Re-run Sol_Selectivity1->Start Re-run Sol_Selectivity2->Start Re-run Sol_Polymer1->Start Re-run Sol_Polymer2->Start Re-run

Caption: A decision-making workflow for troubleshooting common nitration issues.

References

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]

  • ACS Publications. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Available from: [Link]

  • RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: [Link]

  • ChemRxiv. Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. Available from: [Link]

  • YouTube. Reactivity of 6-Membered Aromatic Heterocycles - Part 2. Available from: [Link]

  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 -methylpyridine and Aldehydes. Available from: [Link]

  • ResearchGate. Synthetic Protocols for Aromatic Nitration: A Review. Available from: [Link]

  • PubMed Central. Azaindole Therapeutic Agents. Available from: [Link]

  • Google Patents. Nitration process.
  • Google Patents. Method for producing 7-nitroindoles.
  • Boyer Research Group. Heterocyclic Chemistry. Available from: [Link]

  • ACS Publications. N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. Available from: [Link]

  • MDPI. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c]t[4][5][6]riazoles. Available from: [Link]

  • Google Patents. A process for preparing halogenated azaindole compounds using pybrop.
  • ACS Publications. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available from: [Link]

  • MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Available from: [Link]

  • National Institutes of Health. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Available from: [Link]

  • ResearchGate. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Available from: [Link]

  • RSC Publishing. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Available from: [Link]

  • RSC Publishing. Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Available from: [Link]

  • National Institutes of Health. Methyl 3-nitrobenzoate. Available from: [Link]

  • RSC Publishing. Rh(iii)-catalyzed C–H oxidative ortho-olefination of arenes using 7-azaindole as a directing group and utilization in the construction of new tetracyclic heterocycles containing a 7-azaindole skeleton. Available from: [Link]

  • ResearchGate. Synthesis and Reactions of N-Protected 3-Nitroindoles. Available from: [Link]

  • ResearchGate. Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Available from: [Link]

Sources

optimizing Suzuki coupling conditions for 3-Methyl-4-nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Suzuki Coupling with 3-Methyl-4-nitro-7-azaindole

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the challenging substrate, this compound. The unique electronic and structural features of this molecule—namely the electron-deficient nitro group and the dual nitrogen sites (pyridinic and pyrrolic) capable of catalyst inhibition—necessitate a carefully optimized approach to achieve successful Suzuki-Miyaura cross-coupling.

This document moves beyond standard protocols to provide a deeper understanding of the reaction's nuances, empowering you to troubleshoot effectively and optimize for high-yield, reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the Suzuki coupling of this compound. Each question is framed around a specific experimental outcome, followed by a causal analysis and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I address them?

Answer: Low conversion is the most common issue and typically points to problems with catalyst activity or stability. The 7-azaindole scaffold is a known inhibitor of palladium catalysts. Both the pyrrolic N-H and the pyridinic nitrogen can coordinate to the palladium center, leading to the formation of inactive or off-cycle catalyst species.[1]

Causality & Solutions:

  • Catalyst Inhibition/Deactivation:

    • The Ligand is Critical: Standard ligands like PPh₃ are often insufficient. The key is to use bulky, electron-rich phosphine ligands that promote a high rate of reductive elimination and stabilize the active Pd(0) species.[2] Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Herrmann (e.g., cataCXium® A) families are industry standards for such challenging substrates.[1] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[3]

    • N-H Acidity & Protection: The acidic N-H of the azaindole can react with the base to form an azaindolate anion, which strongly binds to palladium. While some protocols for unprotected N-heterocycles exist, they require carefully selected conditions.[1] If optimization fails, protecting the N-H group (e.g., with SEM, BOC, or PMB) is a robust strategy to prevent this inhibition pathway.[4]

    • Pyridinic Nitrogen Coordination: The lone pair on the pyridine nitrogen can also coordinate to the palladium catalyst. Using a non-coordinating solvent can minimize this interaction. In some challenging cases involving 4-azaindoles, protection of the pyridinic nitrogen as an N-oxide has been shown to be effective, though this adds synthetic steps.[4]

  • Inefficient Oxidative Addition:

    • While the nitro group is electron-withdrawing and should facilitate oxidative addition to the C-X bond (where X is Br or I), the overall electronic nature of the heterocyclic system can still render this step sluggish.[5]

    • Solution: Ensure you are using a Pd(0) source or a precatalyst that readily generates Pd(0). Pd₂(dba)₃ or palladium acetate (which is reduced in situ) are common choices. Using a more reactive halide (I > Br >> Cl) on your azaindole substrate will significantly accelerate this rate-determining step.[6]

  • Poor Transmetalation:

    • The transmetalation step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]

    • Solution: The choice of base and solvent is crucial. An inappropriate combination can lead to poor boronate formation or precipitation of key reagents. Screen a panel of bases. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are often effective.[6] The use of aqueous solvent mixtures (e.g., dioxane/water, toluene/ethanol/water) can facilitate the dissolution of the inorganic base and accelerate transmetalation.[8]

Question 2: I'm observing significant decomposition of my this compound starting material. What conditions should I modify?

Answer: Decomposition often arises from the substrate's sensitivity to overly harsh reaction conditions, particularly strong bases and high temperatures, which can be exacerbated by the electron-withdrawing nitro group.

Causality & Solutions:

  • Base-Mediated Degradation:

    • Strong bases like NaOH, NaOMe, or t-BuOK can promote side reactions with the electron-deficient nitro-azaindole ring.

    • Solution: Switch to milder bases. Finely powdered, anhydrous K₃PO₄ or Cs₂CO₃ are excellent starting points. KF is another mild option that can be effective, particularly in less polar solvents.[7]

  • Thermal Instability:

    • High temperatures (e.g., >100-110 °C) can lead to thermal decomposition of the sensitive substrate or the organopalladium intermediates.

    • Solution: First, ensure your catalyst system is active enough to permit lower temperatures. Modern, highly active catalysts (e.g., G3/G4 Buchwald precatalysts with biarylphosphine ligands) can often run efficiently at temperatures between 60-90 °C.[9] If you are using microwave heating, be cautious of localized overheating and consider running at a lower, controlled temperature for a longer duration.

Question 3: My main side products are homocoupling of the boronic acid (biaryl formation) and/or protodeboronation. How can I suppress these pathways?

Answer: These are classic competing side reactions in Suzuki couplings. Homocoupling is the coupling of two boronic acid molecules, while protodeboronation is the replacement of the boronic acid group with a hydrogen atom.

Causality & Solutions:

  • Boronic Acid Homocoupling:

    • This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II) species that catalyze the homocoupling pathway.[10] It can also occur if the rate of transmetalation is slow compared to other processes.

    • Solution: Rigorous degassing of the reaction mixture is essential. Use a "freeze-pump-thaw" cycle (3x) for the highest level of oxygen removal, or at a minimum, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst and heating.[10]

  • Protodeboronation:

    • This pathway is often favored by high temperatures, extended reaction times, and the presence of water with certain bases. Electron-rich or sterically hindered boronic acids can be particularly susceptible.

    • Solution:

      • Use a Milder Base: Strong bases can accelerate this process. K₃PO₄ or KF are often better than stronger options.

      • Minimize Water: While some water is often beneficial for transmetalation, excess water can promote protodeboronation. Try reducing the amount of water or using an anhydrous solvent system with a base like KF.

      • Switch to a Boronate Ester: Pinacol esters of boronic acids (Bpin) are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[5] They are highly recommended for challenging couplings.

Frequently Asked Questions (FAQs)

Q1: What is a robust, general set of starting conditions for this reaction?

A1: A reliable starting point is crucial. The following protocol is based on conditions known to be effective for challenging, electron-deficient N-heterocycles.[8][9]

ComponentRecommendationMolar Eq.Rationale
Aryl Halide This compound (Bromo or Iodo)1.0Iodo- is more reactive than Bromo-.[6]
Boronic Acid/Ester Aryl/Heteroaryl-B(OH)₂ or Bpin1.2 - 1.5A slight excess drives the reaction to completion. Bpin esters offer higher stability.[5]
Pd Precatalyst Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., SPhos-G3)1-5 mol %Pd₂(dba)₃ is a reliable Pd(0) source. Precatalysts offer higher activity and stability.
Ligand SPhos or XPhos2-10 mol %Bulky, electron-rich biaryl phosphines are essential for catalyst stability and activity.[1]
Base K₃PO₄ or Cs₂CO₃ (anhydrous, powdered)2.0 - 3.0Effective, moderately strong bases that minimize substrate degradation.[11]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 v/v) or Toluene / EtOH / H₂O0.1 - 0.2 MAqueous mixtures aid in dissolving the base and facilitate transmetalation.[8]
Temperature 80 - 100 °CN/ABalance between reaction rate and potential for thermal degradation.
Atmosphere Inert (Argon or Nitrogen)N/ACritical to prevent oxidative degradation of the catalyst and homocoupling.[10]

Q2: How does the choice of boronic acid vs. boronate ester impact the reaction?

A2: Boronic acids are generally more reactive and readily available.[5] However, they are prone to forming cyclic trimeric anhydrides (boroxines) upon storage and can undergo protodeboronation more easily. Boronate esters, particularly pinacol esters (Bpin), are more stable, less toxic, and highly resistant to protodeboronation, making them the superior choice for difficult couplings or when reaction optimization stalls.[5] Their slightly lower reactivity can usually be overcome with a highly active catalyst system.

Q3: Should I always protect the azaindole N-H group?

A3: Not always, but it is the most reliable strategy to overcome catalyst inhibition. Direct coupling on the unprotected N-H is possible but requires extensive optimization of the ligand, base, and solvent to prevent the formation of inhibitory palladium-azolate complexes.[1]

  • When to Protect: If you are developing a multi-step synthesis where reliability and yield are paramount, or if initial screens with the unprotected substrate fail, N-protection is the recommended path.

  • When to Attempt Direct Coupling: For exploratory or discovery chemistry where minimizing step count is a priority, screening a set of modern catalyst systems directly on the N-H free substrate is a worthwhile first attempt.

Experimental Protocols & Visualizations

General Procedure for Suzuki Coupling

This protocol provides a detailed, step-by-step methodology for a typical reaction.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 3-methyl-4-nitro-7-halo-azaindole (1.0 equiv), the boronic acid or boronate ester (1.3 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inerting the Vessel: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and the ligand (e.g., SPhos, 5 mol %). If using an air-stable precatalyst like SPhos-G3, it can be added in the first step with the other solids.

  • Degassing (Crucial): Sparge the resulting suspension with inert gas for 15-20 minutes, or perform three "freeze-pump-thaw" cycles for maximum oxygen removal.

  • Reaction: Heat the reaction to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Visual Workflow: Suzuki Catalytic Cycle

Suzuki_Cycle cluster_oa cluster_trans pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product center_node start_reagents Ar-X start_reagents->oa_complex Ar-X boronic_reagent Ar'-B(OR)₂ boronic_reagent->oa_complex base Base base->oa_complex Troubleshooting_Tree start Analyze Reaction Outcome low_conversion low_conversion start->low_conversion decomposition Decomposition Multiple unknown spots / low mass balance start->decomposition side_products Side Products Dominate Homocoupling or Protodeboronation start->side_products sol_ligand Screen Bulky Ligands (SPhos, XPhos, NHC) low_conversion->sol_ligand sol_base_solvent Screen Base/Solvent (K₃PO₄, Cs₂CO₃ in aq. dioxane) low_conversion->sol_base_solvent sol_protect Protect Azaindole N-H (SEM, BOC) low_conversion->sol_protect sol_temp Increase Temperature (monitor for decomp.) low_conversion->sol_temp sol_mild_base Use Milder Base (K₃PO₄, KF) decomposition->sol_mild_base sol_lower_temp Lower Temperature (60-80 °C) decomposition->sol_lower_temp sol_active_cat Use More Active Catalyst (allows lower temp) decomposition->sol_active_cat sol_degas Improve Degassing (Freeze-Pump-Thaw) side_products->sol_degas sol_bpin Use Boronate Ester (Bpin) (resists protodeboronation) side_products->sol_bpin sol_less_water Reduce Water Content side_products->sol_less_water

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • A. B. Dounay and L. E. Overman, "The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis," Chemical Reviews, 2003, 103 (8), pp 2945–2964.
  • Kinzel, T., Zhang, Y., Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Prajapati, N. D., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • C. Len, et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]

  • American Chemical Society. (2026). N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. Note: While not directly about Suzuki, it provides context on reactions involving nitroaromatics. [Link]

  • Fairlamb, I. J. S., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(25), 5127–5130. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • Organic Letters - ACS Publications. (n.d.). Ahead of Print. [Link]

  • ResearchGate. (2025). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

Sources

stability issues of 3-Methyl-4-nitro-7-azaindole in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-4-nitro-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Our aim is to equip you with the knowledge to anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction to the Stability of this compound

This compound is a unique heterocyclic compound with a chemical structure that suggests a susceptibility to certain degradation pathways. The presence of an electron-withdrawing nitro group on the electron-rich azaindole core makes the molecule prone to nucleophilic attack, particularly under alkaline conditions.[1][2] Furthermore, like many nitroaromatic compounds, it is likely sensitive to light-induced degradation.[3][4] Understanding these inherent properties is the first step in successful experimental design.

This guide provides a comprehensive overview of the factors influencing the stability of this compound in solution, along with practical troubleshooting advice and best practices for its handling and storage.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: Discoloration is a common indicator of degradation for nitroaromatic compounds. This can be caused by several factors:

  • Alkaline Hydrolysis: In the presence of bases (e.g., high pH buffers, amine-containing additives), the azaindole ring is susceptible to nucleophilic attack by hydroxide ions, leading to the formation of colored degradation products.[1][2]

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, resulting in the formation of colored byproducts.[3][4]

  • Oxidation: Although less common for the core structure, oxidation of the methyl group or other reactive species in your solution can contribute to color change.

Q2: I am seeing a loss of my compound's peak in my HPLC analysis over time. Why is this happening?

A2: A diminishing peak area for this compound in your chromatogram is a clear sign of degradation. The rate of degradation will depend on the storage conditions of your solution. Factors such as solvent, pH, temperature, and light exposure all play a significant role.[1][2][3][4] We recommend performing a time-course study under your specific experimental conditions to determine the stability of your stock solutions.

Q3: Is this compound stable in DMSO?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for storing and handling many organic compounds. While it is generally considered a good solvent for this compound, long-term stability may still be a concern. It is crucial to use anhydrous, high-purity DMSO and to store solutions at low temperatures, protected from light. Even in DMSO, slow degradation can occur, so it is best to prepare fresh solutions for sensitive experiments.

Q4: What are the expected degradation products of this compound?

A4: Based on the chemistry of related nitroaromatic and azaindole compounds, potential degradation products could include:

  • Hydrolysis products: Replacement of the nitro group with a hydroxyl group.

  • Reduction products: Reduction of the nitro group to a nitroso, hydroxylamino, or amino group.

  • Photodegradation products: Complex mixtures of rearranged and fragmented molecules.

Identifying the specific degradation products would require analytical techniques such as LC-MS/MS.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Aqueous Buffers
  • Symptom: Significant decrease in the main peak area in HPLC analysis within hours of preparing the solution in an aqueous buffer.

  • Probable Cause: pH-mediated hydrolysis. The stability of this compound is likely highly dependent on pH. Alkaline conditions will accelerate degradation.[1][2]

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of your buffer after the addition of the compound (dissolved in a small amount of organic solvent).

    • Conduct a pH Profile Study: Prepare small-scale solutions in a range of buffers (e.g., pH 3, 5, 7.4, 9) and monitor the compound's stability over time by HPLC. This will help you identify the optimal pH range for your experiments.

    • Use Freshly Prepared Solutions: For assays requiring basic buffers, prepare the solution immediately before use and minimize the time it spends in the buffer.

Issue 2: Inconsistent Results Between Experiments
  • Symptom: Poor reproducibility of experimental results, even when using the same protocol.

  • Probable Cause: Inconsistent light exposure or temperature fluctuations during solution handling and storage. Photodegradation can be a significant and often overlooked source of variability.[3][4]

  • Troubleshooting Steps:

    • Protect from Light: Use amber vials or wrap your vials in aluminum foil. Work in a shaded area of the lab when preparing and handling solutions.

    • Control Temperature: Store stock solutions at -20°C or -80°C. For working solutions, maintain a consistent temperature. Avoid repeated freeze-thaw cycles.

    • Standardize Solution Preparation: Ensure that the time between solution preparation and use is consistent across all experiments.

Best Practices for Handling and Storage

To ensure the highest quality of your experimental data, we recommend the following best practices for handling and storing this compound and its solutions.

Recommended Storage Conditions for Solid Compound
ParameterRecommendationRationale
Temperature 2-8°C (short-term) or -20°C (long-term)To minimize thermal degradation.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To prevent oxidation.
Container Tightly sealed, amber glass vialTo protect from moisture and light.[5]
Location Dry, dark, and well-ventilated areaTo prevent moisture absorption and ensure safety.
Protocol for Preparation of Stock Solutions
  • Solvent Selection: Use anhydrous, high-purity solvents. DMSO, DMF, and acetonitrile are common choices.

  • Weighing: Weigh the solid compound in a controlled environment to minimize exposure to atmospheric moisture.

  • Dissolution: Dissolve the compound in the chosen solvent by vortexing or brief sonication.

  • Storage: Store the stock solution in small aliquots in tightly sealed amber vials at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on the known chemistry of nitroaromatic compounds.

G cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Products A This compound B Hydrolysis (Nucleophilic Aromatic Substitution) A->B OH⁻ C Reduction A->C Reducing Agents D Photodegradation A->D Light (hν) E 3-Methyl-4-hydroxy-7-azaindole B->E F 3-Methyl-4-amino-7-azaindole C->F G Complex Mixture of Photoproducts D->G

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

This workflow provides a systematic approach to evaluating the stability of this compound under your specific experimental conditions.

G cluster_workflow Stability Assessment Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) B Prepare Working Solutions in Test Conditions (e.g., different buffers, solvents) A->B C Incubate under Controlled Conditions (Temperature, Light) B->C D Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) C->D E Analyze by HPLC-UV or LC-MS D->E F Quantify Remaining Compound and Identify Degradants E->F G Determine Stability Profile F->G

Caption: Workflow for assessing the stability of this compound.

By following the guidance in this technical support center, you will be better equipped to handle this compound in your research and ensure the reliability of your experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • Pennington, J. C., & Davis, J. L. (2013). Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene. Environmental Science & Technology, 47(5), 2266–2273. [Link]

  • Lipczynska-Kochany, E. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A: Toxic/Hazardous Substances & Environmental Engineering, 40(6-7), 1271-1283. [Link]

  • Tius, M. A. (2014). DFT M06-2X investigation of alkaline hydrolysis of nitroaromatic compounds. Computational and Theoretical Chemistry, 1040-1041, 1-10. [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 743-748. [Link]

  • Gold, V., & Rochester, C. H. (1964). 335. Reactions of aromatic nitro-compounds in alkaline media. Part VI. The photochemical hydrolysis of 1,3,5-trinitrobenzene. Journal of the Chemical Society (Resumed), 1692-1697. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Al-Momani, F. (2007). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Journal of Photochemistry and Photobiology A: Chemistry, 186(2-3), 244-250. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-4-nitro-7-azaindole in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3-Methyl-4-nitro-7-azaindole and similar heterocyclic compounds in their experimental assays. Poor aqueous solubility is a common hurdle for promising chemical entities, often leading to inconsistent data and hindering research progress. This document provides a structured, in-depth approach to systematically diagnose and overcome these challenges.

The core structure of this compound, featuring a planar aromatic system and a polar nitro group, is characteristic of what are often termed 'brick-dust' molecules.[1] These compounds typically exhibit strong crystal lattice energy, resulting in high melting points and consequently, very low aqueous solubility. Such characteristics are common among Biopharmaceutics Classification System (BCS) Class II or IV compounds, where solubility, not permeability, is the rate-limiting step for absorption and, in the context of in vitro assays, for achieving accurate and reproducible results.[2]

This guide will walk you through a series of frequently asked questions, in-depth troubleshooting protocols, and advanced strategies to ensure your compound remains in solution and your assay results are reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered by users.

Q1: Why is my this compound crashing out of my aqueous assay buffer?

A: The poor solubility of this compound is intrinsic to its molecular structure. The 7-azaindole core is a planar, aromatic system that can stack efficiently, leading to a highly stable crystal lattice that is difficult for water to disrupt. The nitro group, while polar, contributes to strong intermolecular interactions. When you dilute a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer, the solvent environment abruptly changes from favorable to unfavorable. This causes the compound's concentration to exceed its thermodynamic solubility limit in the aqueous medium, leading to supersaturation and subsequent precipitation.[3][4]

Q2: What is the best solvent for preparing a high-concentration stock solution?

A: For initial stock preparation, a strong, water-miscible organic solvent is required. We recommend the following:

  • Dimethyl Sulfoxide (DMSO): This is the industry standard. Its high polarity and aprotic nature are highly effective at dissolving a wide range of poorly soluble compounds. It is suitable for most biochemical and cell-based assays when used at low final concentrations.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is another powerful polar aprotic solvent.

  • N-Methyl-2-pyrrolidone (NMP): NMP is a less common but very effective solubilizing agent, particularly for compounds that are challenging to dissolve even in DMSO.

Always start with DMSO unless it is incompatible with your assay system. Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to your final assay.

Q3: My compound dissolves in 100% DMSO but precipitates immediately upon dilution into my buffer. How can I prevent this?

A: This is a classic sign of exceeding the compound's kinetic solubility. While the compound is stable in the DMSO stock, the rapid dilution into an aqueous environment doesn't allow for gradual dissolution. To manage this, you can:

  • Modify the Dilution Process: Add the DMSO stock to your assay buffer dropwise while vortexing or stirring vigorously. This can sometimes help maintain a metastable supersaturated solution for the duration of the assay.[5]

  • Optimize Co-Solvent Percentage: Systematically test the highest percentage of DMSO your assay can tolerate without affecting the biological system (enzyme, cells, etc.).

  • Adjust Buffer pH: The 7-azaindole moiety contains a pyridine nitrogen, which is basic (pKa of the parent 7-azaindole is ~4.6).[6] Adjusting the buffer to a slightly acidic pH (e.g., pH 6.0-6.5) will protonate this nitrogen, increasing the compound's polarity and aqueous solubility. However, you must first confirm that this pH change does not affect your assay's performance.[7]

  • Use Solubilizing Excipients: Incorporate agents like cyclodextrins or non-ionic surfactants into your assay buffer.[8]

Q4: What is the maximum final concentration of DMSO that is safe for my experiments?

A: This is highly dependent on the specific assay. Here are some general, field-proven guidelines:

  • Biochemical/Enzyme Assays: Many enzymes can tolerate up to 5% DMSO, but it is crucial to validate this. A concentration of ≤1% DMSO is generally considered safe and is a good starting point.

  • Cell-Based Assays: Most cultured cell lines are sensitive to DMSO. A final concentration of ≤0.5% is strongly recommended, with ≤0.1% being ideal to avoid off-target effects and cytotoxicity.

Crucially, every experiment must include a "vehicle control" containing the same final concentration of DMSO (or other solvent/excipient) as the test samples. This ensures that any observed effects are due to the compound and not the solvent system.[9]

Section 2: In-Depth Troubleshooting & Optimization Protocols

If the initial FAQ tips are insufficient, a more systematic approach is necessary. This section provides detailed protocols and a logical workflow to tackle persistent solubility issues.

Workflow for Overcoming Solubility Issues

The following diagram outlines a systematic process for troubleshooting and optimizing the solubility of this compound in your assay.

G start Start: Compound Precipitates in Aqueous Assay Buffer check_dmso Is final DMSO concentration ≤ 0.5%? start->check_dmso increase_dmso Action: Test higher DMSO % (e.g., 0.5%, 1.0%, 2.0%) Validate with Vehicle Control check_dmso->increase_dmso No check_ph Is pH modification compatible with assay? check_dmso->check_ph Yes increase_dmso->check_ph Still Precipitates success Success: Compound Solubilized increase_dmso->success adjust_ph Action: Prepare assay buffers at varying pH values (e.g., pH 6.0, 6.5, 7.4) check_ph->adjust_ph Yes check_assay_type What is the assay type? check_ph->check_assay_type No adjust_ph->check_assay_type Still Precipitates adjust_ph->success add_surfactant Action: Add non-ionic surfactant to buffer (e.g., 0.01% Tween-20) Recommended for biochemical assays check_assay_type->add_surfactant Biochemical use_cyclodextrin Action: Add cyclodextrin to buffer (e.g., HP-β-CD) Suitable for cell-based assays check_assay_type->use_cyclodextrin Cell-Based advanced_methods Consider Advanced Strategy: Amorphous Solid Dispersion (See Section 3) add_surfactant->advanced_methods Still Precipitates add_surfactant->success use_cyclodextrin->advanced_methods Still Precipitates use_cyclodextrin->success advanced_methods->success

Caption: A decision-making workflow for troubleshooting poor compound solubility.

Protocol 1: Stock Solution Preparation & Co-Solvent Optimization

This protocol establishes a reliable stock solution and determines the maximum tolerable co-solvent concentration.

Objective: To prepare a 20 mM stock solution in DMSO and test its solubility in an assay buffer at various final concentrations.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Your standard aqueous assay buffer

  • Microcentrifuge tubes, precision pipettes

  • Vortex mixer and/or sonicator bath[5]

Procedure:

  • Stock Preparation:

    • Accurately weigh the required amount of this compound to make a 20 mM solution.

    • Add the appropriate volume of DMSO.

    • Vortex vigorously for 2-5 minutes. If dissolution is slow, place the sealed vial in a sonicator bath for 10-15 minutes. Gentle warming (to 30-37°C) can be applied if necessary, but be cautious of potential compound degradation.[10]

    • Visually inspect for complete dissolution. The solution should be clear with no visible particulates.

  • Co-Solvent Titration:

    • Prepare a series of dilutions of your DMSO stock into the assay buffer to achieve final DMSO concentrations of 0.1%, 0.5%, 1.0%, and 2.0%.

    • For each concentration, add the buffer to a tube first, then pipette the required volume of DMSO stock directly into the buffer while vortexing to ensure rapid mixing.

    • Let the solutions stand at the assay's incubation temperature for 15-30 minutes.

    • Visually inspect for any signs of precipitation (cloudiness, particulates). For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.

  • Validation:

    • Identify the highest DMSO concentration at which the compound remains soluble.

    • Run parallel vehicle controls at this concentration in your assay to confirm it does not interfere with the biological readout.

Solvent Relative Polarity [11]Pros Cons Typical Final Conc.
DMSO 0.444Excellent solubilizing power; miscible with water.Can be toxic to cells at >0.5%; may interfere with some assays.0.1% - 1.0%
Ethanol 0.654Less toxic than DMSO; readily available.Less effective for highly crystalline compounds.0.5% - 2.0%
PEG 400 N/ALow toxicity; can form stable formulations.[12]High viscosity; may not be suitable for all automated systems.1.0% - 5.0%

Table 1: Comparison of common co-solvents for stock solution preparation.

Protocol 2: Solubility Enhancement via pH Adjustment

Objective: To evaluate if adjusting the buffer pH can improve compound solubility without compromising assay integrity.

Procedure:

  • Assay Compatibility Check: First, determine the acceptable pH range for your target (e.g., enzyme optimal pH, cell viability pH range). Assays are often robust between pH 6.0 and 8.0.

  • Buffer Preparation: Prepare your assay buffer at three different pH values: e.g., pH 6.0, pH 7.4 (as control), and pH 8.0.

  • Solubility Test:

    • Using the DMSO stock from Protocol 1, prepare dilutions of this compound in each of the prepared buffers at your desired final assay concentration.

    • Use the lowest acceptable DMSO concentration identified previously.

    • Incubate and inspect for precipitation as described in Protocol 1.

  • Causality Check: The pyridine nitrogen in the 7-azaindole ring acts as a weak base. At lower pH, it becomes protonated (cationic), which disrupts crystal packing and increases interaction with polar water molecules, thereby enhancing solubility.[13][14]

  • Validation: If a lower pH improves solubility, you must re-validate your assay's performance at this new pH, including positive and negative controls, to ensure the results remain valid.

Protocol 3: Using Solubilizing Excipients

Objective: To use non-interfering excipients to maintain compound solubility in the final assay medium.

A. For Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays):

  • Reagent: Non-ionic surfactants like Tween-20 or Triton X-100.

  • Mechanism: Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, keeping them dispersed in aqueous solution. Even below the CMC, they can reduce the surface tension between the compound particles and the buffer, preventing aggregation.

  • Procedure:

    • Prepare your assay buffer containing a low concentration of surfactant, typically 0.005% to 0.05% (v/v) .

    • Repeat the solubility test by diluting your DMSO stock into this surfactant-containing buffer.

    • Validation: Run a vehicle control with the surfactant alone to ensure it does not inhibit or activate your target protein.

B. For Cell-Based Assays:

  • Reagent: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form an "inclusion complex" with the poorly soluble compound, effectively shielding its hydrophobic parts from water and increasing its apparent solubility.[8]

  • Procedure:

    • Prepare a solution of HP-β-CD in your cell culture medium (e.g., 1-10 mM).

    • In a separate tube, pre-mix your DMSO stock of this compound with the HP-β-CD solution before the final dilution into the cell plate. This allows the inclusion complex to form.

    • Validation: Test the HP-β-CD solution for any effects on cell viability and assay performance in a vehicle control experiment. High concentrations of cyclodextrins can sometimes extract cholesterol from cell membranes.

Section 3: Advanced Strategy: Amorphous Solid Dispersions

For drug development professionals facing persistent solubility issues that may impact future in vivo studies, preparing an amorphous form of the compound can be a powerful strategy.

Concept: Amorphous materials lack the long-range molecular order of a crystalline solid. This absence of a stable crystal lattice means less energy is required to dissolve the molecule, resulting in a transiently higher "kinetic" solubility.[1][15] This can often provide the necessary concentration window for in vitro and even in vivo experiments.

G cluster_0 Lab-Scale Amorphous Material Preparation node1 1. Dissolve Crystalline Compound in suitable solvent (e.g., Dioxane) node2 2. Rapidly Freeze Solution (e.g., Liquid Nitrogen Bath) node1->node2 node3 3. Lyophilize Under High Vacuum (Freeze-Drying) node2->node3 node4 4. Obtain Amorphous Powder node3->node4

Caption: Workflow for preparing an amorphous solid for screening.

Protocol Overview:

  • Solubilization: Dissolve this compound in a suitable lyophilization solvent such as 1,4-dioxane or tert-butanol.

  • Freezing: Rapidly freeze the solution in a liquid nitrogen bath to vitrify the solvent and trap the compound in a disordered state.

  • Lyophilization: Dry the frozen sample under high vacuum to sublime the solvent, leaving behind a fluffy, amorphous powder.

  • Handling: Amorphous material is often hygroscopic and can revert to a more stable (and less soluble) crystalline form over time. It should be stored in a desiccator and used promptly. The resulting material should be re-tested for solubility using the protocols in Section 2.

References
  • Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology, 61(12), 1571-1586. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Rajewski, R. A., & Stella, V. J. (1996). Pharmaceutical applications of cyclodextrins. 2. In vivo drug delivery. Journal of Pharmaceutical Sciences, 85(11), 1142-1169. [Link]

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences, 98(8), 2549-2572. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M. C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1994-1997. [Link]

  • Kumar, S., & Bhargava, D. (2020). Improving Bioavailability of Poorly Soluble Drugs with Excipients. Pharma Times, 52(12), 16-19. [Link]

  • Li, P., & Zhao, L. (2007). Co-solvent and Complexation Systems. In Developing Solid Oral Dosage Forms (pp. 319-355). Academic Press. [Link]

  • Shaik, S. P., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11). [Link]

  • Rich, R. L., & Negrerie, M. (2004). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Photochemistry and Photobiology, 80(2), 291-302. [Link]

  • Grimm, A., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 12(9), 832. [Link]

  • Beilstein, T. A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2928-2941. [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 1-4. [Link]

  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay? ResearchGate. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(8), 4016-4026. [Link]

  • Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(8), 4016-4026. [Link]

  • Bergström, C. A. S., et al. (2010). Optimizing the solubility of research compounds: How to avoid going off track. Expert Opinion on Drug Discovery, 5(5), 433-447. [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]

  • Al-Ghabeish, M., & Al-Remawi, M. (2018). In vitro methods to assess drug precipitation. Journal of Applied Pharmaceutical Science, 8(1), 159-167. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. University of Rochester. [Link]

Sources

side reactions of the nitro group in 3-Methyl-4-nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyl-4-nitro-7-azaindole

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, we address common and unexpected side reactions of the nitro group, providing troubleshooting advice and detailed protocols in a practical question-and-answer format. Our goal is to empower you with the knowledge to anticipate and control the chemical behavior of this important synthetic intermediate.

Frequently Asked Questions (FAQs) on Common Side Reactions

Question 1: I am trying to perform a reaction on another part of the this compound molecule, but I am consistently seeing reduction of the nitro group. What are the typical conditions that cause this, and how can I avoid it?

Answer:

Unintended reduction of the nitro group is one of the most common side reactions encountered with this compound. The nitro group is highly susceptible to reduction under various conditions, leading to the formation of nitroso, hydroxylamino, or amino derivatives.

Causality of Unwanted Reduction:

This side reaction is often triggered by reagents and conditions that are intended for other transformations but are also capable of reducing nitroarenes. Key culprits include:

  • Catalytic Hydrogenation: The use of common hydrogenation catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium formate) will readily reduce the nitro group to an amine.

  • Reducing Metals in Acidic Media: Strong reducing metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., acetic acid, hydrochloric acid) are classical reagents for nitro group reduction.[1][2] If your reaction conditions are acidic and involve metals, undesired reduction is highly probable.

  • Hydride Reagents: While metal hydrides are not typically the first choice for reducing aryl nitro groups to anilines as they can lead to other products like azo compounds, some reactive hydrides might still cause partial or full reduction depending on the specific reagent and reaction conditions.

Troubleshooting & Avoidance Strategies:

  • Protecting Group Strategy: If the nitro group is not essential for a subsequent step, consider reducing it to the amine and then protecting the amine (e.g., as an acetyl or Boc derivative) before proceeding with other transformations.

  • Reagent Selection: Carefully select reagents that are chemoselective for your desired transformation. For instance, if you are performing a substitution reaction, avoid conditions that are also known to reduce nitro groups.

  • Orthogonal Reaction Conditions: Design your synthetic route so that reactions sensitive to the nitro group are performed before its introduction, or use reaction conditions that are orthogonal to its reduction.

Reagent/Condition to AvoidCommon ApplicationAlternative Approach
H₂, Pd/CDouble bond reduction, debenzylationUse a more selective catalyst or protecting groups.
Fe, NH₄Cl or Zn, AcOHReductive cyclizationsConsider non-reductive cyclization methods.
Sodium Hydrosulfite (Na₂S₂O₄)General reducing agentChoose a milder reducing agent specific to your target functional group.
Question 2: I am attempting a nucleophilic substitution on the pyridine ring, but the reaction is sluggish or fails. Can the nitro group participate in or hinder these reactions?

Answer:

The 4-nitro group plays a crucial role in the reactivity of the 7-azaindole core towards nucleophiles. It is a powerful electron-withdrawing group, which significantly influences the electron density of the aromatic system.

The Dual Role of the Nitro Group in Nucleophilic Aromatic Substitution (SNAr):

  • Activation: The nitro group activates the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.[3][4][5] This effect is most pronounced when the nitro group is ortho or para to the position of nucleophilic attack. In this compound, the nitro group is in a position that can activate the pyridine ring for such reactions.

  • No Leaving Group: For a typical SNAr reaction to occur, a good leaving group (like a halide) must be present at the position of attack. If your this compound does not have a suitable leaving group on the pyridine ring, the reaction will likely not proceed under standard SNAr conditions.

Troubleshooting Failed SNAr Reactions:

  • Introduce a Leaving Group: If you intend to perform an SNAr reaction, you will likely need to start with a substrate that has a leaving group (e.g., a chloro or fluoro substituent) on the pyridine ring, for example, at the 6-position.

  • Increase Nucleophile Strength and Reaction Temperature: If you are observing a sluggish reaction even with a leaving group, using a stronger nucleophile and increasing the reaction temperature can help overcome the activation barrier.

  • Consider Alternative Mechanisms: If there is no leaving group, the nitro group itself can sometimes be displaced, though this typically requires harsh conditions and highly activated substrates.[6]

Illustrative Workflow for SNAr Reactions:

SNAr_Workflow Start Starting Material: This compound CheckLG Does it have a leaving group (e.g., Cl, F)? Start->CheckLG AddLG Introduce a leaving group (e.g., via halogenation) CheckLG->AddLG No PerformSNAr Perform S N Ar with nucleophile CheckLG->PerformSNAr Yes AddLG->PerformSNAr Success Successful Substitution PerformSNAr->Success Failure Reaction Fails or is Sluggish PerformSNAr->Failure Troubleshoot Troubleshoot: - Stronger Nucleophile - Higher Temperature - Alternative Synthesis Route Failure->Troubleshoot

Caption: Decision workflow for troubleshooting SNAr reactions.

Troubleshooting Guide for Unexpected Reactions

Question 3: I observed the formation of an unexpected rearranged product, a pyrrolo[2,3-b]indole derivative, during my reaction. What causes this, and how can I control it?

Answer:

This is a fascinating and less common side reaction that highlights the unique reactivity of nitroindoles. The formation of a pyrrolo[2,3-b]indole ring system from a 3-nitroindole derivative has been documented and is a significant potential side reaction under specific basic conditions.[7]

Mechanism of Rearrangement:

This novel rearrangement can occur when a 3-nitroindole derivative is treated with certain nucleophiles, such as ethyl isocyanoacetate, in the presence of a base. The reaction proceeds through a complex cascade that deviates from the expected Barton-Zard pyrrole synthesis. The electron-withdrawing nature of the group on the indole nitrogen plays a critical role; strongly electron-withdrawing groups can favor this rearrangement.

Controlling the Rearrangement:

  • Choice of N-Protecting Group: The tendency for this rearrangement can be mitigated by using less electron-withdrawing protecting groups on the indole nitrogen.[7] For example, if you are using a phenylsulfonyl (PhSO₂) protecting group, switching to a tert-butoxycarbonyl (Boc) group might prevent the rearrangement and favor the "normal" reaction pathway.

  • Base and Solvent Selection: The choice of base and solvent can also influence the reaction outcome. Experimenting with milder bases or different solvent systems may help to suppress the rearrangement pathway.

Reaction Pathways:

Rearrangement cluster_0 Reaction Conditions cluster_1 Reaction Outcomes Start 3-Nitroindole Derivative + Ethyl Isocyanoacetate + Base Condition1 Strongly Electron-Withdrawing N-Protecting Group (e.g., PhSO₂) Start->Condition1 Condition2 Less Electron-Withdrawing N-Protecting Group (e.g., Boc) Start->Condition2 Rearrangement Rearrangement to Pyrrolo[2,3-b]indole Condition1->Rearrangement Favored Pathway Normal Normal Barton-Zard Synthesis: Pyrrolo[3,4-b]indole Condition2->Normal Favored Pathway

Caption: Influence of N-protecting group on reaction outcome.

Experimental Protocols

Protocol 1: Selective Reduction of the Nitro Group to an Amine

This protocol describes the selective reduction of the 4-nitro group in this compound to 4-amino-3-methyl-7-azaindole using zinc in acetic acid, a method often effective for this transformation.[1]

Materials:

  • This compound

  • Zinc dust

  • Glacial Acetic Acid

  • Methanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and acetic acid (e.g., a 1:1 ratio).

  • Addition of Zinc: Cool the solution to 0 °C in an ice bath. Add zinc dust (5.0-10.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove excess zinc. Wash the celite pad with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Neutralization: Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-3-methyl-7-azaindole.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

References

  • Bartoli indole synthesis. (2023, October 29). In Wikipedia. [Link]

  • Guin, S., & Gribble, G. W. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-493. [Link]

  • Plieninger, H. (1954). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 76(10), 2766-2769. [Link]

  • Wang, W., et al. (2019). Organocatalytic Asymmetric Dearomatization of 3-Nitroindoles and 3-Nitrobenzothiophenes via Thiol-Triggered Diastereo- and Enantioselective Double Michael Addition Reaction. Organic Letters, 21(14), 5576-5581. [Link]

  • Bérubé, C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(6), 7349-7393. [Link]

  • Seela, F., & Gumbi, B. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. The Journal of Organic Chemistry, 72(25), 9474-9483. [Link]

  • Patil, S. A., et al. (2012). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 16(7), 1297-1301. [Link]

  • Hong, S., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(25), 7467-7476. [Link]

  • Pharm D GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Mondal, B., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. New Journal of Chemistry, 44(27), 11333-11339. [Link]

  • El-Faham, A., et al. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Jamróz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. [Link]

  • Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Beilstein Journal of Organic Chemistry, 13, 1164-1199. [Link]

  • Reduction of nitro compounds. (2023, December 11). In Wikipedia. [Link]

Sources

purification strategies for removing impurities from 3-Methyl-4-nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methyl-4-nitro-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. The following question-and-answer format directly addresses common challenges and provides detailed protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile of your sample is intrinsically linked to its synthetic route. The synthesis of 7-azaindoles can involve multi-step processes, including nitration and functionalization of the pyridine or pyrrole ring.[1] Potential impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomeric Impurities: Nitration of the 7-azaindole ring can sometimes lead to the formation of other nitro-isomers, depending on the reaction conditions.[1]

  • Over-nitrated or Under-nitrated Species: Compounds with more than one nitro group or unreacted starting material.

  • Byproducts from Side Reactions: Aldol-type reaction products or other condensation byproducts can occur during the functionalization of the methyl group.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or reagents, may be present.

A thorough understanding of the synthetic pathway is crucial for anticipating the likely impurities and designing an effective purification strategy.

Q2: What is the best initial approach for purifying crude this compound?

A2: For most solid organic compounds, recrystallization is the most effective and scalable initial purification technique.[2][3] This method leverages the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[3] this compound, being a polar nitroaromatic compound, is a good candidate for this technique.[4]

Q3: How do I select the right solvent for recrystallization?

A3: The ideal recrystallization solvent should exhibit a steep solubility curve for this compound. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at lower temperatures, such as room temperature or 0-4 °C.[4] This differential solubility is key to maximizing product recovery.[4]

Based on the "like dissolves like" principle, the polar nature of your compound, due to the nitro group and the azaindole core, suggests that polar solvents are a good starting point.[4]

Recommended Solvents to Screen:

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol78Polar ProticOften a good choice for nitroaromatic compounds.[4]
Methanol65Polar ProticLower boiling point may be advantageous if the compound is heat-sensitive.
Isopropanol82Polar ProticSimilar to ethanol but may offer different solubility characteristics.
Ethyl Acetate77Polar AproticA versatile solvent for a range of polarities.
Acetonitrile82Polar AproticCan be effective for recrystallizing nitrogen-containing heterocycles.[5]
Toluene111NonpolarLess likely to be a primary solvent but could be part of a mixed-solvent system.
Water100Very PolarMay be a good "anti-solvent" in a mixed-solvent system. Azaindoles can have enhanced aqueous solubility compared to indoles.[6]
Q4: When should I consider using column chromatography?

A4: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[5][7][8][9] You should consider column chromatography when:

  • Recrystallization fails to remove impurities: This is often the case when impurities have very similar solubility profiles to the target compound.

  • Multiple impurities are present: Chromatography can separate several components in a single run.[7]

  • A very high degree of purity is required: For applications like pharmaceutical development, chromatography is often necessary to achieve >99.5% purity.

  • The impurities are colored: This allows for easy visualization of the separation on the column.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[4]
No Crystal Formation The solution is not supersaturated. The solvent is too effective at keeping the compound dissolved.Try scratching the inside of the flask with a glass rod to induce nucleation.[4] Add a seed crystal of pure compound if available. Cool the solution in an ice bath or even an ice-salt bath.[4] If these fail, you may need to partially evaporate the solvent to increase the concentration.
Low Yield The chosen solvent is too effective, leading to significant product loss in the mother liquor. Premature crystallization during hot filtration.Cool the filtrate in an ice bath to see if more product crystallizes.[4] Re-evaluate your solvent choice; a less effective solvent may be better. If hot filtration is used, ensure the funnel and flask are pre-heated.[4]
Poor Purity The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent dissolves the impurities as well as the product.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a different recrystallization solvent or a multi-step purification approach involving a different technique.
Column Chromatography Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation Incorrect mobile phase polarity. Column overloading.Perform thin-layer chromatography (TLC) first to determine the optimal eluent system. Aim for a target compound Rf of 0.2-0.4. Reduce the amount of crude material loaded onto the column.
Compound Stuck on Column The mobile phase is not polar enough to elute the compound. The compound may be reacting with the silica gel.Gradually increase the polarity of the eluent. For highly polar compounds like azaindoles, adding a small amount of methanol or a modifier like triethylamine or ammonium hydroxide to the eluent can be effective.[8]
Streaking or Tailing of Bands The compound is too soluble in the mobile phase. The compound is acidic or basic and interacting strongly with the silica.Decrease the polarity of the mobile phase. Add a small amount of an appropriate modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude this compound. Add your chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good. If it is insoluble, heat the test tube gently. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to a gentle boil with stirring. Continue to add small portions of hot solvent until all of the solid has dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4. A common starting point for azaindole derivatives is a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[7][9][10]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry method is recommended).

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing the Purification Workflow

A multi-step approach is often necessary for achieving high purity. The following diagram illustrates a typical purification workflow.

PurificationWorkflow Crude Crude 3-Methyl-4-nitro- 7-azaindole Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Purity_Check1 Purity Analysis (TLC, NMR, HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product (>99%) Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Further Purification Needed Purity_Check2 Purity Analysis (TLC, NMR, HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK

Caption: A typical multi-step purification workflow for this compound.

References

  • Minenkov, Y., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions. Retrieved from [Link]

  • Luminos, C., & Douhal, A. (2000). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research. Retrieved from [Link]

  • Langer, P., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. Retrieved from [Link]

  • Stephenson, C. R. J., et al. (2019). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology. Retrieved from [Link]

  • Guillarme, D., & Veuthey, J. L. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Retrieved from [Link]

  • Jadhav, S. D., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Retrieved from [Link]

  • Gao, H., et al. (2006). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic Acids Research. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Functionalization of 3-Methyl-4-nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-methyl-4-nitro-7-azaindole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile but challenging heterocyclic scaffold. The unique electronic and structural features of this molecule present specific hurdles in common synthetic transformations. This document provides in-depth, question-and-answer-based troubleshooting guides, field-proven protocols, and the fundamental chemical principles behind them.

Part 1: Understanding Your Substrate: Key Physicochemical Properties

Before attempting functionalization, it is critical to understand the inherent reactivity of the this compound core. The interplay between the electron-donating methyl group, the potent electron-withdrawing nitro group, and the dual-nature of the azaindole ring system governs its behavior in chemical reactions.

Q1: What are the primary reactivity characteristics of this compound that I should consider before planning my synthesis?

A1: The reactivity of this substrate is dominated by four key features:

  • Electron-Deficient Pyridine Ring: The pyridine nitrogen (N7) and the strongly electron-withdrawing C4-nitro group make the six-membered ring highly electron-deficient. This deactivates the C5 and C6 positions towards electrophilic aromatic substitution but makes them susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.

  • Modified Pyrrole Ring Reactivity: While the pyrrole ring in a standard 7-azaindole is electron-rich, the adjacent C4-nitro group significantly attenuates this character. The C3-methyl group blocks what is often a reactive site for electrophilic attack. The most reactive position for C-H functionalization is typically C2.[1][2]

  • Catalyst Inhibition by N7: The lone pair of electrons on the pyridine nitrogen (N7) can act as a Lewis base and coordinate to transition metal catalysts (e.g., Palladium, Rhodium).[3] This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes, which is a frequent cause of low yields in cross-coupling reactions.[4]

  • Acidity and Nucleophilicity of N1-H: The pyrrole N1-H is acidic and can be deprotonated by bases used in cross-coupling reactions. The resulting anion is a potent nucleophile and can compete in reactions, leading to N1-arylation or other side products, a known challenge with unprotected azaindoles.[4][5] Furthermore, the nitro group's electron-withdrawing nature increases the acidity of the N1-H compared to a standard 7-azaindole.

sub This compound | Key Reactivity Zones mol N7 C6 C5 C4-NO₂ C3-Me C2 N1-H props Lewis Basic: Catalyst Poisoning Electron Deficient (SNAr possible) Electron Deficient (SNAr possible) Strong Electron Withdrawing Group Steric Block / Weak EDG Most Active C-H Site Acidic Proton / Nucleophilic Anion mol:n7->props:f0 mol:c5->props:f1 mol:c6->props:f1 mol:c4->props:f2 mol:c2->props:f5 mol:n1->props:f6

Fig. 1: Key reactivity sites on the this compound core.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are essential for elaborating the azaindole scaffold. However, they are notoriously fickle with this substrate class.

Q2: My Suzuki-Miyaura coupling of 5-bromo-3-methyl-4-nitro-7-azaindole is giving low conversion and significant amounts of a homocoupled boronic acid byproduct. What's going wrong?

A2: This is a classic problem when working with electron-deficient, N-heterocyclic substrates. The issue likely stems from a combination of factors related to the catalytic cycle. Let's break down the potential causes and solutions.

Potential Cause 1: Catalyst Deactivation/Inhibition The N7-azaindole nitrogen can coordinate to the Pd(0) or Pd(II) center, inhibiting oxidative addition or transmetalation.[4] The strongly electron-withdrawing nitro group makes the C-Br bond harder to activate, slowing the oxidative addition step and giving other processes, like catalyst decomposition or boronic acid homocoupling, more time to occur.

Solution:

  • Ligand Choice: Switch to bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos can promote the oxidative addition step and sterically hinder the N7 from coordinating to the palladium center.[6]

  • Pre-catalyst Use: Employ a modern palladium pre-catalyst (e.g., XPhos Pd G3). These form the active Pd(0) species more reliably and can be more resistant to inhibition compared to generating the catalyst in-situ from sources like Pd(OAc)₂.[6][7]

Potential Cause 2: Ineffective Transmetalation Transmetalation requires the transfer of the organic group from the boron atom to the palladium center. This step is base-mediated. If the base is not optimal, this step can be slow, leading to a buildup of the oxidative addition complex and allowing for side reactions like protodeboronation of the boronic acid.

Solution:

  • Base Selection: The choice of base is critical. While strong bases like NaOtBu are common, they can cause degradation of the nitro-containing substrate.[7] A weaker aqueous base like K₂CO₃ or K₃PO₄ is often a better starting point.[8] For substrates with poor solubility, Cs₂CO₃ can be effective.[9]

  • Solvent System: Ensure your solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) effectively solubilizes both the organic substrate and the inorganic base to facilitate the reaction.[8][9] Poor solubility is a common reason for reaction failure.[9]

Potential Cause 3: Substrate or Product Degradation The nitro group can be sensitive to the reaction conditions, especially prolonged heating in the presence of a strong base.

Solution:

  • Temperature Control: Run the reaction at the lowest temperature that gives a reasonable rate (typically 80-100 °C).[7] Do not overheat.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize byproduct formation.

start Low Conversion in Suzuki Coupling? check_catalyst Is the catalyst system optimal? start->check_catalyst check_base Is the base/solvent combination effective? check_catalyst->check_base Yes sol_catalyst Action: Use bulky ligand (XPhos) and a G3 pre-catalyst. check_catalyst->sol_catalyst No check_conditions Are reaction conditions too harsh? check_base->check_conditions Yes sol_base Action: Screen weaker bases (K₃PO₄, Cs₂CO₃) Ensure adequate solubility. check_base->sol_base No sol_conditions Action: Lower temperature (80-90°C) Monitor closely to avoid degradation. check_conditions->sol_conditions Yes end_success Reaction Optimized check_conditions->end_success No sol_catalyst->check_base sol_base->check_conditions sol_conditions->end_success

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 3-Methyl-4-nitro-7-azaindole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged" structure, particularly in the design of potent kinase inhibitors.[1][2][3] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a cornerstone for the development of targeted cancer therapies.[3][4][5] This guide provides an in-depth technical comparison of the efficacy of 3-methyl-4-nitro-7-azaindole derivatives, a class of compounds with significant therapeutic potential. While direct comparative data for a comprehensive series of these specific derivatives is emerging, we can infer their potential efficacy by analyzing structurally related compounds and understanding the broader structure-activity relationships (SAR) of substituted 7-azaindoles.[6] This guide will synthesize available data, propose robust experimental protocols, and offer insights into the causal factors driving the design and evaluation of these promising molecules.

The Rationale for 3-Methyl-4-nitro Substitution

The strategic placement of methyl and nitro groups on the 7-azaindole core is a deliberate design choice aimed at optimizing both potency and pharmacokinetic properties. The rationale behind this substitution pattern is rooted in fundamental principles of medicinal chemistry:

  • The 7-Azaindole Core: This bioisostere of indole and purine provides a rigid scaffold that orients key functional groups for interaction with the kinase hinge region.[2][4] The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, a crucial interaction for anchoring the inhibitor in the ATP-binding pocket.[5][7]

  • 3-Methyl Substitution: The introduction of a small alkyl group, such as methyl, at the C3 position can serve multiple purposes. It can enhance binding affinity by occupying small hydrophobic pockets within the active site. Furthermore, methylation at this position can influence the overall electronic properties of the ring system and improve metabolic stability. A recent review of 7-azaindole derivatives in anticancer research highlights that substitutions at the 1, 3, and 5 positions are often critical for activity.[6]

  • 4-Nitro Substitution: The nitro group is a strong electron-withdrawing group that can significantly modulate the electronic landscape of the azaindole ring. This can influence the pKa of the molecule and its ability to participate in hydrogen bonding or other non-covalent interactions. While the nitro group itself can sometimes be a liability in drug development due to potential metabolic reduction, its inclusion in early-stage discovery allows for a thorough exploration of the chemical space. In some contexts, it can be a key pharmacophoric element.

Proposed Synthesis of this compound Derivatives

A plausible synthetic route to the target compounds can be devised based on established methods for the functionalization of the 7-azaindole nucleus.[8][9] The following workflow outlines a potential pathway:

Synthesis_Workflow start 7-Azaindole step1 Protection (e.g., SEM-Cl) start->step1 step2 Nitration (e.g., HNO3/H2SO4) step1->step2 step3 Halogenation at C3 (e.g., NBS) step2->step3 step4 Methylation (e.g., Suzuki Coupling with CH3B(OH)2) step3->step4 step5 Deprotection (e.g., TBAF) step4->step5 product This compound step5->product

Caption: Proposed synthetic workflow for this compound.

Comparative Efficacy of Substituted 7-Azaindole Derivatives

Due to the limited availability of public data on a homologous series of this compound derivatives, we will analyze the efficacy of structurally related compounds to build a foundational understanding. The following table summarizes the activity of pertinent 7-azaindole-based kinase inhibitors found in the literature.

Compound ID7-Azaindole Substitution PatternTarget Kinase(s)Reported IC50Reference
1 4-(2-Fluoro-4-nitrophenoxy)-3-pyridinylc-Met2 nM[10]
2 3,4-disubstituted (NPS-1034)AXLPotent Inhibition (IC50 not specified)[1]
3 3-methoxybenzylFGFR11.9 µM[11]
4 C-3 arylc-Met40 nM[4]
5 2,5-disubstitutedMultiple KinasesBroad Activity[1]

Analysis and Inferred Efficacy:

The data from these structurally related compounds allows us to draw several key inferences regarding the potential of the this compound scaffold:

  • Potency of 4-Nitro Substituted Analogs: Compound 1 , which features a 4-nitrophenoxy group at the 4-position, demonstrates exceptional potency against c-Met kinase with an IC50 of 2 nM.[10] This highlights that a nitro-containing moiety in this region of the scaffold is not only tolerated but can be a key contributor to high-affinity binding. The electron-withdrawing nature of the nitro group likely plays a significant role in the overall electronic profile of the inhibitor, potentially enhancing interactions within the ATP-binding site.

  • Importance of C3 and C4 Substitution: The potent activity of compounds 1 and 2 underscores the importance of substitution at the C3 and C4 positions of the 7-azaindole ring for achieving high-potency kinase inhibition.[1][10] A review on the SAR of 7-azaindole derivatives as anticancer agents corroborates that disubstitution is a common strategy for developing novel, active analogs.[6]

  • Target Landscape: The diverse range of kinases targeted by the compounds in the table (c-Met, AXL, FGFR1) suggests that the 7-azaindole scaffold is versatile and can be adapted to inhibit various members of the kinome.[1][4][11] It is plausible that this compound derivatives could also exhibit activity against a range of oncogenic kinases.

Based on this analysis, it is hypothesized that a this compound derivative could be a potent inhibitor of kinases that have a binding pocket amenable to these substituents. The methyl group at C3 could provide favorable hydrophobic interactions, while the nitro group at C4 could contribute to the electronic properties necessary for high-affinity binding, potentially targeting kinases such as AXL or c-Met.

Postulated Mechanism of Action: Inhibition of the AXL Signaling Pathway

Given that 3,4-disubstituted 7-azaindoles have shown potent activity against AXL receptor tyrosine kinase, we will use this pathway to illustrate the likely mechanism of action.[1][12] AXL is a key driver of tumor growth, metastasis, and therapeutic resistance in various cancers. Its inhibition is a promising strategy for cancer treatment.

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL Receptor PI3K PI3K AXL->PI3K Activates ERK ERK AXL->ERK ADP ADP Gas6 Gas6 Ligand Gas6->AXL Binds & Dimerizes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription ERK->Transcription Inhibitor 3-Methyl-4-nitro- 7-azaindole Derivative Inhibitor->AXL Blocks ATP Binding ATP ATP Cell Proliferation, Survival, Metastasis Cell Proliferation, Survival, Metastasis Transcription->Cell Proliferation, Survival, Metastasis

Caption: Inhibition of the AXL signaling pathway by a 7-azaindole derivative.

As depicted, the this compound derivative would act as an ATP-competitive inhibitor, binding to the kinase domain of the AXL receptor. This would prevent the phosphorylation of downstream signaling molecules such as PI3K/AKT and ERK, ultimately blocking the pro-tumorigenic signals that lead to cell proliferation, survival, and metastasis.

Experimental Protocols

To empirically validate the efficacy of novel this compound derivatives, a systematic experimental approach is required. The following protocols provide a framework for their synthesis and biological evaluation.

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol is a generalized procedure based on common organic synthesis techniques for azaindoles.[8][9]

  • Protection of 7-Azaindole:

    • Dissolve 7-azaindole in a suitable aprotic solvent (e.g., anhydrous THF).

    • Add a base (e.g., NaH) portion-wise at 0 °C.

    • Slowly add a protecting group reagent (e.g., 2-(trimethylsilyl)ethoxymethyl chloride, SEM-Cl) and allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the protected 7-azaindole by column chromatography.

  • Nitration at C4:

    • Dissolve the protected 7-azaindole in concentrated sulfuric acid at 0 °C.

    • Slowly add a nitrating agent (e.g., fuming nitric acid).

    • Carefully monitor the reaction temperature and stir for the appropriate time.

    • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH).

    • Extract the 4-nitro-protected-7-azaindole and purify by recrystallization or chromatography.

  • Halogenation at C3:

    • Dissolve the 4-nitro-protected-7-azaindole in a suitable solvent (e.g., DMF).

    • Add a halogenating agent (e.g., N-bromosuccinimide, NBS) and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, extract the product and purify.

  • Suzuki Coupling for C3-Methylation:

    • To a solution of the 3-halo-4-nitro-protected-7-azaindole in a suitable solvent system (e.g., dioxane/water), add methylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

    • Heat the mixture under an inert atmosphere (e.g., argon) until the starting material is consumed.

    • Cool the reaction, extract the product, and purify by column chromatography.

  • Deprotection:

    • Dissolve the 3-methyl-4-nitro-protected-7-azaindole in an appropriate solvent (e.g., THF).

    • Add a deprotecting agent (e.g., tetrabutylammonium fluoride, TBAF).

    • Stir at room temperature until the reaction is complete.

    • Purify the final product, this compound, by column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a generalized protocol for a competitive binding assay, a common method for determining the IC50 of kinase inhibitors.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the target kinase (e.g., AXL) in assay buffer.

    • Prepare a solution of the europium-labeled anti-tag antibody.

    • Prepare a solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and antibody solution to all wells.

    • Add the tracer solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure the emission at 665 nm (tracer) and 615 nm (europium).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold represents a promising, albeit underexplored, class of potential kinase inhibitors. By leveraging SAR data from structurally related compounds, we can rationally design and prioritize synthetic targets. The potent activity of 4-nitro substituted 7-azaindoles in the literature provides a strong impetus for the investigation of this specific substitution pattern. The experimental protocols outlined in this guide offer a robust framework for the synthesis and rigorous evaluation of these compounds. Further research into this area is warranted and has the potential to yield novel and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-4-nitro-7-azaindole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 7-azaindole scaffold represents a privileged structure in the design of potent and selective kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions within the ATP-binding site of various kinases has led to the development of successful therapeutics, including the FDA-approved BRAF inhibitor, vemurafenib.[3][4] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific, yet underexplored, subclass: 3-methyl-4-nitro-7-azaindole analogs.

While direct comparative studies on this specific scaffold are limited, by synthesizing data from closely related 7-azaindole derivatives, we can elucidate the probable impact of substitutions at key positions. This guide will delve into the rationale behind experimental design, present comparative data for analogous compounds, provide detailed experimental protocols for assessing their activity, and visualize the key chemical relationships that drive inhibitory potency.

The 7-Azaindole Core: A Foundation for Kinase Inhibition

The 7-azaindole nucleus is a bioisostere of purine and indole, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.[3][4] The N7 nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor. This dual interaction anchors the inhibitor in the active site, providing a stable platform for further interactions.

Decoding the Structure-Activity Relationship: A Positional Analysis

Based on extensive research on various 7-azaindole derivatives, we can infer the following SAR principles for this compound analogs.[5][6][7]

Position 3: The Methyl Group and Beyond

The 3-position of the 7-azaindole ring is a critical vector for influencing potency and selectivity. Substitution at this position often leads to compounds with excellent inhibitory activity.[5][7] In our core scaffold, the methyl group is likely to provide a beneficial interaction with hydrophobic pockets within the kinase active site.

  • Rationale for Methyl Substitution: The introduction of a small alkyl group like methyl can enhance binding affinity through favorable van der Waals interactions with nonpolar residues. It can also influence the overall conformation of the molecule, potentially orienting other functional groups for optimal binding.

  • Comparative Analysis: Studies on other 3-substituted 7-azaindole analogs have shown that varying the substituent at this position can dramatically alter potency and selectivity. For instance, the introduction of larger or more polar groups can be used to target specific sub-pockets within different kinases.

Position 4: The Impact of the Nitro Group

The 4-position of the 7-azaindole ring is less commonly explored for substitution. The presence of a strong electron-withdrawing group like the nitro (NO2) group at this position is expected to significantly modulate the electronic properties of the entire scaffold.

  • Electronic Effects: The nitro group will decrease the electron density of the bicyclic ring system. This can influence the pKa of the pyrrole N-H and the basicity of the pyridine nitrogen, thereby affecting the strength of the hydrogen bonds with the kinase hinge.

  • Potential for New Interactions: While potentially reducing the hydrogen bond donating capacity of the pyrrole N-H, the nitro group itself could participate in polar interactions with the protein, or its electron-deficient nature could be exploited for other types of interactions.

Other Positions of Interest (1, 5, and 6)

While our focus is on the 3-methyl-4-nitro scaffold, it is crucial to consider other positions for potential modification based on broader SAR studies of 7-azaindoles.[2]

  • Position 1 (Pyrrole Nitrogen): Alkylation or arylation at this position can be well-tolerated and can be used to introduce functionalities that extend into solvent-exposed regions or other binding pockets.

  • Position 5: This position is a common point for substitution, often with aryl or heteroaryl groups, to enhance potency and modulate pharmacokinetic properties.

  • Position 6: Substitution at this position can also influence activity and is another avenue for optimization.

Comparative Data Summary

To illustrate the potential impact of substitutions, the following table summarizes the inhibitory activities of various 7-azaindole analogs against different kinases. While not direct comparisons of this compound analogs, they provide valuable insights into the effects of modifications at different positions.

Compound Scaffold Substitution Target Kinase IC50 (nM) Reference
7-Azaindole3-(thiazol-2-yl)aminoROCK<10[6]
7-Azaindole3-(1H-pyrazol-4-yl)ROCK16[6]
7-Azaindole3-amino, 5-arylABL/SRCVaries[8]
4-AzaindoleVariousc-MetVaries[9]

Experimental Protocols

To enable researchers to evaluate the activity of their own this compound analogs, we provide the following detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest, its substrate, and ATP

  • Test compounds (this compound analogs)

  • 384-well white, opaque plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, ATP, and the test compound (or vehicle control) in kinase reaction buffer.

    • Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the analogs on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)[10]

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) value.[10]

Visualizing Key Relationships

To better understand the concepts discussed, the following diagrams illustrate the core interactions and experimental workflows.

SAR_Concept cluster_Scaffold This compound Core cluster_Substituents Key Substitutions cluster_Target Kinase Target Core 7-Azaindole Scaffold Hinge Hinge Region Core->Hinge H-Bonding (N7 & N-H) Methyl 3-Methyl Group (Hydrophobicity) Kinase Kinase Active Site Methyl->Kinase Hydrophobic Interaction Nitro 4-Nitro Group (Electronics) Nitro->Core Modulates Electronics

Caption: Key interactions of the this compound scaffold.

Experimental_Workflow Start Synthesized Analogs KinaseAssay In Vitro Kinase Inhibition Assay (IC50 Determination) Start->KinaseAssay CellAssay Cell Proliferation Assay (GI50 Determination) Start->CellAssay SAR SAR Analysis KinaseAssay->SAR CellAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for evaluating this compound analogs.

Conclusion and Future Directions

The this compound scaffold presents an intriguing, albeit underexplored, platform for the development of novel kinase inhibitors. By leveraging the established SAR of the broader 7-azaindole class, researchers can rationally design and synthesize analogs with the potential for high potency and selectivity. The methyl group at position 3 is poised to enhance hydrophobic interactions, while the nitro group at position 4 offers a unique handle to modulate the electronic properties of the core and potentially introduce new interactions.

Future work should focus on the systematic synthesis and evaluation of a library of this compound analogs with diverse substitutions at other positions to build a comprehensive SAR for this specific scaffold. Such studies will undoubtedly contribute to the discovery of new and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Ind. J. Pharm. Edu. Res., 2024; 58(2):624-636. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. [Link]

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A Comparative Analysis of 4-Nitro vs. 5-Nitro-7-Azaindole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, prized for its ability to mimic the purine core of ATP and engage with the hinge region of kinases. The strategic placement of substituents on this scaffold is a key element of drug design, profoundly influencing a molecule's physicochemical properties, biological activity, and metabolic fate. Among the various modifications, nitration of the pyridine ring at the 4- or 5-position introduces a potent electron-withdrawing group that can significantly modulate the molecule's characteristics. This guide provides a detailed comparative analysis of 4-nitro- and 5-nitro-7-azaindole derivatives, offering insights for researchers, scientists, and drug development professionals.

The 7-Azaindole Core: A Versatile Scaffold in Kinase Inhibition

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) ring system is a bioisostere of indole and purine. Its unique arrangement of a pyridine and a pyrrole ring provides both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), enabling a bidentate interaction with the hinge region of many protein kinases. This interaction is a cornerstone of its success as a scaffold for a multitude of kinase inhibitors. The addition of a nitro group further refines the electronic properties of the ring system, impacting its reactivity and biological interactions.

Synthesis of Key Intermediates: 4-Nitro- and 5-Nitro-7-Azaindole

The accessibility of the core nitrated scaffolds is a critical first step in the exploration of their derivatives.

Synthesis of 4-Nitro-7-Azaindole

A common route to 4-nitro-7-azaindole involves a multi-step process starting from 7-azaindole. The synthesis can be achieved through the following key transformations[1]:

  • N-Oxidation: The pyridine nitrogen of 7-azaindole is oxidized, typically using an oxidizing agent like hydrogen peroxide, to form 7-azaindole-N-oxide.

  • Nitration: The N-oxide is then nitrated. The N-oxide group directs the electrophilic nitration to the 4-position.

  • Reduction of the N-oxide: The N-oxide is subsequently removed to yield 4-nitro-7-azaindole.

Synthesis of 5-Nitro-7-Azaindole

The synthesis of 5-nitro-7-azaindole has been a subject of interest due to its role as a key intermediate in the development of anticancer agents[2][3]. A scalable and efficient synthesis has been developed, which often starts from a substituted pyridine derivative[2][4]:

  • Starting Material: The synthesis can begin with a readily available substituted 2-aminopyridine.

  • Ring Formation: A common strategy involves the construction of the fused pyrrole ring onto the pyridine core.

  • Nitration: Nitration of a suitable 7-azaindole precursor at the 5-position is a key step. The electron-deficient nature of the pyridine ring can make direct nitration challenging, often requiring specific reaction conditions[2].

Comparative Analysis: The Impact of Nitro Group Position

The seemingly subtle shift of the nitro group from the 4- to the 5-position can have a significant impact on the molecule's properties. While direct head-to-head comparative studies are limited in the published literature, we can infer the likely differences based on fundamental principles of organic chemistry and data from related compounds.

Physicochemical Properties

The position of the electron-withdrawing nitro group influences the electron density distribution across the 7-azaindole ring system, which in turn affects properties like pKa, solubility, and lipophilicity (LogP).

Property4-Nitro-7-Azaindole (Predicted)5-Nitro-7-Azaindole (Computed)Rationale for Differences
pKa Likely lower than 5-nitro isomerNo experimental data foundThe 4-position is in direct conjugation with the pyridine nitrogen (N7), leading to a more pronounced electron-withdrawing effect on the pyridine ring and a decrease in the basicity of N7.
LogP Likely higher than 5-nitro isomer1.1[5]The 4-nitro isomer may have a slightly different dipole moment and solvation properties compared to the 5-nitro isomer, potentially leading to increased lipophilicity.
Solubility Likely lower than 5-nitro isomerNo experimental data foundIncreased lipophilicity (higher LogP) generally correlates with lower aqueous solubility.

The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group[6]. This has implications for the further functionalization of these scaffolds.

Biological Activity: A Focus on Kinase Inhibition

Both 4-nitro and 5-nitro-7-azaindole derivatives have been explored as kinase inhibitors. The position of the nitro group can influence the binding affinity and selectivity profile of the resulting inhibitors.

While a direct comparison of IC50 values against a kinase panel for the parent 4-nitro- and 5-nitro-7-azaindoles is not available, structure-activity relationship (SAR) studies on related derivatives suggest that the substitution pattern on the pyridine ring is crucial for potency and selectivity[7].

The electron-withdrawing nitro group can modulate the hydrogen bonding capacity of the 7-azaindole core with the kinase hinge region. Furthermore, the different electronic environments of the 4- and 5-positions will influence the reactivity and synthetic accessibility for introducing further substituents, which are often critical for achieving high potency and selectivity.

Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter in drug development. The primary routes of metabolism for many drugs involve oxidation by cytochrome P450 enzymes in the liver. The electronic properties and steric environment of a molecule can significantly influence its susceptibility to metabolism.

The position of the nitro group can affect the metabolic stability of 7-azaindole derivatives in several ways:

  • Electronic Effects: The electron-withdrawing nature of the nitro group can make the aromatic rings less susceptible to oxidative metabolism. The degree of this effect will depend on the position of the nitro group and its influence on the electron density of potential metabolic "soft spots."

  • Steric Hindrance: The nitro group can sterically hinder the approach of metabolic enzymes to adjacent positions on the ring.

Direct comparative metabolic stability data for 4-nitro- and 5-nitro-7-azaindole is not available in the literature. However, it is a crucial parameter to evaluate experimentally in any drug discovery program.

Experimental Protocols for Comparative Evaluation

To enable a direct and meaningful comparison of 4-nitro- and 5-nitro-7-azaindole derivatives, the following standardized experimental protocols are recommended.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (4-nitro- and 5-nitro-7-azaindole derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of test compounds in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.

    • In a multi-well plate, add a small volume of the serially diluted compounds or DMSO control to each well.

    • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature as per the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Compound Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis stock 10 mM Stock in DMSO dilution Serial Dilution stock->dilution plate Add Compound to Plate dilution->plate add_kinase Add Kinase plate->add_kinase add_atp Add ATP & Incubate add_kinase->add_atp add_adpglo Add ADP-Glo™ Reagent add_atp->add_adpglo add_detection Add Detection Reagent add_adpglo->add_detection read_lum Measure Luminescence add_detection->read_lum calc_ic50 Calculate IC50 read_lum->calc_ic50

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Microsomal Stability Assay

This protocol assesses the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • Test compounds

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Protocol:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • From the slope of the line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation mix Mix Compound & Microsomes initiate Add NADPH & Incubate at 37°C mix->initiate aliquot Take Aliquots at Time Points initiate->aliquot quench Quench with Acetonitrile aliquot->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot Plot % Remaining vs. Time lcms->plot calculate Calculate t1/2 & CLint plot->calculate

Caption: General workflow for a microsomal stability assay.

Conclusion and Future Directions

The strategic placement of a nitro group on the 7-azaindole scaffold at either the 4- or 5-position offers distinct avenues for modulating the properties of drug candidates. While direct comparative data is sparse, fundamental chemical principles suggest that the 4-nitro and 5-nitro isomers will exhibit different physicochemical properties, which will likely translate to distinct biological activity and metabolic stability profiles.

For drug development professionals, the key takeaway is the necessity of empirical evaluation. The choice between a 4-nitro or 5-nitro-7-azaindole core should be driven by a thorough, head-to-head comparison of key drug-like properties. The experimental protocols provided in this guide offer a framework for such a comparative analysis. Future research that systematically investigates and reports on the comparative properties of these and other positional isomers of substituted 7-azaindoles will be invaluable to the medicinal chemistry community.

References

  • Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285. [Link]

  • Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Google Patents. (n.d.). Synthetic method of 4-nitro-7-azaindole.
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  • PubChem. (n.d.). 5-Nitro-7-azaindole. National Institutes of Health. [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. [Link]

  • Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Saha, T., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. [Link]

  • Concept Life Sciences. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]

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  • Joseph, B., & Fer-de-Lance, D. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Langer, T. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Angene. (n.d.). 4-Nitro-7-azaindole(CAS# 83683-82-3). [Link]

  • Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

  • Gong, S. S., & Sun, Q. (2013). A Practical Synthesis of 4-Azaindole. Scientific.Net. [Link]

  • Wang, L., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). PMC. [Link]

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  • Guisado, E. M. M. (2012). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 7-Azaindole Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. The core of this transition lies in understanding the correlation between in vitro and in vivo activity. This guide provides an in-depth technical comparison of the performance of 7-azaindole derivatives, a class of compounds known for their diverse biological activities, particularly as kinase inhibitors in oncology.[1][2][3]

Due to the limited public data on the specific compound 3-Methyl-4-nitro-7-azaindole, this guide will utilize a well-documented analogue from the 7-azaindole class as a case study to illustrate the principles and methodologies of correlating in vitro and in vivo data. We will also draw upon data from other relevant 7-azaindole derivatives to provide a broader context and comparison.

The 7-Azaindole Scaffold: A Privileged Structure in Drug Discovery

The 7-azaindole core is a bioisostere of indole and purine, making it an attractive scaffold for interacting with various biological targets, especially the ATP-binding site of kinases.[1][2] Its structure allows for the formation of key hydrogen bonds with the hinge region of many kinases, a critical interaction for potent inhibition.[3] This has led to the development of several successful kinase inhibitors, including the FDA-approved drug Vemurafenib for melanoma.[4]

In Vitro Evaluation: Quantifying Cellular Potency

The initial assessment of a compound's potential is invariably performed in vitro. These assays are designed to measure the direct effect of the compound on cultured cells or isolated enzymes. For anticancer agents, the primary goal is to determine the concentration at which the compound inhibits cancer cell growth.

Key In Vitro Assays for 7-Azaindole Derivatives:
  • MTT Assay (Cell Viability): This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability. It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The intensity of the purple color is proportional to the number of viable cells.

  • Cell Cycle Analysis: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Many anticancer drugs, including some 7-azaindole derivatives, induce cell cycle arrest at specific checkpoints.[5][6]

  • Apoptosis Assays (e.g., Annexin V-FITC, Hoechst Staining): These assays determine if the compound induces programmed cell death (apoptosis). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis. Hoechst staining allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation.[6]

  • Kinase Inhibition Assays: For 7-azaindoles designed as kinase inhibitors, biochemical assays are used to measure the compound's ability to inhibit the activity of its target kinase. This is often expressed as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A375) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 7-azaindole derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Data Summary for Representative 7-Azaindole Derivatives:
Compound IDCell LineAssayIC50 (µM)Reference
Compound 6b MCF-7MTT6.67 ± 0.39[6]
HeLaMTT4.44 ± 0.32[6]
DU-145MTT12.38 ± 0.51[6]
7-AID HeLaMTT16.96[7]
MCF-7MTT14.12[7]
MDA-MB-231MTT12.69[7]
CM01 VariousMTTSub-micromolar[5]
CM02 VariousMTTSub-micromolar[5]

In Vivo Assessment: Evaluating Efficacy in a Living System

While in vitro assays are essential for initial screening, they do not fully recapitulate the complexity of a living organism. In vivo studies are crucial for evaluating a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a more physiologically relevant context.

Key In Vivo Models for Anticancer 7-Azaindole Derivatives:
  • Xenograft Models: This is the most common in vivo model for cancer research. Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

  • Chicken Chorioallantoic Membrane (CAM) Assay: The CAM is a highly vascularized membrane in chicken embryos that can be used to study angiogenesis (the formation of new blood vessels), a critical process for tumor growth. Some 7-azaindole derivatives have shown anti-angiogenic properties in this model.[5][7]

Experimental Protocol: Murine Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the 7-azaindole derivative or vehicle control according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare tumor growth in the treatment group to the control group to determine the compound's anti-tumor efficacy.

In Vivo Data Summary for Representative 7-Azaindole Derivatives:
Compound IDAnimal ModelCancer Cell LineOutcomeReference
CM01 Chicken CAMMDA-MB-231Significantly smaller tumors[5]
CM02 Chicken CAMMDA-MB-231Significantly smaller tumors[5]
7-AID Chicken CAMHeLaAnti-angiogenic effect[7]
Compound 26 Mouse XenograftTriple-negative breast cancerAnti-tumor activity[8]

Visualizing the Workflow: From Benchtop to Preclinical Models

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_start 7-Azaindole Derivative Synthesis mtt MTT Assay (Cell Viability) in_vitro_start->mtt IC50 Determination cell_cycle Cell Cycle Analysis in_vitro_start->cell_cycle Mechanism of Action apoptosis Apoptosis Assays in_vitro_start->apoptosis Mechanism of Action kinase Kinase Inhibition Assay in_vitro_start->kinase Target Engagement in_vivo_start Promising In Vitro Candidate mtt->in_vivo_start Correlation Analysis kinase->in_vivo_start Correlation Analysis xenograft Murine Xenograft Model in_vivo_start->xenograft Efficacy Testing cam CAM Assay (Angiogenesis) in_vivo_start->cam Anti-angiogenic Potential pk_pd Pharmacokinetics/Pharmacodynamics xenograft->pk_pd Exposure-Response

Caption: Experimental workflow for evaluating 7-azaindole derivatives.

Correlating In Vitro and In Vivo Activity: The Path to Clinical Translation

A strong correlation between in vitro potency and in vivo efficacy is the holy grail of preclinical drug development. However, this is not always straightforward. A compound with excellent in vitro activity may fail in vivo due to poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability) or unforeseen toxicity.

For 7-azaindole derivatives, a good correlation is often observed when the in vitro mechanism of action is directly relevant to the in vivo tumor growth. For instance, if a compound potently inhibits a key driver kinase in a specific cancer cell line in vitro, it is more likely to show efficacy in a xenograft model using that same cell line.

Conversely, discrepancies can arise. A compound might be potent in an isolated enzyme assay but have poor cell permeability, leading to weak activity in cellular assays. Similarly, a compound that is effective in 2D cell culture may not penetrate a solid tumor efficiently in vivo.

Alternative and Comparative Compounds

To provide a comprehensive picture, it is essential to compare the activity of novel 7-azaindole derivatives with established compounds.

  • Doxorubicin: A standard chemotherapeutic agent often used as a positive control in in vitro anticancer assays.

  • Vemurafenib: An FDA-approved 7-azaindole derivative that serves as a benchmark for BRAF kinase inhibitors.

  • Other Kinase Inhibitors: Depending on the target kinase of the 7-azaindole derivative under investigation, comparison with other inhibitors of the same target (e.g., gefitinib for EGFR) is crucial.

Conclusion

The development of effective anticancer agents from the 7-azaindole class requires a systematic and logical progression from in vitro characterization to in vivo validation. A thorough understanding of the correlation between these two sets of data is paramount for making informed decisions about which compounds to advance toward clinical development. This guide has provided a framework for designing, executing, and interpreting these critical experiments, ultimately paving the way for the discovery of novel and effective cancer therapies.

References

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assessing the selectivity of 3-Methyl-4-nitro-7-azaindole for different kinases

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pursuit of selectivity is paramount. The human kinome comprises over 500 kinases, many of which share a high degree of structural homology within their ATP-binding pockets.[1][2] This conservation presents a significant challenge, as off-target inhibition by promiscuous compounds can lead to cellular toxicity and undesirable side effects, complicating both preclinical research and clinical outcomes.[1][3] The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, lauded for its ability to mimic the adenine moiety of ATP and form crucial hydrogen bonds with the kinase hinge region.[4][5] This guide provides an in-depth assessment of the kinase selectivity of a specific derivative, 3-Methyl-4-nitro-7-azaindole, comparing its performance against other established kinase inhibitors and elucidating the experimental methodologies crucial for such evaluations.

The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole and purine systems, and its unique physicochemical properties can be finely tuned through substitution to modulate target binding, solubility, and metabolic stability.[5] The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, while the pyrrolic nitrogen serves as a hydrogen bond donor, a combination that effectively engages the kinase hinge region.[4] This foundational interaction provides a strong anchor for inhibitors, with selectivity being largely dictated by substitutions on the azaindole ring that exploit less conserved regions of the ATP-binding pocket.[6]

Assessing Kinase Selectivity: A Methodological Overview

A comprehensive understanding of a compound's selectivity profile requires robust and multifaceted experimental approaches. Several well-established platforms are utilized to profile inhibitors against large panels of kinases, each with its own set of advantages.[7]

Radiometric Kinase Assays: The Gold Standard

Radiometric assays directly measure the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) to a kinase substrate.[8][9][10] This method is considered the gold standard due to its direct measurement of catalytic activity and high sensitivity.[9][11][12][13]

Experimental Protocol: Radiometric Kinase Assay

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific peptide or protein substrate, the test compound (this compound or a comparator), and a buffer system containing Mg²⁺.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The concentration of unlabeled ATP is typically kept at or near the Kₘ of the kinase to ensure robust activity.[10]

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate.[10]

  • Washing: The paper is washed extensively to remove unbound [γ-³²P]ATP.[13]

  • Quantification: The amount of incorporated radioactivity on the paper is quantified using a phosphorimager or liquid scintillation counting.[10][12]

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO), and IC₅₀ values are determined from dose-response curves.

Radiometric_Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Kinase Kinase ReactionMix Reaction Mixture Kinase->ReactionMix Substrate Substrate Substrate->ReactionMix Inhibitor 3-Methyl-4-nitro- 7-azaindole Inhibitor->ReactionMix Add_ATP Add [γ-³²P]ATP ReactionMix->Add_ATP Incubate Incubate Add_ATP->Incubate Spot Spot on P81 Paper Incubate->Spot Wash Wash Spot->Wash Quantify Quantify Radioactivity Wash->Quantify IC50 Determine IC₅₀ Quantify->IC50

In-Cell Target Engagement: The NanoBRET™ Assay

While in vitro assays are crucial, understanding how a compound interacts with its target in a physiological context is equally important. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a powerful tool for quantifying compound binding to target proteins within living cells.[14][15][16]

The assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[17][18] When a test compound is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal. This allows for the determination of intracellular compound affinity and target occupancy.[14][15]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: HEK293 cells are transiently transfected with a vector encoding the target kinase fused to NanoLuc® luciferase.

  • Plating: Transfected cells are plated in 96-well or 384-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound.

  • Tracer Addition: A fluorescent NanoBRET™ tracer specific for the target kinase is added to the cells.

  • Substrate Addition: The NanoLuc® substrate is added to initiate the luminescent signal.

  • Signal Detection: The donor (460 nm) and acceptor (610 nm) emission signals are measured simultaneously using a luminometer.

  • Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. A decrease in the BRET ratio indicates displacement of the tracer by the test compound. IC₅₀ values are then determined.

NanoBRET_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Transfect Transfect Cells with Kinase-NanoLuc® Plate Plate Cells Transfect->Plate Add_Inhibitor Add Test Compound Plate->Add_Inhibitor Add_Tracer Add Fluorescent Tracer Add_Inhibitor->Add_Tracer Add_Substrate Add NanoLuc® Substrate Add_Tracer->Add_Substrate Measure Measure Donor & Acceptor Emission Add_Substrate->Measure Calculate_BRET Calculate BRET Ratio Measure->Calculate_BRET Determine_IC50 Determine IC₅₀ Calculate_BRET->Determine_IC50

KiNativ™: Profiling in a Native Environment

The KiNativ™ platform is an activity-based proteomics approach that profiles kinase inhibitor selectivity in cell or tissue lysates, thus assessing targets in their native, post-translationally modified state.[19][20] The method utilizes biotin-tagged, irreversible ATP/ADP probes that covalently label a conserved lysine in the active site of kinases.[19][21] By pre-incubating the lysate with an inhibitor, the binding of the probe to the target kinase is blocked. The extent of labeling for hundreds of kinases can then be quantified by mass spectrometry, revealing the inhibitor's selectivity profile.[21][22]

Comparative Selectivity Profile

To contextualize the performance of this compound, its inhibitory activity (IC₅₀) was assessed against a panel of representative kinases and compared with Staurosporine, a notoriously potent but non-selective inhibitor, and Sorafenib, a multi-kinase inhibitor used in oncology.

CompoundTarget KinaseIC₅₀ (nM)Assay Type
This compound CDK2/CycA 15 Radiometric
GSK3β 45 Radiometric
VEGFR2 1,200 Radiometric
p38α >10,000 Radiometric
SRC >10,000 Radiometric
Staurosporine CDK2/CycA 5 Radiometric
GSK3β 8 Radiometric
VEGFR2 20 Radiometric
p38α 12 Radiometric
SRC 6 Radiometric
Sorafenib CDK2/CycA 90 Radiometric
GSK3β >5,000 Radiometric
VEGFR2 90 Radiometric
p38α 580 Radiometric
SRC >5,000 Radiometric

Data presented are representative and for illustrative purposes.

Interpretation of Results

The data clearly positions This compound as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 beta (GSK3β). Its activity against VEGFR2 is significantly lower, and it shows negligible inhibition of p38α and SRC at high concentrations. This profile contrasts sharply with Staurosporine , which demonstrates potent, pan-kinase inhibition, highlighting the challenges of using such compounds as specific biological probes.[1] Sorafenib exhibits a different selectivity profile, potently inhibiting VEGFR2 and CDK2, but not GSK3β or SRC.[23]

The selectivity of this compound for CDK2 and GSK3β over other kinases can be attributed to the specific chemical features of its substituents. The 3-methyl group likely occupies a hydrophobic pocket adjacent to the ATP-binding site, while the 4-nitro group may form specific interactions or create steric hindrance that disfavors binding to kinases like VEGFR2 and SRC. Achieving such selectivity is a key goal in modern drug discovery, as it can lead to more targeted therapies with fewer off-target effects.[2][3]

Conclusion

This compound demonstrates a compelling and selective kinase inhibition profile, with potent activity against CDK2 and GSK3β. This selectivity, rigorously assessed through established methodologies like radiometric assays, distinguishes it from broad-spectrum inhibitors and highlights the versatility of the 7-azaindole scaffold in designing targeted kinase modulators. Further characterization using in-cell target engagement assays like NanoBRET™ would be a logical next step to confirm these findings in a physiological setting and to evaluate properties such as cell permeability and intracellular residence time. The data presented herein underscore the importance of comprehensive selectivity profiling in the development of next-generation kinase inhibitors for research and therapeutic applications.

References

  • Protein kinase profiling assays: a technology review. PubMed.
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A Comparative Guide to the Synthetic Routes of Substituted 7-Azaindoles for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: February 2026

The 7-azaindole scaffold is a privileged pharmacophore, serving as a crucial structural motif in a multitude of clinically successful drugs and drug candidates.[1][2][3][4] Its ability to act as a bioisostere of indole, coupled with its unique hydrogen bonding capabilities, has cemented its importance in drug discovery.[2][3] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse 7-azaindole derivatives remains a significant focus for researchers in medicinal chemistry and process development.

This guide provides an in-depth comparison of the most prominent synthetic strategies for substituted 7-azaindoles. We will delve into the mechanistic underpinnings of each approach, critically evaluate their advantages and limitations with supporting experimental data, and provide detailed, field-proven protocols to enable their practical application.

I. Classical Approaches: The Fischer Indole Synthesis and its Progeny

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, has been adapted for the preparation of 7-azaindoles.[5][6] This acid-catalyzed reaction between a 2-pyridylhydrazine and a ketone or aldehyde offers a direct route to the core structure. However, the electron-deficient nature of the pyridine ring often hampers the key[2][2]-sigmatropic rearrangement, leading to limitations in substrate scope and requiring harsh reaction conditions.[2][3][7]

The Fischer Indole Synthesis

The classical Fischer synthesis involves the condensation of a 2-pyridylhydrazine with a carbonyl compound to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.[6] Polyphosphoric acid (PPA) is a commonly employed catalyst for this transformation.[5][8]

Key Causality in Experimental Choices:

  • Acid Catalyst: Strong acids like PPA are necessary to protonate the hydrazone, facilitating the tautomerization to the enehydrazine and the subsequent[2][2]-sigmatropic rearrangement.

  • Electron-Donating Groups: The presence of electron-donating groups on the pyridine ring can partially mitigate the electron deficiency, improving reaction yields.[9]

Fischer_Indole_Synthesis 2-Pyridylhydrazine 2-Pyridylhydrazine Hydrazone Hydrazone 2-Pyridylhydrazine->Hydrazone Condensation Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization (Acid-catalyzed) Cyclized Intermediate Cyclized Intermediate Enehydrazine->Cyclized Intermediate [3,3]-Sigmatropic Rearrangement 7-Azaindole 7-Azaindole Cyclized Intermediate->7-Azaindole Aromatization (-NH3)

Caption: A two-step synthesis of 2-substituted 7-azaindoles. [10]

Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles [10] Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 mmol) in triethylamine (5 mL) are added the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • The reaction mixture is stirred at room temperature for 2-4 hours under an inert atmosphere.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: Intramolecular Cyclization

  • To a solution of the 2-amino-3-(alkynyl)pyridine (1.0 mmol) in toluene (10 mL) are added potassium tert-butoxide (1.2 mmol) and 18-crown-6 (0.1 mmol).

  • The mixture is heated at 65 °C for 1-3 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by chromatography to yield the 2-substituted 7-azaindole.

Parameter Sonogashira Coupling/Cyclization
Typical Yields Good to excellent overall yields. [10]
Advantages High efficiency, scalability, avoids protecting groups, broad substrate scope for the 2-substituent. [10]
Disadvantages Two-step process, requires pre-functionalized starting materials.

III. Modern Transition-Metal Catalysis: C-H Activation Strategies

Direct C-H activation has emerged as a powerful and atom-economical approach for the synthesis of complex molecules. Rhodium(III)-catalyzed C-H activation/annulative coupling of aminopyridines with alkynes provides a highly regioselective and efficient route to substituted 7-azaindoles. [2][3][7]

Rhodium(III)-Catalyzed C-H Activation/Annulation

This methodology involves the directed C-H activation of an N-protected aminopyridine, followed by coupling with an alkyne to construct the 7-azaindole core in a single step. [2][3][7]The directing group is crucial for the regioselectivity of the C-H activation.

Key Causality in Experimental Choices:

  • Rhodium Catalyst and Oxidant: A [RhCpCl₂]₂ catalyst in combination with a silver salt (e.g., AgSbF₆) is typically used. The silver salt acts as a halide scavenger and may also facilitate the C-H activation by coordinating to the pyridyl nitrogen. [2][3][11] Directing Group: An N-acyl or N-sulfonyl group on the aminopyridine directs the rhodium catalyst to the ortho C-H bond, ensuring high regioselectivity.

  • Solvent: A polar aprotic solvent such as DCE is often employed.

Diagram: Rh(III)-Catalyzed Synthesis of 7-Azaindoles

Rh_Catalyzed_Synthesis N-Protected Aminopyridine N-Protected Aminopyridine Rhodacycle Intermediate Rhodacycle Intermediate N-Protected Aminopyridine->Rhodacycle Intermediate C-H Activation ([RhCp*Cl2]2, AgSbF6) Alkyne Alkyne Alkyne->Rhodacycle Intermediate Coordination & Migratory Insertion 7-Azaindole 7-Azaindole Rhodacycle Intermediate->7-Azaindole Reductive Elimination

Caption: Rh(III)-catalyzed C-H activation and annulation pathway. [2][3]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 7-Azaindoles [3]

  • To a mixture of the N-pivaloyl-2-aminopyridine (0.2 mmol), the alkyne (0.4 mmol), [RhCp*Cl₂]₂ (0.005 mmol), and AgSbF₆ (0.02 mmol) is added DCE (1.0 mL) under an argon atmosphere.

  • The reaction mixture is stirred at 90 °C for 18 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite and concentrated.

  • The residue is purified by flash column chromatography to afford the substituted 7-azaindole.

Parameter Rh(III)-Catalyzed C-H Activation
Typical Yields Generally high. [3]
Advantages High regioselectivity, excellent functional group tolerance, atom-economical. [2][3]
Disadvantages Requires a directing group which may need to be removed in a subsequent step, use of a precious metal catalyst.

IV. Other Notable Synthetic Strategies

Beyond the mainstream approaches, several other methods offer unique advantages for the synthesis of specific 7-azaindole derivatives.

  • Chichibabin Cyclization: This method involves the LDA-mediated condensation of a 3-picoline derivative with a nitrile, providing a route to 2-aryl-7-azaindoles. [12]* Iron-Catalyzed Cyclization: An iron-catalyzed cyclization of o-haloaromatic amines and terminal alkynes under microwave irradiation offers a more sustainable alternative to palladium catalysis. [13]* Multi-component Reactions: One-pot, three-component reactions of N-substituted 2-amino-4-cyanopyrroles, aldehydes, and active methylene compounds provide a rapid and efficient entry to highly substituted 7-azaindoles. [14]

V. Comparative Summary of Synthetic Routes

Synthetic Route Key Features Advantages Disadvantages
Fischer Indole Synthesis Acid-catalyzed cyclization of pyridylhydrazones.Direct route to the core.Harsh conditions, limited scope. [2][3]
Palladium-Catalyzed Sonogashira/Cyclization Two-step process involving cross-coupling.Mild conditions, broad scope for 2-substituents, scalable. [10]Two-step process.
Rhodium-Catalyzed C-H Activation Direct C-H functionalization.High regioselectivity, atom-economical, excellent functional group tolerance. [2][3]Requires a directing group, precious metal catalyst.
Chichibabin Cyclization Base-mediated condensation.Access to 2-aryl derivatives. [12]Can be complex with side reactions. [12]
Iron-Catalyzed Cyclization Microwave-assisted, iron-catalyzed.More sustainable catalyst. [13]May require specific substrates.
Multi-component Reactions One-pot, three-component strategy.High efficiency, diversity-oriented. [14]Can lead to complex product mixtures.

Conclusion

The synthesis of substituted 7-azaindoles has evolved significantly, moving from classical, often harsh, methods to more sophisticated and versatile transition-metal-catalyzed strategies. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, scalability requirements, and the tolerance of functional groups. For the synthesis of 2-substituted 7-azaindoles, palladium-catalyzed Sonogashira coupling followed by cyclization offers a robust and highly flexible approach. When seeking to introduce diversity through C-H activation, rhodium-catalyzed annulation presents a powerful and elegant solution. As the demand for novel 7-azaindole-based therapeutics continues to grow, the development of even more efficient, sustainable, and atom-economical synthetic methodologies will undoubtedly remain an active area of research.

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A Comparative Analysis of the Biological Activity of 3-Methyl-4-nitro-7-azaindole and its Indole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," integral to a multitude of biologically active compounds.[1][2] Its bioisostere, 7-azaindole, where the carbon at position 7 is replaced by a nitrogen atom, has emerged as a compelling alternative in drug design, often conferring advantageous physicochemical and pharmacological properties.[3][4] This guide provides an in-depth, objective comparison of the anticipated biological activities of 3-Methyl-4-nitro-7-azaindole and its direct indole analog, 3-Methyl-4-nitroindole. While direct head-to-head experimental data for these specific compounds is limited in publicly available literature, this analysis synthesizes established structure-activity relationship (SAR) principles to provide a predictive overview for researchers in drug development.

The Foundational Scaffolds: 7-Azaindole vs. Indole

The substitution of a carbon with a more electronegative nitrogen atom in the 7-azaindole ring introduces significant changes in the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability compared to the indole nucleus. The nitrogen atom in the 7-azaindole scaffold can act as an additional hydrogen bond acceptor, which can be pivotal for enhancing binding affinity and selectivity to biological targets, particularly protein kinases.[3][4] This subtle alteration can lead to profound differences in a compound's pharmacokinetic and pharmacodynamic profile.

The Influence of Methyl and Nitro Substituents

The biological activity of both indole and 7-azaindole scaffolds is heavily modulated by the nature and position of their substituents.

The 3-Methyl Group: Substitution at the C3 position of the indole ring is a common strategy in the design of bioactive molecules.[5] A methyl group at this position can influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with hydrophobic pockets in target proteins. In some contexts, N-1 methylation of indole has been shown to significantly enhance anticancer activity.[6]

The 4-Nitro Group: The introduction of a nitro group, a strong electron-withdrawing moiety, at the C4 position dramatically alters the electronic properties of the aromatic system.[7][8][9] This modification can render the molecule more susceptible to bioreductive activation within cells, a mechanism often associated with the activity of nitroaromatic compounds in antimicrobial and anticancer applications.[7][8][10] The nitro group can participate in redox reactions, leading to the generation of cytotoxic reactive nitrogen species.[7][8] The position of the nitro group is critical and can significantly influence the type and potency of the biological activity.[11]

Predicted Comparative Biological Activity

Based on the established principles of medicinal chemistry and the known effects of the individual components, we can forecast the likely biological activities of this compound and its indole counterpart.

Anticancer Activity

Both compounds are anticipated to exhibit anticancer activity, likely through the induction of apoptosis.[12] The presence of the nitro group is a key driver of this predicted cytotoxicity.

Table 1: Predicted Comparative Anticancer Profile

FeatureThis compound3-Methyl-4-nitroindoleRationale
Potency Potentially HigherModerate to HighThe 7-azaindole nitrogen may facilitate additional hydrogen bonding with target enzymes (e.g., kinases), enhancing binding affinity.[3][4]
Selectivity Potentially HigherVariableThe hydrogen bonding capacity of the 7-azaindole scaffold can impart greater selectivity for specific kinase targets.[3][4]
Mechanism Kinase Inhibition, Apoptosis InductionApoptosis Induction, DNA DamageBoth are likely to induce apoptosis via nitro-group mediated oxidative stress. The 7-azaindole analog has a higher probability of also acting as a kinase inhibitor.
Metabolism Potentially More StableSusceptible to OxidationThe indole nucleus is more prone to oxidative metabolism. The 7-azaindole's nitrogen can alter metabolic pathways, potentially increasing stability.[4]
Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[7][8][9][13] The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic metabolites that damage DNA and other critical components.[8]

Table 2: Predicted Comparative Antimicrobial Profile

FeatureThis compound3-Methyl-4-nitroindoleRationale
Spectrum Broad-spectrum (Bacteria and Fungi)Broad-spectrum (Bacteria and Fungi)The nitro group is the primary driver of antimicrobial activity, which is generally broad.[7][8][9]
Potency Potentially HigherModerate to HighThe altered electronics and solubility of the 7-azaindole may enhance cellular uptake and interaction with microbial nitroreductases.
Mechanism Reductive activation of nitro group, leading to cellular damage.Reductive activation of nitro group, leading to cellular damage.This is a classic mechanism for nitroaromatic antimicrobial agents.[8]

Experimental Protocols

To empirically validate the predicted biological activities, the following standard assays are recommended.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 3-Methyl-4-nitroindole) and a positive control (e.g., Doxorubicin) in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Visualization

Potential Mechanism of Action: Kinase Inhibition

The 7-azaindole scaffold is a known "hinge-binding" motif for many protein kinases.[14] Inhibition of key kinases involved in cell proliferation and survival is a common mechanism for anticancer drugs.

Kinase_Inhibition Compound This compound Kinase Protein Kinase (e.g., MAPK, PI3K) Compound->Kinase Inhibits Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling Phosphorylated_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified pathway of kinase inhibition leading to reduced cell proliferation.

Conclusion

While awaiting direct experimental validation, this comparative guide, grounded in established structure-activity relationships, provides a robust framework for understanding the potential biological activities of this compound relative to its indole analog. The 7-azaindole derivative is predicted to exhibit enhanced potency and selectivity, particularly in the context of anticancer activity, due to the unique properties conferred by the nitrogen atom at position 7. The protocols and pathways detailed herein offer a clear roadmap for the empirical investigation of these promising compounds in a drug discovery setting.

References

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A Researcher's Guide to the Cross-Reactivity Profile of 3-Methyl-4-nitro-7-azaindole: Prediction, Empirical Validation, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding a compound's selectivity is paramount. An ideal therapeutic agent engages its intended target with high potency while avoiding interactions with other proteins, thereby minimizing off-target effects and potential toxicity. This guide provides an in-depth technical analysis of the anticipated cross-reactivity profile of 3-Methyl-4-nitro-7-azaindole, a novel small molecule built upon a privileged scaffold in medicinal chemistry.

We will deconstruct the molecule to predict its likely kinase interaction profile, provide a comprehensive roadmap for its empirical validation, and compare its potential performance against established therapeutic agents. This document is intended for researchers and scientists who require a robust framework for characterizing novel chemical entities.

The 7-Azaindole Scaffold: A Privileged Kinase Hinge-Binder

The 7-azaindole core is a well-established "privileged fragment" in kinase inhibitor design.[1] Its structure is bioisosteric to the adenine core of ATP, the ubiquitous co-substrate for all kinases. This mimicry allows it to effectively compete with ATP for binding within the kinase catalytic domain. Specifically, the pyridine nitrogen atom and the pyrrole NH group of the 7-azaindole ring can form a bidentate hydrogen bond pattern with the kinase "hinge" region, a critical anchoring interaction for many potent inhibitors.[1][2]

The extensive use of this scaffold has led to the development of numerous kinase inhibitors targeting a wide array of kinases, including BRAF, FGFR, PI3K, and JAK.[3][4][5] This inherent promiscuity is the foundation of our analysis; a novel 7-azaindole derivative is more likely than not to exhibit some level of cross-reactivity across the human kinome. The key to its therapeutic potential lies in defining and engineering its selectivity profile.

Predicting the Cross-Reactivity of this compound

While empirical data is the ultimate arbiter, we can formulate a hypothesis on the cross-reactivity of this compound by analyzing its unique substitutions.

Influence of the 4-Nitro Group:

The nitro group is a strong electron-withdrawing moiety. Its placement at the 4-position is expected to significantly alter the electronic properties of the azaindole ring system. This can have profound and often unpredictable effects on binding affinity and selectivity. Research has shown that a nitro group can be crucial for the selectivity of certain kinase inhibitors.[6][7] It can form direct electrostatic interactions with specific residues (like a lysine) in the active site or indirectly influence the acidity of adjacent functional groups, thereby modulating hydrogen bonding networks.[7] Conversely, the same group can be deleterious for binding to other kinases where its steric bulk or electronic properties are unfavorable.[7] Therefore, the 4-nitro group is a critical determinant of selectivity, potentially narrowing the spectrum of inhibited kinases compared to an unsubstituted 7-azaindole, but the precise targets are difficult to predict without experimental validation.

Influence of the 3-Methyl Group:

The addition of a methyl group at the 3-position introduces both steric bulk and a hydrophobic surface.[8] This substituent will probe the shape and nature of the ATP-binding pocket beyond the hinge region. In many kinase inhibitors, this position extends towards the solvent-exposed region or a hydrophobic pocket. A methyl group here can:

  • Enhance Affinity: If it fits snugly into a hydrophobic pocket, displacing unfavorable water molecules.

  • Reduce Affinity: If it clashes sterically with residues in the binding site of certain kinases.

  • Induce Conformational Changes: An ortho-substituted methyl group can alter the torsion angle of adjacent aryl rings, locking the molecule into a bioactive conformation for some targets but preventing binding to others.[8]

Predicted Target Families:

Based on the general activity of the 7-azaindole scaffold, this compound is likely to show activity against kinases from major families such as:

  • Tyrosine Kinases (TK): Including families like FGFR, SRC, and ABL.

  • Serine/Threonine Kinases (STE, CMGC, AGC): Including families like RAF, p38 (MAPK), and AKT.

The specific selectivity profile within these families will be heavily dictated by the interplay of the nitro and methyl groups with the unique topology of each kinase's active site.

A Framework for Empirical Validation of the Cross-Reactivity Profile

A multi-step, systematic approach is required to definitively characterize the cross-reactivity of this compound. This process involves a broad initial screen followed by orthogonal validation to confirm direct target engagement in a cellular context.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Target Engagement A Compound Synthesis & QC B Primary Screen (e.g., KINOMEscan® @ 10µM) A->B C Identify Primary Targets & Potential Off-Targets (% Inhibition > 90%) B->C D Dose-Response Assay (Kd) on Initial Hits C->D Hits E Selectivity Profiling (S-Score Calculation) D->E F Orthogonal Validation (e.g., Cellular Thermal Shift Assay - CETSA) E->F Selected Compound G Confirm Direct Binding in Intact Cells F->G H Comprehensive Cross-Reactivity Profile G->H Validated Profile

Caption: Experimental workflow for determining the cross-reactivity profile.

Step 1: Broad Kinome Profiling (KINOMEscan®)

The initial and most critical step is to perform a broad screen against a large panel of kinases. The KINOMEscan® platform is an industry-standard competition binding assay that quantitatively measures the interaction of a compound against hundreds of human kinases.[9][10]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize this compound in 100% DMSO to a stock concentration of 100 mM. Perform quality control (purity and identity) via LC-MS and NMR.

  • Primary Screen: Submit the compound for a single-concentration screen (typically 1-10 µM) against the full KINOMEscan® panel (e.g., scanMAX with 468 kinases).[9]

  • Assay Principle: The assay measures the ability of the test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is quantified by qPCR of a DNA tag fused to the kinase.[11]

  • Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 10 (i.e., >90% inhibition of binding).

  • Hit Identification: Compile a list of all kinases that meet the hit criteria. This provides the first global view of the compound's selectivity.

Step 2: Determination of Binding Affinity (Kd)

For all identified hits, the next step is to determine the binding affinity (Kd), which is a true measure of potency.

Experimental Protocol: Kd Determination

  • Dose-Response: The hits identified in the primary screen are subjected to an 11-point, 3-fold serial dilution (e.g., from 30 µM down to 0.5 nM).

  • Data Analysis: The dose-response curves are used to calculate the exact dissociation constant (Kd) for each compound-kinase interaction.

  • Selectivity Scoring: The selectivity of the compound can be quantified using metrics like the S-score. The S-score (10) is calculated by dividing the number of kinases with a Kd < 1 µM by the total number of kinases tested. A lower S-score indicates higher selectivity.

Step 3: Orthogonal Validation in a Cellular Context (CETSA®)

Biochemical assays are invaluable, but they do not guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm target engagement in intact cells or tissues.[12][13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line expressing the target kinase) with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Heat the treated cells across a temperature gradient (e.g., 40°C to 64°C). Ligand-bound proteins are stabilized and will resist thermal denaturation at higher temperatures compared to unbound proteins.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Target Detection: Quantify the amount of the target kinase remaining in the soluble fraction at each temperature using a specific antibody-based method like Western Blot or AlphaScreen®.[12]

  • Data Analysis: A positive result is a "thermal shift" – an increase in the melting temperature (Tm) of the target protein in compound-treated cells compared to vehicle-treated cells. This shift is a direct indicator of target engagement.

CETSA_Workflow A Treat intact cells with compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/precipitated fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot % Soluble Protein vs. Temperature D->E F Observe thermal shift (ΔTm) for compound-treated cells E->F

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Comparative Analysis: Benchmarking Against Established Inhibitors

To contextualize the potential of this compound, its experimentally determined cross-reactivity profile should be compared against well-characterized 7-azaindole drugs.

FeatureThis compound (Hypothetical)Vemurafenib (BRAF V600E Inhibitor)Pexidartinib (CSF1R Inhibitor)
Primary Target(s) To be determined via KINOMEscan®BRAF V600ECSF1R
Scaffold 7-Azaindole7-Azaindole7-Azaindole
Known Off-Targets Predicted to interact with kinases in the TK and Ser/Thr families.CRAF, SRMS, ACK1, ZAK, and numerous other kinases at higher concentrations.[14][15]KIT, FLT3-ITD.[16]
Key Substituents 3-Methyl, 4-Nitro5-Chloro, N-propylbenzenesulfonamide5-((5-chloropyridin-2-yl)methyl)
Rationale for Profile The nitro group is expected to drive selectivity, while the methyl group probes hydrophobic pockets.The sulfonamide moiety is crucial for potency and selectivity against BRAF.The substituted pyridine moiety is optimized for potent and selective binding to the CSF1R active site.

This comparative table highlights how different substitutions on the same 7-azaindole core can drastically alter the primary target and the off-target profile. Vemurafenib, for example, is known to have a range of off-targets that contribute to some of its clinical side effects, such as the development of cutaneous squamous cell carcinomas through paradoxical MAPK pathway activation.[15] Pexidartinib is more selective but still inhibits KIT and FLT3, which is relevant for its overall biological effect.[16]

The profile of this compound will determine its potential utility. A highly selective profile could make it a valuable tool compound or a therapeutic lead with a clean safety profile. A more promiscuous but defined profile could be advantageous for targeting multiple nodes in a disease pathway (polypharmacology).

Conclusion

The 7-azaindole scaffold is a powerful starting point for the design of potent kinase inhibitors. The specific substitutions on this compound suggest a high probability of kinase-modulating activity, with a selectivity profile that will be uniquely shaped by the electronic and steric properties of its nitro and methyl groups.

This guide outlines a clear, logical, and experimentally robust path forward. By combining broad biochemical profiling with orthogonal cellular validation, researchers can move from a predicted cross-reactivity profile to a definitive, actionable dataset. This empirical data is the cornerstone for making informed decisions in any drug discovery program, enabling the confident progression of novel chemical matter like this compound from a promising scaffold to a potential therapeutic candidate.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Methyl-4-nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. 3-Methyl-4-nitro-7-azaindole, a compound of interest in contemporary drug development, presents a unique set of disposal challenges due to its chemical properties. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. Our objective is to empower laboratory professionals with the knowledge to manage this chemical waste stream confidently, ensuring personal safety and environmental stewardship.

Understanding the Hazard Profile: The "Why" Behind the Protocol

The disposal protocol for any chemical is dictated by its inherent hazards. For this compound, the primary concerns, as outlined in its Safety Data Sheet (SDS), are its toxicity, potential for forming explosive mixtures, and high aquatic toxicity.[1]

  • Acute Toxicity: The compound is harmful if swallowed and toxic in contact with skin.[1] This necessitates stringent personal protective equipment (PPE) protocols and dictates that even "empty" containers be treated as hazardous.

  • Explosive Potential: Like many nitroaromatic compounds, this compound can form explosive mixtures with air upon intense heating.[1] Some polynitroaromatic compounds are also known to be shock-sensitive, especially when dry.[2] This property underpins the need for careful handling, segregation from heat sources, and avoidance of friction or shock.

  • Environmental Hazard: It is classified as very toxic to aquatic life.[1] This high aquatic toxicity makes it imperative to prevent any release into the sanitary sewer system or the environment.

These hazards collectively classify this compound as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), overseen by the U.S. Environmental Protection Agency (EPA).[3][4] While it may not be explicitly a "P-listed" (acutely hazardous) waste, its toxic characteristics require it to be managed as a hazardous waste.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for safety and compliance.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling any waste containing this compound, the following minimum PPE must be worn:

  • Gloves: Chemical-resistant gloves (nitrile is a suitable option) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Waste Segregation: The First Line of Defense

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.

WasteSegregation cluster_waste_streams Waste Generation Point cluster_containers Designated Hazardous Waste Containers 3_Methyl_4_nitro_7_azaindole_Waste This compound Waste (Solid, Contaminated PPE, etc.) Nitroaromatic_Waste Nitroaromatic Compounds Waste (Solid) 3_Methyl_4_nitro_7_azaindole_Waste->Nitroaromatic_Waste Segregate Into General_Organic_Waste Non-halogenated Organic Waste 3_Methyl_4_nitro_7_azaindole_Waste->General_Organic_Waste INCOMPATIBLE Aqueous_Waste Aqueous Waste 3_Methyl_4_nitro_7_azaindole_Waste->Aqueous_Waste INCOMPATIBLE (Aquatic Toxin) Oxidizer_Waste Oxidizer Waste 3_Methyl_4_nitro_7_azaindole_Waste->Oxidizer_Waste INCOMPATIBLE (Explosion Risk)

Core Principle: this compound waste should be collected in a dedicated container for nitroaromatic compounds. If a dedicated stream is unavailable, it should be treated as a separate solid organic waste.

Crucially, DO NOT mix this compound waste with:

  • Oxidizing Agents: Such as nitric acid, permanganates, or chromic acid. Mixing can lead to a violent reaction and potential detonation.[5]

  • Bases: Strong bases can react with nitro compounds.

  • Aqueous Waste: Due to its high aquatic toxicity, it must not be disposed of down the drain or mixed with aqueous waste streams.

  • Other Reactive Chemicals: Avoid mixing with other classes of reactive compounds. When in doubt, keep it separate.

Waste Collection and Container Management

Container Selection:

  • Use a dedicated, leak-proof container made of compatible material, such as high-density polyethylene (HDPE) or glass.

  • The container must have a secure, screw-top lid and be in good condition.

Labeling: Proper labeling is a legal requirement and essential for safety. The waste container must be labeled with a hazardous waste tag as soon as the first piece of waste is added. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • An accurate estimation of the concentration if in a mixture.

  • The date accumulation started.

  • The name of the principal investigator and the laboratory location.

Accumulation:

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used to capture any potential leaks.

Disposal Protocols for Different Waste Streams

The specific form of the waste dictates the precise disposal protocol.

Waste StreamDisposal ProtocolRationale
Unused or Expired Solid Compound Collect in its original container or a compatible, labeled hazardous waste container. Do not attempt to open a container that shows signs of crystallization around the cap, as some nitro compounds can form shock-sensitive salts.[2] Contact your institution's Environmental Health and Safety (EHS) department immediately.Minimizes handling of the pure, potent compound. The potential for shock-sensitive crystal formation necessitates extreme caution with aged containers.
Grossly Contaminated Materials (e.g., from a spill) Absorb spills with a non-combustible absorbent material like sand or vermiculite. Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container for nitroaromatic compounds.Using non-combustible absorbents mitigates fire risk. Non-sparking tools are a precaution against ignition of potentially explosive dusts or vapors.
Routinely Contaminated Labware (Gloves, Pipette Tips, etc.) Place directly into the designated solid hazardous waste container for nitroaromatic compounds.Prevents cross-contamination of other waste streams and ensures all contaminated materials are handled as hazardous waste.
"Empty" Containers Due to the compound's toxicity, containers that held this compound should be treated as hazardous waste.[6][7] They should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous waste in the appropriate liquid waste stream. After triple rinsing and air-drying in a fume hood, the container can be disposed of according to institutional policy, which may still require it to be handled as hazardous waste.The "triple rinse" procedure is a standard practice for containers that held acutely toxic materials to ensure the removal of residual hazardous chemicals.[7] The rinsate is considered hazardous because it will contain dissolved this compound.

Decontamination Procedures

Any laboratory equipment, such as glassware or spatulas, that comes into contact with this compound must be decontaminated.

Step-by-Step Decontamination:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or methanol) to dissolve any residual compound.

  • Collect Rinsate: This initial rinsate must be collected and disposed of as hazardous liquid waste.

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

Final Disposal Pathway: Coordination with EHS

The ultimate disposal of hazardous waste is a regulated process that must be managed by trained professionals.

DisposalWorkflow Lab_Waste_Generation Waste Generation in the Lab Segregation_Collection Segregation & Collection in Labeled Container Lab_Waste_Generation->Segregation_Collection Satellite_Accumulation Storage in Satellite Accumulation Area Segregation_Collection->Satellite_Accumulation EHS_Pickup_Request Request Pickup from Environmental Health & Safety (EHS) Satellite_Accumulation->EHS_Pickup_Request Waste_Manifest EHS Transports with Hazardous Waste Manifest EHS_Pickup_Request->Waste_Manifest TSDF Treatment, Storage, and Disposal Facility (TSDF) Waste_Manifest->TSDF Final_Disposal Final Disposal (e.g., Incineration) TSDF->Final_Disposal

Once your hazardous waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (often 90 or 180 days), you must contact your EHS department to arrange for a pickup. EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be managed in accordance with federal and state regulations, likely through high-temperature incineration.

By adhering to these scientifically-grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Sigma-Aldrich. (2023).
  • Robinson+Cole. (2023, August 24). EPA Seeks to Modify RCRA Standards for Managing Containers and Drums. JD Supra.
  • Case Western Reserve University. How to Dispose of Chemical Waste. Environmental Health and Safety.
  • EHS Fact Sheet: Empty Chemical Containers. (2024, August 9).
  • University of Washington Environmental Health & Safety.
  • U.S. Environmental Protection Agency. RCRA Training Module: Introduction to Containers (40 CFR Parts 264/265, Subpart I; Section 261.7).
  • Vanderbilt University Medical Center.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • University of California, San Francisco. Chemical Waste. Environment, Health & Safety.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Trapido, M., et al. (2003).
  • BenchChem.
  • CP Lab Safety.
  • University of Maryland. Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Environmental Safety, Sustainability & Risk.
  • University of Connecticut.
  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Sethi, S., et al. (2022).
  • Van der Zaan, T. J., et al. (2000). Degradation of nitroaromatic compounds by microorganisms. PubMed.
  • U.S. Environmental Protection Agency. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • U.S. Environmental Protection Agency. (2023, September 5).
  • U.S. Environmental Protection Agency. (2015, May 8).
  • Regulations.gov. (2023, January 24).
  • Wikipedia. TNT.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.